molecular formula C28H25ClFN7O2 B15574548 Lirafugratinib Hydrochloride CAS No. 2688040-45-9

Lirafugratinib Hydrochloride

カタログ番号: B15574548
CAS番号: 2688040-45-9
分子量: 546.0 g/mol
InChIキー: HLGJPRBWELSHLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lirafugratinib Hydrochloride is the hydrochloride salt form of lirafugratinib, an orally bioavailable inhibitor of the fibroblast growth factor receptor 2 (FGFR2), with potential antineoplastic activity. Upon oral administration, lirafugratinib binds to and inhibits FGFR2, which results in the inhibition of FGFR2-mediated signal transduction pathways. This inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
See also: Lirafugratinib (has active moiety).

特性

CAS番号

2688040-45-9

分子式

C28H25ClFN7O2

分子量

546.0 g/mol

IUPAC名

N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride

InChI

InChI=1S/C28H24FN7O2.ClH/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28;/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33);1H

InChIキー

HLGJPRBWELSHLI-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Lirafugratinib Hydrochloride: A Deep Dive into its Selective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (B11932302) (formerly RLY-4008) is a potent, orally bioavailable, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of various cancers.[1][2] Alterations in the FGFR signaling pathway, including gene fusions, amplifications, and activating mutations, are known oncogenic drivers in a subset of solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and breast cancer.[3][4] While several pan-FGFR inhibitors have been developed, their clinical utility is often limited by off-target toxicities, such as hyperphosphatemia and diarrhea, which are attributed to the inhibition of FGFR1 and FGFR4, respectively.[5][6] Lirafugratinib was designed to overcome these limitations by exhibiting remarkable selectivity for FGFR2, thereby offering a more favorable therapeutic window.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of Lirafugratinib Hydrochloride, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Core Mechanism of Action: Exploiting Protein Dynamics for Isoform Selectivity

The cornerstone of Lirafugratinib's mechanism of action lies in its unique, motion-based drug design, which leverages the subtle conformational differences in the dynamics of the P-loop region between FGFR1 and FGFR2.[6][7] While the orthosteric ATP-binding pockets of the FGFR family members are highly conserved, long-timescale molecular dynamics simulations revealed that the P-loop of FGFR1 is significantly more dynamic than that of FGFR2.[7][8]

Lirafugratinib was engineered to exploit this differential flexibility.[8] Upon reversible binding to FGFR1, the drug induces a more rigid and extended conformation of the P-loop, which in turn disfavors the formation of a covalent bond with a key cysteine residue (Cys488 in FGFR1).[8][9] In stark contrast, when Lirafugratinib binds to the less dynamic P-loop of FGFR2, it does not significantly alter its conformation, allowing for the efficient formation of an irreversible covalent bond with the corresponding cysteine residue (Cys491).[8][9] This irreversible binding leads to the sustained inhibition of FGFR2 kinase activity.[9]

This innovative approach has resulted in a molecule with exceptional selectivity for FGFR2 over other FGFR isoforms.

Signaling Pathway Inhibition

FGFR2 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for cell proliferation, survival, and migration.[8][10] The primary signaling pathways activated by FGFR2 include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9]

By irreversibly binding to and inhibiting FGFR2, Lirafugratinib effectively blocks its autophosphorylation and the subsequent activation of these key downstream pathways.[9][10] This leads to a dose-dependent reduction in the phosphorylation of FRS2, AKT, and ERK, ultimately resulting in the induction of apoptosis and the inhibition of tumor cell proliferation in FGFR2-dependent cancer cells.[9]

Quantitative Data

Biochemical Potency

Lirafugratinib demonstrates potent and selective inhibition of FGFR2 in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity over other FGFR family members.

TargetIC50 (nM)Selectivity vs. FGFR2
FGFR2 3.1 -
FGFR1864.3~278-fold
FGFR3274.1~88-fold
FGFR417,633~5688-fold

Data compiled from multiple sources.[3]

Cellular Activity

In cellular assays, Lirafugratinib effectively inhibits the proliferation of cancer cell lines with FGFR2 alterations.

Cell LineCancer TypeFGFR2 AlterationIC50 (nM)
KATO IIIGastric CancerAmplification<14
SNU-16Gastric CancerAmplification<14
NCI-H716Colorectal CancerAmplification<14

Data from MedChemExpress.[9]

Clinical Efficacy (ReFocus Trial)

The Phase 1/2 ReFocus clinical trial (NCT04526106) has evaluated the efficacy and safety of Lirafugratinib in patients with advanced solid tumors harboring FGFR2 alterations.[8][11]

Patient PopulationTreatment StatusObjective Response Rate (ORR)
FGFR2 Fusion-Positive iCCAFGFRi-naïve (≥70 mg daily dose)73%
FGFR2 Fusion-Positive iCCAFGFRi-pretreated (≥70 mg daily dose)21%
FGFR2 Altered Solid Tumors (non-CCA)FGFRi-naïve35% (fusions/rearrangements)

Data from various presentations of the ReFocus trial.[4][5][12][13]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of Lirafugratinib. Specific parameters may vary based on the laboratory and equipment.

Biochemical Kinase Inhibition Assay (Representative Protocol)
  • Objective: To determine the in vitro inhibitory activity of Lirafugratinib against FGFR family kinases.

  • Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; ATP; appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT); substrate (e.g., poly(Glu,Tyr) 4:1); Lirafugratinib; 96-well plates; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of Lirafugratinib in DMSO. b. In a 96-well plate, add the kinase buffer, the respective FGFR kinase, and the Lirafugratinib dilution (or DMSO for control). c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the kinase activity using a suitable detection method, such as measuring the amount of ADP produced. f. Plot the percentage of inhibition against the logarithm of the Lirafugratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Representative Protocol)
  • Objective: To assess the effect of Lirafugratinib on the proliferation of FGFR2-altered cancer cell lines.

  • Materials: FGFR2-amplified cell lines (e.g., KATO III, SNU-16); appropriate cell culture medium and supplements; Lirafugratinib; 96-well cell culture plates; cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of Lirafugratinib (or DMSO for control) and incubate for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well according to the manufacturer's instructions. d. Measure the luminescence or absorbance to determine the number of viable cells. e. Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

In Vivo Xenograft Model (Representative Protocol)
  • Objective: To evaluate the anti-tumor efficacy of Lirafugratinib in a preclinical in vivo model.

  • Materials: Immunocompromised mice (e.g., nude or SCID); FGFR2-altered cancer cells or patient-derived xenograft (PDX) tissue; Lirafugratinib formulated for oral administration; vehicle control.

  • Procedure: a. Subcutaneously implant the cancer cells or PDX tissue into the flanks of the mice. b. Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer Lirafugratinib or vehicle control orally, once or twice daily, at predetermined dose levels. e. Measure tumor volume and body weight regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology). g. Compare the tumor growth inhibition between the treated and control groups to assess the anti-tumor efficacy.

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Dimer FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

Lirafugratinib_Mechanism cluster_FGFR1 FGFR1 Interaction cluster_FGFR2 FGFR2 Interaction Lira1 Lirafugratinib FGFR1 FGFR1 (Dynamic P-loop) Lira1->FGFR1 Reversible Binding Extended_Ploop Extended P-loop Conformation FGFR1->Extended_Ploop Induces Rigidity No_Covalent_Bond Disfavors Covalent Bond Extended_Ploop->No_Covalent_Bond Lira2 Lirafugratinib FGFR2 FGFR2 (Less Dynamic P-loop) Lira2->FGFR2 Reversible Binding Covalent_Bond Forms Irreversible Covalent Bond FGFR2->Covalent_Bond Proximity Achieved Inhibition FGFR2 Inhibition Covalent_Bond->Inhibition Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (IC50 Determination) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Leads to InVivo In Vivo Xenograft Models (Efficacy & Tolerability) Cellular->InVivo Informs Phase1 Phase 1 (Safety, PK/PD, RP2D) InVivo->Phase1 Supports Phase2 Phase 2 (ReFocus) (Efficacy in FGFR2-altered tumors) Phase1->Phase2 Determines Dose Regulatory Regulatory Submission Phase2->Regulatory Provides Pivotal Data

References

Lirafugratinib's Precision Strike: A Technical Deep Dive into its Covalent Engagement of the FGFR2 P-loop

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the mechanism of action of Lirafugratinib (B11932302) (formerly RLY-4008), a first-in-class, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). By leveraging unique conformational dynamics of the FGFR2 protein, Lirafugratinib achieves its remarkable selectivity and potency through a covalent interaction with a key cysteine residue within the P-loop of the kinase domain. This guide will dissect the molecular interactions, present key quantitative data, detail the experimental methodologies used in its characterization, and visualize the critical pathways and mechanisms involved.

Executive Summary

Lirafugratinib is a potent and selective oral small molecule inhibitor of FGFR2, a receptor tyrosine kinase whose aberrant activation is a known oncogenic driver in various solid tumors, including cholangiocarcinoma (CCA), gastric cancer, and breast cancer.[1][2] Unlike pan-FGFR inhibitors that are often limited by off-target toxicities stemming from the inhibition of other FGFR family members, Lirafugratinib was designed to specifically target FGFR2.[3] This selectivity is achieved by exploiting subtle but critical differences in the conformational flexibility of the P-loop between FGFR1 and FGFR2.[4] Lirafugratinib covalently binds to cysteine 491 (Cys491) in the P-loop of FGFR2, leading to irreversible inhibition of its kinase activity.[5][6] Clinical data from the ReFocus trial (NCT04526106) have demonstrated promising efficacy in patients with FGFR2-altered tumors, with a notable 82.4% overall response rate (ORR) in FGFR inhibitor-naïve patients with FGFR2 fusion-positive cholangiocarcinoma at the recommended Phase 2 dose.[2][7]

The FGFR2 Signaling Pathway and its Oncogenic Role

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[8] Upon binding of their fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[9] The primary signaling pathways activated by FGFR2 include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively promote cell survival and proliferation.[9]

Genomic alterations in the FGFR2 gene, such as fusions, rearrangements, amplifications, and mutations, can lead to ligand-independent receptor activation and constitutive signaling, driving tumorigenesis.[10] These alterations are particularly prevalent in intrahepatic cholangiocarcinoma (iCCA) but are also found in a range of other solid tumors.[11]

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway FGF FGF Ligand FGFR2 FGFR2 Dimer FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCG PLCγ FGFR2->PLCG Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3

Caption: Simplified FGFR2 signaling cascade.

Lirafugratinib's Unique Mechanism of Covalent Inhibition

The design of Lirafugratinib was guided by long-timescale molecular dynamics simulations that revealed differential motion in the P-loops of FGFR1 and FGFR2.[3] While the P-loop of FGFR1 is highly flexible, the corresponding region in FGFR2 exhibits a more constrained conformation.[4] Lirafugratinib was engineered to exploit this difference.

Upon entering the ATP-binding pocket of FGFR2, Lirafugratinib forms a reversible interaction. This initial binding event positions its acrylamide (B121943) "warhead" in close proximity to Cys491 located at the tip of the P-loop.[5][12] The favorable dynamics of the FGFR2 P-loop facilitate the subsequent nucleophilic attack from the thiol group of Cys491 onto the electrophilic acrylamide, forming an irreversible covalent bond.[11] In contrast, when Lirafugratinib binds to FGFR1, it stabilizes the P-loop in an extended, less flexible conformation that disfavors the covalent reaction with the homologous cysteine residue.[11] This elegant mechanism is the basis for Lirafugratinib's remarkable selectivity.

Lirafugratinib_MOA Lirafugratinib Covalent Binding Mechanism cluster_fgfr2 FGFR2 cluster_fgfr1 FGFR1 FGFR2_pocket ATP Binding Pocket P_loop_Cys491 P-loop with Cys491 FGFR2_pocket->P_loop_Cys491 Lira_cov Lirafugratinib (Covalent Adduct) P_loop_Cys491->Lira_cov Covalent Bond Formation Lira_rev Lirafugratinib (Reversible Binding) Lira_rev->FGFR2_pocket Lira_rev->P_loop_Cys491 Proximity Lira_cov->FGFR2_pocket Irreversible Inhibition FGFR1_pocket ATP Binding Pocket P_loop_Cys P-loop with Cys FGFR1_pocket->P_loop_Cys Lira_rev_fgfr1 Lirafugratinib (Reversible Binding) Lira_rev_fgfr1->FGFR1_pocket Lira_rev_fgfr1->P_loop_Cys Stabilizes Extended Conformation (No Reaction)

Caption: Lirafugratinib's selective covalent binding.

Quantitative Profile of Lirafugratinib

The potency and selectivity of Lirafugratinib have been extensively characterized through biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Selectivity of Lirafugratinib

TargetIC50 (nM)Selectivity vs. FGFR2
FGFR2 3 -
FGFR1>750>250-fold
FGFR3>240>80-fold
FGFR4>15,000>5,000-fold
Data sourced from MedChemExpress and the Chemical Probes Portal.[5][13]

Table 2: Covalent Inhibition Kinetics of Lirafugratinib against FGFR2

ParameterValue
k_inact/K_I (s⁻¹µM⁻¹) 0.4345
Data sourced from the Chemical Probes Portal.[13]

Table 3: Kinome Scan Selectivity Profile

Kinase Target% Inhibition at 500 nM
FGFR2 94.1
MEK592.4
MKNK289.0
Lirafugratinib was screened against a panel of 468 kinases. Only MEK5 and MKNK2 showed greater than 75% inhibition besides FGFR2. These are not expected to be inhibited irreversibly as they lack a cysteine in the analogous P-loop position.[13]

Table 4: Cellular Anti-proliferative Activity of Lirafugratinib

Cell LineFGFR2 AlterationIC50 (nM)
KATO IIIAmplification<14
SNU-16Amplification<14
NCI-H716Amplification<14
ICC13-7Fusion<14
MFE-296Mutation<14
AN3CAMutation<14
Data sourced from MedChemExpress.[5]

Table 5: Clinical Efficacy of Lirafugratinib in the ReFocus Trial (NCT04526106)

Patient CohortOverall Response Rate (ORR)
FGFRi-naïve, FGFR2 fusion+ Cholangiocarcinoma (≥70 mg dose)82.4%
FGFR2 fusion/rearrangement solid tumors (excl. CCA)35%
FGFR2 amplification solid tumors24%
FGFR2 mutation solid tumors13%
HR+/HER2- breast cancer with FGFR2 alterations40%
Data sourced from various presentations and publications on the ReFocus trial.[2][14]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the covalent binding and activity of Lirafugratinib.

Biochemical Kinase Inhibition Assays (Caliper Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lirafugratinib against FGFR family kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a fluorescently labeled peptide substrate, ATP, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A serial dilution of Lirafugratinib is prepared in DMSO.

    • The kinase, peptide substrate, and Lirafugratinib (or DMSO control) are pre-incubated for a defined period (e.g., 30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP to a final concentration of 100 µM.

    • The reaction is allowed to proceed for a set time (e.g., 90 minutes) at room temperature.

    • The reaction is stopped by the addition of a stop buffer containing EDTA.

    • The amounts of phosphorylated and unphosphorylated substrate are measured using a Caliper LabChip microfluidic device, which separates the peptides based on charge differences.

  • Data Analysis: The percentage of inhibition is calculated for each Lirafugratinib concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[5]

Covalent Binding Confirmation by Mass Spectrometry

Objective: To confirm the covalent adduction of Lirafugratinib to FGFR2 and determine the kinetics of covalent bond formation (k_inact and K_I).

Methodology:

  • Reagents: Recombinant FGFR2 protein, Lirafugratinib, and a suitable buffer.

  • Procedure for Intact Protein Analysis:

    • FGFR2 protein is incubated with Lirafugratinib at various concentrations and for different time points.

    • The reaction is quenched, and the protein is desalted.

    • The intact protein mass is analyzed by liquid chromatography-mass spectrometry (LC-MS). The formation of a covalent adduct is confirmed by a mass shift corresponding to the molecular weight of Lirafugratinib.

  • Procedure for Kinetic Analysis (k_inact/K_I):

    • The rate of covalent modification is measured over time at different concentrations of Lirafugratinib.

    • The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration.

    • The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I).[13]

Covalent_Binding_Workflow Covalent Binding Confirmation Workflow Start Incubate FGFR2 with Lirafugratinib Quench Quench Reaction Start->Quench Kinetics Measure Rate of Adduction over Time and Concentration Start->Kinetics Desalt Desalt Protein Quench->Desalt LCMS LC-MS Analysis Desalt->LCMS Mass_Shift Observe Mass Shift (Confirms Covalent Adduct) LCMS->Mass_Shift Plot Plot k_obs vs. [Inhibitor] Kinetics->Plot Fit Fit to Michaelis-Menten for Irreversible Inhibitors Plot->Fit kinact_KI Determine k_inact and K_I Fit->kinact_KI

Caption: Workflow for mass spectrometry-based analysis.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative activity of Lirafugratinib in cancer cell lines with defined FGFR2 alterations.

Methodology:

  • Cell Lines: FGFR2-dependent cell lines such as KATO III (gastric carcinoma, FGFR2 amplification) and SNU-16 (gastric carcinoma, FGFR2 amplification).

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • Cells are treated with a serial dilution of Lirafugratinib or DMSO control for a specified period (e.g., 72 or 96 hours).

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the DMSO control, and the data are fitted to a dose-response curve to determine the IC50 value.[5][6]

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of Lirafugratinib in a preclinical in vivo setting.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.

  • Procedure:

    • FGFR2-dependent tumor cells (e.g., SNU-16) are implanted subcutaneously into the flanks of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and Lirafugratinib treatment groups.

    • Lirafugratinib is administered orally at various doses and schedules (e.g., once or twice daily).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[12]

Conclusion

Lirafugratinib represents a paradigm of precision oncology, with its design rooted in a deep understanding of protein dynamics. Its ability to selectively and covalently inhibit FGFR2, while sparing other FGFR isoforms, translates into a promising efficacy and safety profile. The quantitative data and experimental methodologies outlined in this technical guide provide a comprehensive overview of the core science underpinning Lirafugratinib's mechanism of action. As clinical development continues, Lirafugratinib holds the potential to become a valuable therapeutic option for patients with FGFR2-driven cancers.

References

The Structural Basis of Lirafugratinib's Potent and Selective FGFR2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – December 6, 2025 – This technical guide provides an in-depth analysis of the structural and molecular underpinnings of lirafugratinib's (formerly RLY-4008) remarkable selectivity for Fibroblast Growth Factor Receptor 2 (FGFR2). Developed for researchers, scientists, and drug development professionals, this document details the innovative use of molecular dynamics simulations in exploiting subtle conformational differences among FGFR isoforms, leading to a highly targeted therapeutic.

Lirafugratinib (B11932302) is an orally active, irreversible inhibitor of FGFR2, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including intrahepatic cholangiocarcinoma (iCCA) and other solid tumors with FGFR2 alterations.[1] While pan-FGFR inhibitors have shown clinical activity, their efficacy is often limited by off-target toxicities stemming from the inhibition of other FGFR family members, such as hyperphosphatemia from FGFR1 inhibition and diarrhea from FGFR4 inhibition.[2][3] Lirafugratinib was designed to overcome these limitations by achieving exquisite selectivity for FGFR2.[4]

The Pivotal Role of P-Loop Dynamics in Achieving Selectivity

The high degree of structural similarity among the kinase domains of the FGFR family has historically challenged the development of isoform-specific inhibitors.[2][3] The breakthrough in the design of lirafugratinib came from the application of long-timescale molecular dynamics simulations to reveal subtle, yet crucial, differences in the conformational dynamics of the P-loop region between FGFR1 and FGFR2.[3]

These simulations demonstrated that in its unbound state, the P-loop of FGFR1 exhibits significantly more rapid dynamics compared to the less mobile P-loop of FGFR2.[5] This differential flexibility is the key to lirafugratinib's selectivity. Upon reversible binding, lirafugratinib stabilizes an extended P-loop conformation in FGFR1, which sterically disfavors the formation of a covalent bond with a key cysteine residue.[5] In contrast, the inhibitor's binding to FGFR2 does not significantly alter its less dynamic P-loop, allowing for efficient covalent bond formation and subsequent irreversible inhibition.[5]

dot

cluster_FGFR1 FGFR1 Interaction cluster_FGFR2 FGFR2 Interaction FGFR1_unbound Unbound FGFR1 (Rapid P-loop dynamics) Lirafugratinib_binds_FGFR1 Lirafugratinib (Reversible Binding) FGFR1_unbound->Lirafugratinib_binds_FGFR1 FGFR1_bound FGFR1-Lirafugratinib Complex (P-loop stabilized in extended conformation) Lirafugratinib_binds_FGFR1->FGFR1_bound No_covalent_bond Disfavored Covalent Bond Formation FGFR1_bound->No_covalent_bond FGFR2_unbound Unbound FGFR2 (Less dynamic P-loop) Lirafugratinib_binds_FGFR2 Lirafugratinib (Reversible Binding) FGFR2_unbound->Lirafugratinib_binds_FGFR2 FGFR2_bound FGFR2-Lirafugratinib Complex (P-loop minimally affected) Lirafugratinib_binds_FGFR2->FGFR2_bound Covalent_bond Efficient Covalent Bond Formation (Irreversible Inhibition) FGFR2_bound->Covalent_bond

Caption: Comparative interaction of Lirafugratinib with FGFR1 and FGFR2.

Structural Insights from Crystallography

The co-crystal structure of lirafugratinib bound to the kinase domain of FGFR2 (PDB ID: 8STG) provides a detailed snapshot of the molecular interactions driving its potency and selectivity. Lirafugratinib binds to the ATP-binding pocket of FGFR2 and forms a covalent bond with the thiol group of cysteine 491 (Cys491) located on the P-loop. This irreversible interaction is a hallmark of its mechanism of action.[1]

Key interactions observed in the crystal structure include:

  • Covalent Bond: The acrylamide (B121943) warhead of lirafugratinib acts as a Michael acceptor, forming a covalent linkage with Cys491.

  • Hinge Region Interactions: The aminopyrrolopyrimidine core of the inhibitor forms hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.

  • Hydrophobic Pockets: Specific hydrophobic moieties of lirafugratinib are positioned to take advantage of corresponding hydrophobic pockets within the FGFR2 active site, contributing to its high binding affinity.

dot

cluster_FGFR2 FGFR2 Kinase Domain Lirafugratinib Lirafugratinib ATP_pocket ATP Binding Pocket Lirafugratinib->ATP_pocket Binds to P_loop P-loop Lirafugratinib->P_loop Covalently binds to Cys491 via Acrylamide Warhead Hinge_region Hinge Region Lirafugratinib->Hinge_region Forms Hydrogen Bonds via Aminopyrrolopyrimidine Core Hydrophobic_pockets Hydrophobic Pockets Lirafugratinib->Hydrophobic_pockets Interacts with via Hydrophobic Moieties

Caption: Key structural interactions between Lirafugratinib and FGFR2.

Quantitative Analysis of Lirafugratinib's Potency and Selectivity

Biochemical and cellular assays have quantitatively confirmed the high potency and selectivity of lirafugratinib for FGFR2.

Assay Type Target IC50 (nM) Selectivity vs. FGFR2 Reference
Biochemical FGFR1864.3~279-fold[6]
FGFR2 3.1 - [6]
FGFR3274.1~88-fold[6]
FGFR417,633>5,600-fold[6]
Cellular (Proliferation) FGFR2-dependent cell lines<14-[1]

Downstream Signaling Inhibition

Consistent with its potent inhibition of the FGFR2 kinase, lirafugratinib has been shown to suppress the phosphorylation of key downstream signaling molecules. Treatment of FGFR2-dependent cancer cell lines with lirafugratinib leads to a dose-dependent reduction in the phosphorylation of FRS2, AKT, and ERK, ultimately inducing apoptosis.[1]

dot

FGF Fibroblast Growth Factor (FGF) FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 p Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Inhibits PI3K PI3K FRS2->PI3K RAS_RAF_MEK RAS-RAF-MEK FRS2->RAS_RAF_MEK AKT AKT PI3K->AKT p Cell_Proliferation Cell Proliferation, Survival, and Growth AKT->Cell_Proliferation ERK ERK RAS_RAF_MEK->ERK p ERK->Cell_Proliferation

Caption: Lirafugratinib's inhibition of the FGFR2 signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of lirafugratinib against FGFR family kinases.

  • Methodology: Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were incubated with varying concentrations of lirafugratinib in a buffer solution containing ATP and a suitable substrate peptide. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based detection method. Data were normalized to control wells (without inhibitor) and fitted to a four-parameter logistic equation to determine the IC50 values.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative activity of lirafugratinib in cancer cell lines with and without FGFR2 alterations.

  • Methodology: FGFR2-dependent cell lines (e.g., KATO III, SNU-16, NCI-H716) and cell lines dependent on other FGFR isoforms were seeded in 96-well plates and allowed to adhere.[7][8] The cells were then treated with a range of lirafugratinib concentrations for a period of 72-96 hours.[9] Cell viability was assessed using a commercially available reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated by plotting cell viability against drug concentration.[7][9]

Western Blot Analysis of Downstream Signaling
  • Objective: To confirm the on-target effect of lirafugratinib by measuring the phosphorylation status of downstream signaling proteins.

  • Methodology: FGFR2-dependent cells were treated with various concentrations of lirafugratinib for a short duration (e.g., 2 hours).[1] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phosphorylated and total FRS2, AKT, and ERK. Subsequent incubation with secondary antibodies conjugated to a detection enzyme allowed for visualization and quantification of the protein bands.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of lirafugratinib in a living organism.

  • Methodology: Human cancer cells with defined FGFR2 alterations (e.g., fusions, amplifications, or mutations) were implanted subcutaneously into immunocompromised mice.[4][7] Once tumors reached a specified volume, the mice were randomized into vehicle control and treatment groups. Lirafugratinib was administered orally at various dose levels and schedules. Tumor volume was measured regularly throughout the study to assess treatment efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated FGFR2).[7]

Conclusion

The development of lirafugratinib represents a paradigm shift in the selective targeting of FGFR2. By leveraging advanced computational techniques to understand the dynamic behavior of the target protein, it was possible to design a molecule that exploits subtle conformational differences for profound isoform selectivity. This approach has yielded a potent and irreversible inhibitor that effectively shuts down FGFR2 signaling and demonstrates significant anti-tumor activity in preclinical models and promising efficacy in clinical trials.[2][4] This technical guide provides a comprehensive overview of the structural basis for lirafugratinib's selectivity, offering valuable insights for the continued development of next-generation precision cancer therapies.

References

Lirafugratinib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Selective FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lirafugratinib (B11932302) Hydrochloride (RLY-4008), a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Chemical Structure and Properties

Lirafugratinib Hydrochloride is the hydrochloride salt of Lirafugratinib.[1] It is an orally bioavailable small molecule designed to target FGFR2 alterations, which are implicated in various cancers.[1]

Chemical Structure:

  • IUPAC Name: N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride[1]

  • Synonyms: Lirafugratinib HCl, RLY-4008 Hydrochloride[2]

  • CAS Number: 2688040-45-9 (HCl salt)[2]

  • Molecular Formula: C₂₈H₂₅ClFN₇O₂[1]

  • SMILES: CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F.Cl[1]

  • InChI Key: HLGJPRBWELSHLI-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of Lirafugratinib and its hydrochloride salt are presented in the table below.

PropertyValueSource
Lirafugratinib (Free Base)
Molecular Weight509.54 g/mol [3][4]
pKa (Strongest Acidic)14.33DrugBank Online
pKa (Strongest Basic)7.19DrugBank Online
logP4.64DrugBank Online
Polar Surface Area120.84 ŲDrugBank Online
Hydrogen Bond Donors2DrugBank Online
Hydrogen Bond Acceptors6DrugBank Online
Rotatable Bonds6DrugBank Online
This compound
Molecular Weight546.0 g/mol [3]
SolubilityDMSO: 125 mg/mL (228.94 mM)[5]
Water: InsolubleSelleck Chemicals
Ethanol: 2 mg/mLSelleck Chemicals

Mechanism of Action and Signaling Pathway

Lirafugratinib is an irreversible and highly selective inhibitor of FGFR2.[5] It covalently binds to a cysteine residue (Cys491) in the P-loop of the FGFR2 kinase domain, leading to the inhibition of its activity.[5] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1, 3, and 4, is attributed to subtle differences in the protein dynamics of their respective P-loops.[6] This selectivity profile is significant as it minimizes off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[7]

The inhibition of FGFR2 by Lirafugratinib blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1] Key downstream signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8] Experimental evidence shows that Lirafugratinib treatment leads to a dose-dependent reduction in the phosphorylation of key signaling nodes such as FRS2, AKT, and ERK.[5]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by Lirafugratinib.

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and Lirafugratinib Inhibition FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds and Activates FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCG PLCγ FGFR2->PLCG Lirafugratinib Lirafugratinib (RLY-4008) Lirafugratinib->FGFR2 Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Effects

FGFR2 signaling pathway and Lirafugratinib's point of inhibition.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

FGFR2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory activity of Lirafugratinib on the FGFR2 enzyme. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tyrosine Kinase Buffer).

    • Dilute recombinant human FGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final concentrations in the kinase buffer.[2][10]

    • Prepare a serial dilution of this compound in the kinase buffer containing a small percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound or vehicle (DMSO control).

    • Add the diluted FGFR2 enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Lirafugratinib concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical kinase inhibition assay is depicted below.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Inhibitor Prepare Lirafugratinib Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare FGFR2 Enzyme Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate_ATP Prepare Substrate/ATP Mixture Add_Substrate_ATP Initiate Reaction with Substrate/ATP Prep_Substrate_ATP->Add_Substrate_ATP Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

A generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay

This assay evaluates the effect of Lirafugratinib on the viability and proliferation of cancer cell lines with FGFR2 alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[11]

Methodology:

  • Cell Culture and Seeding:

    • Culture FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III) in the recommended medium and conditions (37°C, 5% CO₂).[12]

    • Harvest cells in the logarithmic growth phase and seed them into 96-well or 384-well opaque-walled plates at a predetermined optimal density.[12]

    • Include wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Incubate the plates for a specified period (e.g., 72-96 hours) to allow for the compound to exert its effects.[9][13]

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of cell viability for each Lirafugratinib concentration relative to the vehicle-treated cells.

    • Determine the IC₅₀ value by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of Lirafugratinib. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice are commonly employed.[15][16]

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Subcutaneously implant human cancer cells with FGFR2 alterations (e.g., SNU-16) or patient-derived tumor fragments into the flanks of the mice.[15]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Prepare the Lirafugratinib formulation for oral administration (e.g., in 0.5% methylcellulose (B11928114) and 2% vitamin E TPGS).[17]

    • Administer Lirafugratinib or the vehicle control to the mice daily or twice daily at specified doses (e.g., 1-30 mg/kg).[5]

  • Efficacy Evaluation:

    • Monitor tumor volume by caliper measurements at regular intervals.

    • Record the body weight of the mice to assess toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic and Histological Analysis:

    • Analyze tumor lysates by Western blot or HTRF assay to measure the phosphorylation levels of FGFR2 and downstream signaling proteins (e.g., p-ERK) to confirm target engagement.

    • Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound is a promising, highly selective, and irreversible inhibitor of FGFR2 with demonstrated preclinical and clinical activity. Its unique mechanism of action and favorable selectivity profile suggest its potential as a valuable therapeutic agent for patients with FGFR2-altered cancers. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.

References

RLY-4008: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLY-4008, also known as lirafugratinib, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Oncogenic activation of FGFR2, through gene fusions, mutations, or amplifications, is a key driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[3][4] RLY-4008 was designed to overcome the limitations of previous pan-FGFR inhibitors, which are often associated with off-target toxicities due to their activity against other FGFR isoforms.[5][6] This technical guide provides an in-depth overview of the biological activity, target profile, and preclinical and clinical data for RLY-4008.

Introduction to RLY-4008

RLY-4008 is a third-generation, irreversible FGFR2 inhibitor developed by Relay Therapeutics.[7][8] Its design was guided by long-timescale molecular dynamics simulations, which identified subtle conformational differences between the ATP-binding pockets of FGFR2 and other FGFR family members.[9] This motion-based drug discovery approach enabled the development of a compound that selectively and covalently binds to a cysteine residue in the P-loop of FGFR2, leading to potent and sustained inhibition.[10] By sparing other FGFR isoforms, particularly FGFR1 and FGFR4, RLY-4008 aims to minimize off-target toxicities such as hyperphosphatemia and diarrhea, which are common dose-limiting side effects of pan-FGFR inhibitors.[5][6]

Mechanism of Action and Target Profile

RLY-4008 is an irreversible inhibitor that covalently binds to FGFR2.[10] Upon oral administration, RLY-4008 inhibits FGFR2-mediated signal transduction pathways, thereby suppressing the proliferation of tumor cells with activating FGFR2 alterations.[1][11]

Signaling Pathway

FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] In cancers driven by FGFR2 alterations, these pathways are constitutively active. RLY-4008 blocks the initial autophosphorylation of FGFR2, thereby inhibiting these downstream signals.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLCγ Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds FGFR2->FGFR2 GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS PI3K PI3K FGFR2->PI3K PLCG PLCγ FGFR2->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation RLY4008 RLY-4008 RLY4008->FGFR2 Inhibits HTRF_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis cluster_detection 3. HTRF Detection cluster_analysis 4. Data Analysis plate_cells Plate cells (e.g., SNU-16) treat_rly4008 Treat with RLY-4008 (various concentrations) plate_cells->treat_rly4008 lyse_cells Add lysis buffer treat_rly4008->lyse_cells add_antibodies Add HTRF antibodies (Eu-cryptate donor & d2 acceptor) lyse_cells->add_antibodies incubate Incubate add_antibodies->incubate read_plate Read plate on HTRF-compatible reader (665nm / 620nm) incubate->read_plate calculate_ratio Calculate HTRF ratio read_plate->calculate_ratio determine_ic50 Determine IC50 values calculate_ratio->determine_ic50

References

Preclinical Profile of Lirafugratinib (RLY-4008): A Deep Dive into the Core Science of a Selective FGFR2 Inhibitor in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the preclinical studies of lirafugratinib (B11932302) (RLY-4008), a potent and highly selective oral small molecule inhibitor of fibroblast growth factor receptor 2 (FGFR2). Designed for researchers, scientists, and drug development professionals, this document details the core scientific data, experimental methodologies, and signaling pathway interactions that form the basis of lirafugratinib's clinical development for FGFR2-driven cholangiocarcinoma (CCA) and other solid tumors.

Lirafugratinib is an irreversible inhibitor that was meticulously engineered to selectively target FGFR2, a receptor tyrosine kinase frequently altered in various cancers, with a particularly high incidence of activating fusions in intrahepatic cholangiocarcinoma (iCCA).[1][2] The therapeutic rationale for a highly selective FGFR2 inhibitor stems from the limitations of pan-FGFR inhibitors, which are often associated with off-target toxicities due to the inhibition of other FGFR family members, such as FGFR1 and FGFR4, leading to hyperphosphatemia and diarrhea, respectively.[1][3][4][5] Lirafugratinib was developed to overcome these limitations, offering the potential for a wider therapeutic window and improved safety profile.[3][4][5]

Mechanism of Action: Selective and Irreversible Inhibition of FGFR2

Lirafugratinib covalently binds to a cysteine residue in the P-loop of FGFR2, leading to its irreversible inhibition.[6] This mechanism is highly selective for FGFR2 due to subtle conformational differences in the P-loops of FGFR family members.[6] Molecular dynamics simulations revealed that the P-loop of FGFR2 has a different motion profile compared to FGFR1, allowing for the design of a molecule that can selectively engage and form a covalent bond with the FGFR2 kinase domain.[6] This high selectivity translates to minimal inhibition of other kinases, as demonstrated in broad kinase screening panels.[6]

FGFR2 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell survival, proliferation, differentiation, and migration. In FGFR2-driven cancers, including cholangiocarcinoma with FGFR2 fusions, these pathways are constitutively active, promoting tumorigenesis. Lirafugratinib's inhibition of FGFR2 phosphorylation effectively blocks these downstream signals, leading to anti-tumor effects.[7]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds P_FGFR2 p-FGFR2 FGFR2->P_FGFR2 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR2->FRS2 Activates PI3K PI3K P_FGFR2->PI3K Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lirafugratinib Lirafugratinib Lirafugratinib->P_FGFR2 Inhibits

Caption: Lirafugratinib inhibits the FGFR2 signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of lirafugratinib has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
Assay TypeTarget/Cell LineAlterationIC50 (nM)Fold Selectivity vs FGFR2Reference
Biochemical Kinase Assay FGFR2-3-[4]
FGFR1->750>250[4]
FGFR3->240>80[4]
FGFR4->15,000>5,000[4]
Cellular Proliferation Assay SNU-16FGFR2 AmplificationData not publicly available-[8]
JMSU1FGFR1 DependentData not publicly available-[8]

Note: Specific IC50 values for cellular proliferation assays are not detailed in the provided search results, but the studies indicate potent and selective inhibition of FGFR2-dependent cell lines.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
ModelTumor TypeFGFR2 AlterationTreatment and DoseOutcomeReference
SNU-16 XenograftGastric CancerAmplification10 mg/kg BIDTumor stasis[8]
FGFR2 Fusion-Positive iCCA ModelIntrahepatic CholangiocarcinomaFusionDose not specifiedTumor regression[8]
Endometrial Cancer ModelEndometrial CancerActivating MutationDose not specifiedTumor regression[8]
Models with Resistance MutationsVariousV564F, etc.Dose not specifiedTumor regression[3][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments conducted with lirafugratinib.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of lirafugratinib against FGFR family kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used.

  • Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Lirafugratinib was serially diluted and incubated with the respective kinase and a peptide substrate in the presence of ATP.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The amount of phosphorylated substrate was detected by adding a europium-labeled anti-phospho-peptide antibody.

  • The TR-FRET signal was read on a plate reader.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.[8]

Cellular Proliferation Assays

Objective: To assess the anti-proliferative activity of lirafugratinib in cancer cell lines with defined FGFR alterations.

Methodology:

  • FGFR2-dependent (e.g., SNU-16) and FGFR1-dependent (e.g., JMSU1) cancer cell lines were cultured in recommended media.[1]

  • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells were treated with a range of concentrations of lirafugratinib or vehicle control.

  • After a 72-hour incubation period, cell viability was assessed using a luminescent-based assay (e.g., CellTiter-Glo®) that measures ATP levels.

  • Luminescence was read on a microplate reader.

  • IC50 values were determined from the dose-response curves using non-linear regression analysis.[8]

Cellular Pharmacodynamic (p-ERK and p-FGFR2) Assays

Objective: To confirm the on-target activity of lirafugratinib by measuring the inhibition of downstream signaling.

Methodology:

  • Cancer cell lines (e.g., SNU-16) were treated with various concentrations of lirafugratinib for a specified duration.

  • Cell lysates were prepared using a suitable lysis buffer.

  • The levels of phosphorylated ERK (p-ERK) and phosphorylated FGFR2 (p-FGFR2) were quantified using Homogeneous Time Resolved Fluorescence (HTRF) assays according to the manufacturer's protocol (PerkinElmer).[8]

  • Data were normalized to total protein concentration and IC50 values were calculated.[8]

Experimental_Workflow_Cellular_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis start Seed Cells in 96-well plates adhere Allow cells to adhere start->adhere treat Add serial dilutions of Lirafugratinib adhere->treat incubate Incubate for 72 hours treat->incubate readout Measure cell viability (e.g., CellTiter-Glo) incubate->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for a typical in vitro cellular proliferation assay.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of lirafugratinib in animal models of cholangiocarcinoma and other FGFR2-altered cancers.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used.[9]

  • Tumor Implantation: Human cancer cell lines (e.g., SNU-16) or patient-derived xenograft (PDX) tissue from cholangiocarcinoma patients were implanted subcutaneously into the flanks of the mice.[9]

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into treatment and vehicle control groups.

  • Drug Administration: Lirafugratinib was formulated for oral administration and dosed daily or twice daily at specified concentrations (e.g., 10 mg/kg).[8]

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested at various time points post-dosing to assess the levels of p-FGFR2 and other biomarkers by ELISA or immunohistochemistry to confirm target engagement.[8]

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental_Workflow_In_Vivo_Study cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implant Implant tumor cells/PDX into mice growth Monitor tumor growth to desired size implant->growth randomize Randomize mice into groups growth->randomize treat Administer Lirafugratinib or vehicle orally randomize->treat monitor Measure tumor volume and body weight treat->monitor monitor->monitor Repeatedly harvest Harvest tumors for pharmacodynamic analysis monitor->harvest analyze Analyze tumor growth inhibition harvest->analyze

Caption: General workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical data for lirafugratinib strongly support its development as a highly selective and potent inhibitor of FGFR2. Its demonstrated efficacy in various in vitro and in vivo models of FGFR2-altered cancers, including cholangiocarcinoma, combined with a mechanism of action designed to minimize off-target toxicities, underscores its potential to be a transformative therapy for patients with these malignancies. The detailed experimental protocols provided herein offer a transparent foundation for the continued investigation and understanding of this promising therapeutic agent.

References

An In-depth Technical Guide to the Role of FGFR2 Alterations in Lirafugratinib Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase whose aberrant activation through gene fusions, amplifications, or mutations is a key oncogenic driver in a variety of solid tumors, most notably intrahepatic cholangiocarcinoma (CCA). Lirafugratinib (B11932302) (formerly RLY-4008) is a potent, highly selective, and irreversible oral small molecule inhibitor of FGFR2.[1][2] Its development was guided by molecular dynamics simulations that identified unique conformational differences between FGFR isoforms, enabling a design that spares FGFR1 and FGFR4, thereby avoiding common toxicities associated with pan-FGFR inhibitors like hyperphosphatemia and diarrhea.[3][4][5] Clinical data from the ReFocus trial (NCT04526106) have demonstrated significant and durable anti-tumor activity in patients with FGFR2-altered cancers, validating selective FGFR2 inhibition as a promising therapeutic strategy.[6][7] This guide provides a comprehensive technical overview of lirafugratinib's mechanism of action, the FGFR2 signaling pathway, clinical efficacy data related to specific FGFR2 alterations, and detailed experimental protocols for assessing its sensitivity.

Lirafugratinib: A Novel Mechanism for Selective FGFR2 Inhibition

Unlike pan-FGFR inhibitors that target the highly conserved ATP-binding pocket across the FGFR family, lirafugratinib achieves its remarkable selectivity by exploiting subtle dynamic differences in the P-loop region of the kinase domain.[3][8] Computational modeling revealed that the FGFR2 P-loop has a different conformational state compared to that of FGFR1, allowing for the design of a molecule that can form an irreversible covalent bond with a cysteine residue within the FGFR2 pocket.[1] In contrast, binding to FGFR1 results in a conformational change that disfavors this covalent bond formation, leading to significantly reduced inhibitory activity.[1]

This high selectivity for FGFR2—approximately 250-fold over FGFR1 and 5,000-fold over FGFR4 in vitro—is critical to its clinical profile.[5] By minimizing inhibition of FGFR1, which regulates phosphate (B84403) homeostasis, lirafugratinib avoids the dose-limiting toxicity of hyperphosphatemia.[4][9] Similarly, sparing FGFR4 mitigates the risk of severe diarrhea.[4] This improved safety profile allows for sustained dosing at levels that achieve robust and continuous target inhibition.[7]

cluster_lirafugratinib Lirafugratinib Action cluster_fgfr2 FGFR2 Kinase Domain cluster_fgfr1 FGFR1 Kinase Domain Lirafugratinib Lirafugratinib FGFR2_P_Loop P-Loop (Favorable Conformation) Lirafugratinib->FGFR2_P_Loop FGFR1_P_Loop P-Loop (Unfavorable Conformation) Lirafugratinib->FGFR1_P_Loop Covalent_Bond Irreversible Covalent Bond Formation FGFR2_P_Loop->Covalent_Bond Enables FGFR2_Inhibition Selective FGFR2 Inhibition Covalent_Bond->FGFR2_Inhibition No_Bond Covalent Bond Disfavored FGFR1_P_Loop->No_Bond Prevents FGFR1_Spared FGFR1 Activity Spared (No Hyperphosphatemia) No_Bond->FGFR1_Spared

Caption: Lirafugratinib's selective covalent binding mechanism.

The FGFR2 Signaling Pathway in Cancer

FGFR2 is a transmembrane receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and undergoes autophosphorylation. This activates intracellular signaling cascades crucial for cell proliferation, survival, differentiation, and migration.[10][11] In cancer, FGFR2 alterations lead to ligand-independent, constitutive activation of the receptor, driving oncogenesis.[9][12]

The primary downstream signaling pathways activated by FGFR2 include:

  • RAS-MAPK-ERK Pathway: Activated via the FRS2-GRB2-SOS adapter protein complex, this pathway is a major driver of cell proliferation.[13]

  • PI3K-AKT Pathway: Also mediated through FRS2 and GRB2 docking, this pathway promotes cell survival and inhibits apoptosis.[11]

  • PLCγ-PKC Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration and invasion.[14]

  • JAK-STAT Pathway: This pathway can also be activated by FGFRs and is involved in regulating cell growth and survival.[15]

Lirafugratinib sensitivity is directly tied to the dependence of a tumor on the constitutive signaling driven by an altered FGFR2 protein. By potently and selectively inhibiting the aberrantly active FGFR2 kinase, lirafugratinib effectively shuts down these downstream oncogenic signals.[2]

FGFR2 FGFR2 Receptor (Fusion, Amplification, Mutation) FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCG PLCγ FGFR2->PLCG Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival PKC PKC PLCG->PKC Migration Migration & Invasion PKC->Migration

Caption: Simplified FGFR2 signaling and the inhibitory action of Lirafugratinib.

Data Presentation: Lirafugratinib Sensitivity by FGFR2 Alteration

Clinical data from the Phase 1/2 ReFocus study demonstrate that lirafugratinib has robust clinical activity across various solid tumors harboring different types of FGFR2 alterations.[6] Efficacy is particularly pronounced in FGFR inhibitor-naïve patients with FGFR2 fusions.[7]

Table 1: Clinical Efficacy of Lirafugratinib in FGFR2-Altered Solid Tumors (ReFocus Trial)
Patient PopulationFGFR2 AlterationTumor Type(s)NObjective Response Rate (ORR)Disease Control Rate (DCR)Citation(s)
FGFRi-Naïve Fusions/RearrangementsCholangiocarcinoma1782.4% (at RP2D¹)-[6]
Fusions/RearrangementsCholangiocarcinoma1173% (at ≥70 mg)-[7][16]
Fusions/RearrangementsNon-CCA Solid Tumors2635%69%[6]
AmplificationsNon-CCA Solid Tumors3424%62%[6]
MutationsNon-CCA Solid Tumors2413%42%[6]
Fusions/RearrangementsBreast Cancer (HR+/HER2-)-40%70%[6]
FGFRi-Pretreated Fusions/RearrangementsCholangiocarcinoma1421% (at ≥70 mg)-[7][16]

¹RP2D: Recommended Phase 2 Dose (70 mg once daily).[7]

Table 2: Efficacy in Specific Non-CCA Tumor Types (FGFRi-Naïve)
Tumor TypeN (Evaluable)Confirmed ORRCitation(s)
Breast Cancer743%[9]
Gastric Cancer2218%[6]
Pancreatic Cancer633%[6]
Non-Small Cell Lung Cancer (NSCLC)450%[6]
Ovarian Cancer450%[6]
Carcinoma of Unknown Primary (CUP)367%[6]

Data compiled from presentations of the ReFocus trial results.[6][9]

Table 3: Preclinical Activity of Lirafugratinib
Model SystemFGFR2 AlterationKey FindingCitation(s)
Cancer Cell LinesFGFR2-dependentPotent inhibition of proliferation
Human Xenograft ModelsMultiple FGFR2 alterationsTumor regression observed[5]
In Vivo ModelsKnown resistance mutationsStrong activity against on-target resistance mutations[17]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance is a clinical challenge. For FGFR inhibitors, resistance mechanisms can be broadly categorized as on-target or off-target.

  • On-Target Resistance: This involves the development of secondary mutations within the FGFR2 kinase domain that prevent drug binding. Common resistance mutations reported for pan-FGFR inhibitors include those at the gatekeeper residue (V564F) and the molecular brake (N549K).[18][19] Preclinical studies have shown that lirafugratinib retains strong activity against these known clinical on-target resistance mutations, which may allow it to be effective in patients who have progressed on other FGFR inhibitors.[17][19]

  • Off-Target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to circumvent the FGFR2 blockade. These can include the activation of other receptor tyrosine kinases (e.g., MET) or downstream signaling nodes in pathways like PI3K/mTOR or MAPK.[20][21]

Experimental Protocols

Assessing the sensitivity of cancer cells to lirafugratinib requires a combination of in vitro and in vivo experimental approaches.

Protocol 1: In Vitro Cell Viability Assay for IC₅₀ Determination

This protocol determines the concentration of lirafugratinib required to inhibit 50% of cell growth (IC₅₀) in FGFR2-altered cancer cell lines.

Start Start Seed_Cells 1. Seed FGFR2-altered cells in 96-well plates. (e.g., 5,000 cells/well) Start->Seed_Cells Adhere 2. Allow cells to adhere overnight. Seed_Cells->Adhere Treat 3. Treat with serial dilutions of Lirafugratinib (and DMSO control). Adhere->Treat Incubate 4. Incubate for 72 hours. Treat->Incubate Add_Reagent 5. Add CellTiter-Glo® reagent (measures ATP/viability). Incubate->Add_Reagent Measure 6. Measure luminescence. Add_Reagent->Measure Analyze 7. Plot dose-response curve and calculate IC50 value. Measure->Analyze End End Analyze->End

Caption: Workflow for determining Lirafugratinib IC₅₀ values.

Methodology:

  • Cell Seeding: Plate cancer cells with known FGFR2 alterations into opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution series of lirafugratinib in complete culture medium. Include a vehicle-only (DMSO) control.

  • Treatment: Add the drug dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which quantifies ATP as an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent inhibition versus log inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.[22]

Protocol 2: Western Blotting for Target Engagement

This protocol verifies that lirafugratinib engages its target and inhibits downstream signaling.[23]

Start Start Culture_Treat 1. Culture & treat cells with Lirafugratinib for 2-4 hours. Start->Culture_Treat Lyse 2. Lyse cells in RIPA buffer with phosphatase/protease inhibitors. Culture_Treat->Lyse Quantify 3. Quantify protein concentration (BCA assay). Lyse->Quantify SDS_PAGE 4. Separate proteins by SDS-PAGE. Quantify->SDS_PAGE Transfer 5. Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Block_Incubate 6. Block and incubate with primary antibodies (p-FGFR2, p-ERK, p-AKT, total proteins). Transfer->Block_Incubate Detect 7. Incubate with secondary HRP-Ab and detect with ECL substrate. Block_Incubate->Detect End End Detect->End

Caption: Western blotting workflow to assess pathway inhibition.

Methodology:

  • Cell Treatment: Plate FGFR2-altered cells and treat with varying concentrations of lirafugratinib for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated FGFR2 (p-FGFR2), p-ERK, p-AKT, and their corresponding total protein counterparts as loading controls.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate and an imaging system. A reduction in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of lirafugratinib in a living organism.[24]

Start Start Implant 1. Subcutaneously implant FGFR2-altered cancer cells into immunodeficient mice. Start->Implant Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³). Implant->Tumor_Growth Randomize 3. Randomize mice into treatment (Lirafugratinib) and vehicle control groups. Tumor_Growth->Randomize Treat_Measure 4. Administer drug daily via oral gavage. Measure tumor volume and body weight 2-3x weekly. Randomize->Treat_Measure Endpoint 5. Continue until endpoint (e.g., tumor volume limit or predefined study duration). Treat_Measure->Endpoint Analyze 6. Analyze tumor growth inhibition (TGI) and assess tolerability. Endpoint->Analyze End End Analyze->End

References

A Technical Guide to Lirafugratinib Hydrochloride: A Precision Tool Against FGFR2-Fusion Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirafugratinib (B11932302) (formerly RLY-4008), a potent and highly selective oral small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), represents a significant advancement in the targeted therapy of cancers driven by FGFR2 genetic alterations, particularly gene fusions. Developed through a sophisticated "motion-based drug design" strategy, Lirafugratinib irreversibly and covalently binds to FGFR2, demonstrating remarkable selectivity over other FGFR isoforms, thereby mitigating off-target toxicities commonly associated with pan-FGFR inhibitors.[1][2][3] This technical guide provides a comprehensive overview of Lirafugratinib Hydrochloride, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is crucial for various cellular processes, including proliferation, differentiation, and survival.[4][5] Aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors.[6] FGFR2 fusions are particularly prevalent in intrahepatic cholangiocarcinoma (iCCA), occurring in 10-20% of cases, but are also found in other malignancies such as gastric, breast, and non-small cell lung cancer.[1][7]

While pan-FGFR inhibitors have validated FGFRs as therapeutic targets, their clinical utility is often hampered by dose-limiting toxicities stemming from the inhibition of other FGFR isoforms.[2][3] Notably, FGFR1 inhibition is linked to hyperphosphatemia, and FGFR4 inhibition is associated with diarrhea.[2][3] Lirafugratinib was specifically designed to overcome this limitation by exhibiting high selectivity for FGFR2, offering the potential for a wider therapeutic window and improved patient outcomes.[1][2][8] It has been granted breakthrough therapy and orphan drug designations by the U.S. Food and Drug Administration (FDA) for the treatment of FGFR2-driven cholangiocarcinoma.[9]

This compound: Chemical and Physical Properties

Lirafugratinib is administered as a hydrochloride salt. Its key chemical properties are summarized below.

PropertyValueReference
IUPAC Name N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride[5][10]
Molecular Formula C28H24FN7O2.ClH[11]
Molecular Weight 546.0 g/mol [4][10][11]
CAS Number 2688040-45-9[5][10][12]
Mechanism of Action Irreversible, covalent inhibitor of FGFR2[13]

Mechanism of Action: Selective FGFR2 Inhibition

Lirafugratinib's mechanism of action is rooted in its unique ability to selectively and irreversibly inhibit FGFR2. This selectivity was achieved by exploiting subtle differences in the conformational dynamics between the P-loops of FGFR1 and FGFR2, a discovery made through long-timescale molecular dynamics simulations.[1][2][8]

Upon binding, Lirafugratinib forms a covalent bond with a cysteine residue (Cys491) in the P-loop of FGFR2.[13] This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, including the FRS2, AKT, and ERK pathways.[13] In contrast, the P-loop of FGFR1 exhibits more rapid dynamics, which disfavors the formation of a covalent bond with Lirafugratinib, leading to its high selectivity.[1]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2-Fusion Protein (Constitutively Active) FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCg PLCγ FGFR2->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Migration Cell Migration PKC->Migration Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Inhibits (Covalent Bond)

Figure 1. Lirafugratinib Inhibition of the FGFR2 Signaling Pathway.

Preclinical Profile

Preclinical studies have demonstrated Lirafugratinib's potent and selective inhibition of FGFR2, leading to significant anti-tumor activity in various models.

In Vitro Potency and Selectivity

Lirafugratinib shows exceptional selectivity for FGFR2 over other FGFR family members in biochemical assays.

KinaseLirafugratinib IC50 (nM)Selectivity vs. FGFR2Reference
FGFR2 3.1-[7]
FGFR1 864.3>278-fold[7]
FGFR3 274.1>88-fold[7]
FGFR4 17,633>5,688-fold[7]
Cellular Activity

Lirafugratinib effectively inhibits the proliferation of human cancer cell lines harboring FGFR2 alterations.

Cell LineCancer TypeFGFR2 AlterationLirafugratinib IC50 (nM)Reference
KATO III Gastric CancerAmplification<14[13]
SNU-16 Gastric CancerAmplification<14[13]
NCI-H716 Colorectal CancerAmplification<14[13]
MFE-296 Endometrial CancerFusion<14[13]
In Vivo Efficacy

In xenograft models of FGFR2-altered cancers, oral administration of Lirafugratinib led to dose-dependent tumor regression.[2][13][14] Importantly, this anti-tumor activity was observed at doses that did not induce hyperphosphatemia, confirming the in vivo translation of its selective FGFR2 inhibition.[2][14] Furthermore, Lirafugratinib demonstrated strong activity against models with known clinical on-target resistance mutations that can emerge during treatment with other pan-FGFR inhibitors.[9][15]

Clinical Development: The ReFocus Trial

Lirafugratinib is being evaluated in the global Phase 1/2 ReFocus trial (NCT04526106) in patients with advanced solid tumors harboring FGFR2 alterations.[1][15] The study consists of a dose-escalation phase, which is complete, and a dose-expansion phase.[15] The recommended Phase 2 dose (RP2D) was established at 70 mg once daily (QD).[15][16]

Efficacy in FGFR2-Fusion Positive Cancers

Lirafugratinib has shown promising and durable responses across various tumor types with FGFR2 fusions.

Patient PopulationNConfirmed Objective Response Rate (cORR)Disease Control Rate (DCR)Reference
FGFRi-naïve iCCA (FGFR2 f/r) at RP2D 1782.4%-[16][17]
FGFRi-naïve iCCA (FGFR2 f/r) at All Doses 3857.9%-[16]
Non-CCA Solid Tumors (FGFR2 f/r) 2635%69%[16]
Non-CCA Solid Tumors (FGFR2 amp) 3424%62%[16]
Non-CCA Solid Tumors (FGFR2 mut) 2413%42%[16]

iCCA: intrahepatic cholangiocarcinoma; f/r: fusion/rearrangement; amp: amplification; mut: mutation

Safety and Tolerability

The safety profile of Lirafugratinib is consistent with its selective mechanism of action. The most common treatment-related adverse events (TRAEs) are primarily on-target FGFR2-related toxicities.

Treatment-Related Adverse Event (All Grades)FrequencyGrade 3 FrequencyReference
Stomatitis 47%11%[16]
Nail Toxicities 48%0%[16]
Palmar-Plantar Erythrodysesthesia 44%7%[16]
Dry Mouth 31%0%[16]
Hyperphosphatemia (FGFR1-related) 16%0%[18]
Diarrhea (FGFR4-related) 9%1%[18]

The low incidence of Grade 3 or higher hyperphosphatemia and diarrhea underscores the clinical benefit of Lirafugratinib's selectivity.[18]

Pharmacokinetics

Pharmacokinetic analyses from the ReFocus trial demonstrated that Lirafugratinib has an effective half-life of approximately 18 to 26 hours, supporting a once-daily dosing schedule.[16] At the 70 mg QD dose, a predicted median receptor occupancy of at least 96% was achieved, indicating robust target coverage.[16]

Experimental Protocols

Detection of FGFR2 Fusions

Accurate identification of FGFR2 fusions is critical for patient selection. Several methods are employed in clinical practice.

  • Fluorescence In Situ Hybridization (FISH): This technique uses fluorescently labeled DNA probes that bind to specific regions of the FGFR2 gene. A "break-apart" probe strategy is commonly used, where probes for the 5' and 3' ends of the gene are labeled with different colors. In a normal cell, the signals co-localize (appear yellow). In a cell with an FGFR2 rearrangement, the signals are separated.[19][20]

  • Next-Generation Sequencing (NGS): NGS is a high-throughput method that can detect multiple genetic alterations simultaneously.[19]

    • DNA-based NGS: This approach can identify the genomic breakpoints of the fusion. Hybridization-capture based methods are often used to enrich for target regions before sequencing.[19][20]

    • RNA-based NGS (RNA-Seq): This method directly sequences the fusion transcripts, confirming that the fusion is expressed. It can identify fusion partners without prior knowledge and is generally more sensitive for fusion detection than DNA-based methods.[21][22]

  • Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This method can be used to detect known, specific fusion transcripts. It is highly sensitive but cannot identify novel fusion partners.[19]

Patient_Identification_Workflow Patient Patient with Advanced Solid Tumor (e.g., iCCA) Biopsy Tumor Biopsy or Liquid Biopsy (cfDNA) Patient->Biopsy Extraction Nucleic Acid Extraction (DNA and/or RNA) Biopsy->Extraction Detection FGFR2 Fusion Detection Extraction->Detection FISH FISH (Break-Apart Probe) Detection->FISH Method 1 NGS NGS (DNA or RNA Panel) Detection->NGS Method 2 RT_PCR RT-PCR (Known Fusions) Detection->RT_PCR Method 3 Result Fusion Status FISH->Result NGS->Result RT_PCR->Result Positive FGFR2 Fusion Positive Result->Positive Detected Negative FGFR2 Fusion Negative Result->Negative Not Detected Enrollment Enrollment in Lirafugratinib Trial/Treatment Positive->Enrollment OtherTx Consider Other Therapies Negative->OtherTx

Figure 2. Workflow for Identifying Patients with FGFR2 Fusions.

Protocol: Western Blot for Phospho-FGFR2 Inhibition

This protocol outlines a general method to assess the inhibition of FGFR2 phosphorylation and downstream signaling in treated cells.

  • Cell Culture and Treatment: Culture FGFR2-dependent cancer cells (e.g., SNU-16) to 70-80% confluency. Treat cells with varying concentrations of Lirafugratinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[13][23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA protein assay. Normalize all samples to the same protein concentration.[23]

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.[23]

Western_Blot_Workflow Start FGFR2-Driven Cancer Cells Treatment Treat with Lirafugratinib (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FGFR, t-FGFR, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis

Figure 3. General Experimental Workflow for Western Blotting.

Conclusion

This compound is a first-in-class, highly selective, irreversible inhibitor of FGFR2 that has demonstrated significant clinical activity and a favorable safety profile in patients with FGFR2-altered solid tumors, particularly those with FGFR2 fusions.[1][16] Its design, based on exploiting the dynamic differences between FGFR isoforms, represents a triumph of modern, computation-driven drug discovery.[2][8] By avoiding significant off-isoform toxicities, Lirafugratinib allows for sustained target inhibition at clinically efficacious doses.[2][18] The robust and durable responses observed in the ReFocus trial, especially in FGFR-inhibitor naïve cholangiocarcinoma patients, position Lirafugratinib as a potential best-in-class therapy and a cornerstone of precision medicine for this patient population.[16] Ongoing and future studies will further delineate its role across a broader range of FGFR2-driven cancers.

References

The Genesis of Lirafugratinib (RLY-4008): A Precision Strike Against FGFR2-Altered Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - The landscape of targeted cancer therapy has been significantly advanced with the discovery and development of lirafugratinib (B11932302) (RLY-4008), a first-in-class, highly potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of RLY-4008, tailored for researchers, scientists, and drug development professionals. RLY-4008 was engineered to overcome the limitations of previous pan-FGFR inhibitors, which were hampered by off-target toxicities and acquired resistance.[1][2][3]

Introduction: The Challenge of Selectively Targeting FGFR2

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly homologous receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, survival, and migration.[4] Oncogenic alterations in FGFR2, including fusions, amplifications, and mutations, are known drivers in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[1][5] While the clinical efficacy of pan-FGFR inhibitors validated FGFR2 as a therapeutic target, their utility has been limited by significant off-target toxicities.[1][2][3] Inhibition of FGFR1 leads to hyperphosphatemia, and inhibition of FGFR4 is associated with diarrhea, often necessitating dose reductions or interruptions that can compromise therapeutic efficacy.[1][6] Furthermore, the emergence of on-target resistance mutations in FGFR2 has been a significant clinical challenge.[1][5]

The high degree of structural similarity among the kinase domains of the FGFR family members posed a considerable challenge to the development of an FGFR2-selective inhibitor using traditional structure-based drug design methods.[1] The kinase domain of FGFR2 shares 95%, 96%, and 88% similarity with FGFR1, FGFR3, and FGFR4, respectively.[1] This challenge spurred an innovative approach to drug discovery.

A Novel Discovery Paradigm: Motion-Based Drug Design

The discovery of RLY-4008 was enabled by a "motion-based drug design" paradigm, which leveraged long-timescale molecular dynamics simulations to identify subtle conformational differences between the FGFR family members.[6] This computational approach, which utilized the Anton 2 supercomputer, revealed that the P-loop of FGFR2 exhibits less flexibility compared to the more dynamic P-loop of FGFR1.[6] This differential in motion provided a unique opportunity to design a molecule that could selectively and irreversibly bind to a cysteine residue (Cys491) within the P-loop of FGFR2, while sparing the other FGFR isoforms.[1][6] This led to the development of lirafugratinib, a covalent inhibitor that demonstrates remarkable selectivity for FGFR2.[6]

Mechanism of Action: Irreversible and Selective Inhibition of FGFR2

RLY-4008 is an orally bioavailable small molecule that potently and irreversibly inhibits FGFR2.[3][4] Upon administration, RLY-4008 binds to and inhibits FGFR2, leading to the suppression of downstream signaling pathways that are critical for the proliferation of FGFR2-overexpressing tumor cells.[4] The irreversible covalent bond with Cys491 in the P-loop of FGFR2 ensures sustained target inhibition.[1] This selective mechanism of action spares other FGFR isoforms, thereby avoiding the common off-target toxicities associated with pan-FGFR inhibitors.[1][2][3]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of intervention by RLY-4008.

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K PLCG PLCγ FGFR2->PLCG STAT STAT FGFR2->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation RLY4008 RLY-4008 RLY4008->FGFR2 Inhibits

Figure 1: Simplified FGFR2 Signaling Pathway and RLY-4008 Inhibition.

Preclinical Development: Potency, Selectivity, and In Vivo Efficacy

RLY-4008 has demonstrated a highly potent and selective profile in a battery of preclinical studies.

Biochemical and Cellular Potency

In biochemical assays, RLY-4008 exhibits potent inhibition of FGFR2 with a half-maximal inhibitory concentration (IC50) of 3 nmol/L.[1] Its selectivity over other FGFR family members is substantial, with over 250-fold selectivity against FGFR1, over 80-fold against FGFR3, and over 5,000-fold against FGFR4.[1] This high degree of selectivity is maintained in cellular assays, where RLY-4008 potently inhibits the proliferation of cancer cell lines driven by FGFR2 alterations, while having minimal effect on cell lines dependent on other FGFRs.[1]

Parameter FGFR1 FGFR2 FGFR3 FGFR4
Biochemical IC50 (nmol/L) >7503~240>15,000
Selectivity vs. FGFR2 >250-fold1-fold>80-fold>5,000-fold

Table 1: Biochemical Potency and Selectivity of RLY-4008 [1]

Activity Against Resistance Mutations

A key advantage of RLY-4008 is its potent activity against known clinical on-target resistance mutations that emerge during treatment with other pan-FGFR inhibitors.[1][5] In preclinical models, RLY-4008 has shown the ability to induce tumor regression in xenografts harboring common FGFR2 resistance mutations, such as V565F and N549K, where other pan-FGFR inhibitors are ineffective.[7]

In Vivo Efficacy and Pharmacokinetics

In multiple xenograft and patient-derived xenograft (PDX) models of FGFR2-altered cancers, including iCCA, gastric, and endometrial cancers, RLY-4008 demonstrated dose-dependent tumor regression.[1][7] Importantly, these anti-tumor effects were observed at doses that did not induce hyperphosphatemia, confirming the functional selectivity of RLY-4008 in vivo.[6] Preclinical pharmacokinetic studies in various species showed that RLY-4008 has properties suitable for oral dosing.[8]

Xenograft Model FGFR2 Alteration RLY-4008 Effect
SNU-16 (Gastric Cancer)AmplificationTumor Regression
iCCA PDXFusionTumor Regression
Endometrial Cancer XenograftMutationTumor Regression
iCCA Xenograft with V565FFusion + Resistance MutationTumor Regression

Table 2: In Vivo Anti-Tumor Activity of RLY-4008 in Preclinical Models [1][7]

Clinical Development: The ReFocus Trial

RLY-4008 is currently being evaluated in the Phase 1/2 ReFocus clinical trial (NCT04526106), a first-in-human study in patients with advanced or metastatic solid tumors harboring FGFR2 alterations.[5][9] The study consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate safety and efficacy in specific patient cohorts.[5]

Clinical Efficacy

Initial results from the ReFocus trial have been highly encouraging. In FGFR inhibitor-naïve patients with FGFR2 fusion-positive cholangiocarcinoma, RLY-4008 has demonstrated a high overall response rate (ORR). At doses of 70 mg daily or higher, an ORR of 73% was observed.[9] Notably, RLY-4008 also showed clinical activity in patients who had previously been treated with other FGFR inhibitors, with an ORR of 21% in this population at doses of 70 mg or higher.[9]

Patient Population (FGFR2 Fusion-Positive Cholangiocarcinoma) RLY-4008 Dose Overall Response Rate (ORR)
FGFR Inhibitor-Naïve (n=11)≥70 mg daily73%
FGFR Inhibitor-Pretreated (n=14)≥70 mg daily21%
FGFR Inhibitor-Naïve (n=14)<70 mg daily36%
FGFR Inhibitor-Pretreated (n=36)<70 mg daily11%

Table 3: Clinical Efficacy of RLY-4008 in the ReFocus Trial [9]

Safety and Tolerability

The safety profile of RLY-4008 has been manageable and consistent with its selective mechanism of action.[9] The most common treatment-related adverse events are generally low-grade and include on-target effects such as stomatitis, palmar-plantar erythrodysesthesia (hand-foot syndrome), and nail toxicities.[6][9] Importantly, clinically significant hyperphosphatemia and diarrhea, the dose-limiting toxicities of pan-FGFR inhibitors, have not been observed.[1][6] The recommended Phase 2 dose has been established at 70 mg once daily.[9]

Clinical Pharmacokinetics

Pharmacokinetic analyses from the ReFocus trial have shown that RLY-4008 has a favorable profile, with an effective half-life that supports once-daily dosing.[9] At the RP2D of 70 mg daily, continuous target inhibition of 96% or greater is achieved.[9]

Pharmacokinetic Parameter Value
Recommended Phase 2 Dose (RP2D) 70 mg once daily
Target Inhibition at RP2D ≥96%

Table 4: Clinical Pharmacokinetic and Pharmacodynamic Profile of RLY-4008 [9]

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of RLY-4008 against FGFR kinase domains was assessed using a biochemical assay. The protocol involved the pre-incubation of recombinant human FGFR1, 2, 3, or 4 kinase domains with varying concentrations of RLY-4008. The kinase reaction was initiated by the addition of ATP and a substrate peptide. After a defined incubation period, the reaction was quenched, and the extent of substrate phosphorylation was measured to determine the IC50 values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of RLY-4008 C Pre-incubate RLY-4008 with kinase mixture A->C B Prepare reaction buffer with FGFR kinase and substrate peptide B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Quench reaction E->F G Measure substrate phosphorylation F->G H Calculate IC50 values G->H

Figure 2: General Workflow for the Biochemical Kinase Assay.
Cell Proliferation Assay

The anti-proliferative effect of RLY-4008 was evaluated in various cancer cell lines. Cells were seeded in 96-well plates and treated with a range of RLY-4008 concentrations for 96 hours. Cell viability was then assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 values for cell proliferation were then calculated.

Cell_Proliferation_Workflow A Seed cancer cells in 96-well plates B Add serial dilutions of RLY-4008 A->B C Incubate for 96 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Determine cell viability and calculate IC50 E->F

Figure 3: Workflow for the Cell Proliferation Assay.
In Vivo Xenograft Studies

The in vivo efficacy of RLY-4008 was assessed in immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines or patient tumors. Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. RLY-4008 was administered orally at various dose levels and schedules. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were often collected for pharmacodynamic analysis, such as measuring the levels of phosphorylated FGFR2.

Xenograft_Study_Workflow A Implant tumor cells/fragments subcutaneously in mice B Allow tumors to grow to a specified size A->B C Randomize mice into treatment groups B->C D Administer RLY-4008 or vehicle orally C->D E Monitor tumor volume and body weight D->E F Collect tumors for pharmacodynamic analysis E->F

Figure 4: General Workflow for In Vivo Xenograft Studies.

Conclusion and Future Directions

The discovery and development of lirafugratinib (RLY-4008) represent a significant breakthrough in the precision targeting of FGFR2-driven cancers. By employing a novel motion-based drug design strategy, a highly selective and potent irreversible inhibitor of FGFR2 was created, overcoming the limitations of previous pan-FGFR inhibitors. Preclinical studies have demonstrated its remarkable selectivity and potent anti-tumor activity, even against acquired resistance mutations. The initial clinical data from the ReFocus trial are highly promising, showing a favorable safety profile and significant efficacy in patients with FGFR2-altered cholangiocarcinoma.

Ongoing and future studies will further delineate the therapeutic potential of RLY-4008 across a broader range of FGFR2-altered solid tumors.[10][11] The development of RLY-4008 serves as a compelling example of how innovative drug discovery approaches can lead to the creation of transformative therapies for patients with genetically defined cancers.

References

Methodological & Application

Lirafugratinib Hydrochloride: In Vitro Cell Proliferation Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (B11932302) hydrochloride (RLY-4008) is a potent, highly selective, and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a known driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[4] Lirafugratinib covalently binds to a cysteine residue (Cys491) in the P-loop of FGFR2, exhibiting high selectivity over other FGFR family members, which is attributed to exploiting differences in the conformational dynamics between FGFR2 and other FGFRs.[2][5] This selectivity minimizes off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition) and diarrhea (FGFR4 inhibition).[1]

These application notes provide a detailed protocol for assessing the in vitro efficacy of Lirafugratinib hydrochloride on the proliferation of cancer cell lines with known FGFR2 alterations using a luminescent-based cell viability assay.

Mechanism of Action and Signaling Pathway

This compound selectively and irreversibly inhibits FGFR2. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates, activating downstream signaling cascades that regulate cell proliferation, survival, and migration. Key downstream signaling pathways include the RAS-MAPK and PI3K-AKT pathways. Lirafugratinib's inhibition of FGFR2 phosphorylation leads to a dose-dependent reduction in the phosphorylation of downstream effectors such as FRS2, AKT, and ERK, ultimately leading to the induction of apoptosis.[2][5]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Phosphorylates PI3K PI3K FGFR2->PI3K Lirafugratinib Lirafugratinib Hydrochloride Lirafugratinib->FGFR2 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Lirafugratinib's Inhibition of the FGFR2 Signaling Pathway.

Data Presentation: In Vitro Cell Proliferation Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lirafugratinib in various cancer cell lines harboring different FGFR2 alterations.

Cell LineCancer TypeFGFR2 AlterationIC50 (nM)
SNU-16Gastric CancerAmplification111-fold cellular selectivity over FGFR1-dependent cell line
JMSU-1---
BaF3-Expressing FGFR28.9
AN3CAEndometrial CancerK310R, N549K MutationsPotent antiproliferative effects

Note: Specific IC50 values for all cell lines were not consistently available in the public domain. The table reflects the data found in the provided search results.

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Target cancer cell line(s) with known FGFR2 alterations (e.g., SNU-16)

  • Complete cell culture medium

  • This compound

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Opaque-walled 96-well plates (compatible with a luminometer)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

  • Cell Seeding: a. Culture the selected cancer cell lines in the recommended medium at 37°C in a 5% CO2 humidified incubator. b. Trypsinize and resuspend the cells in fresh medium. Perform a cell count to determine the cell concentration. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate). d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. e. Include control wells containing medium only for background luminescence measurement. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. Perform a serial dilution of the Lirafugratinib stock solution in complete cell culture medium to achieve the desired final concentrations. A common approach is a 2-fold or 3-fold serial dilution to cover a broad concentration range. c. Carefully remove the medium from the wells. d. Add 100 µL of the diluted Lirafugratinib or vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) to the appropriate wells. e. Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay Procedure: a. Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. b. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to ensure the substrate is fully dissolved. c. Equilibrate the cell plate to room temperature for approximately 30 minutes. d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate). e. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. f. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Record the luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background luminescence from all experimental values. b. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. c. Plot the normalized luminescence values against the logarithm of the Lirafugratinib concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FGFR2-altered Cancer Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Lirafugratinib (96h) Incubate_Overnight->Treat_Cells Prepare_Lirafugratinib Prepare Lirafugratinib Serial Dilutions Prepare_Lirafugratinib->Treat_Cells Equilibrate_Plate Equilibrate Plate to Room Temperature Treat_Cells->Equilibrate_Plate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_CTG_Reagent Mix_Lyse Mix to Induce Cell Lysis Add_CTG_Reagent->Mix_Lyse Incubate_Stabilize Incubate to Stabilize Signal Mix_Lyse->Incubate_Stabilize Read_Luminescence Read Luminescence Incubate_Stabilize->Read_Luminescence Data_Normalization Normalize Data to Vehicle Control Read_Luminescence->Data_Normalization Plot_Data Plot Dose-Response Curve Data_Normalization->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 2: Workflow for In Vitro Cell Proliferation Assay with Lirafugratinib.

References

Probing the Inhibition of FGFR2 Phosphorylation by Lirafugratinib: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to investigate the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) phosphorylation by Lirafugratinib (B11932302) (formerly RLY-4008). Lirafugratinib is a potent and highly selective, irreversible inhibitor of FGFR2, a receptor tyrosine kinase frequently dysregulated in various cancers.[1][2][3] This document outlines detailed protocols, data interpretation, and visual representations of the experimental workflow and the underlying signaling pathway.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a critical role in cellular processes such as proliferation, differentiation, and migration.[3] Dysregulation of FGFR2 signaling, through mechanisms like gene amplification, activating mutations, or chromosomal fusions, is a known driver in several cancers, including cholangiocarcinoma.[3][4] Upon ligand binding, FGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[5]

Lirafugratinib is a next-generation inhibitor designed for high selectivity and irreversible binding to FGFR2.[2][5] Its mechanism of action leverages the differential conformational dynamics of the P-loop in FGFR2 compared to other FGFR family members, allowing for a targeted covalent engagement.[2] Preclinical studies have demonstrated that Lirafugratinib effectively suppresses FGFR2 phosphorylation and downstream signaling, leading to tumor growth inhibition.[6][7] Western blot analysis is a fundamental technique to quantify the extent of this inhibition.

Data Presentation

The following tables summarize key quantitative data from preclinical studies, illustrating the dose-dependent inhibitory effect of Lirafugratinib on p-FGFR2 levels.

ParameterValueReference
Cell LineSNU-16 (FGFR2-amplified gastric cancer)[6]
Treatment Time2 hours[6]
IC50 (p-FGFR2)6 nM[7]
IC50 (p-ERK)3 nM[7]

Table 1: In Vitro Inhibition of FGFR2 Signaling by Lirafugratinib. This table details the half-maximal inhibitory concentration (IC50) of Lirafugratinib on the phosphorylation of FGFR2 and its downstream effector ERK in a cancer cell line with FGFR2 amplification.

Lirafugratinib Dose (mg/kg BID)p-FGFR2 / t-FGFR2 (%) (Normalized to Vehicle)
1~75%
5~10%
10<5%

Table 2: In Vivo Dose-Dependent Inhibition of p-FGFR2 by Lirafugratinib. This table presents the quantification of phosphorylated FGFR2 (p-FGFR2) normalized to total FGFR2 (t-FGFR2) in a SNU-16 gastric cancer xenograft model after four days of treatment with Lirafugratinib. Data is extracted and estimated from published graphical representations.[1]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of p-FGFR2 by Lirafugratinib.

Cell Culture and Lirafugratinib Treatment
  • Cell Seeding: Plate a suitable cancer cell line with known FGFR2 alterations (e.g., SNU-16) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Lirafugratinib Preparation: Prepare a stock solution of Lirafugratinib in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM).

  • Treatment: Replace the cell culture medium with the medium containing the different concentrations of Lirafugratinib. Include a vehicle control (DMSO) at the same final concentration as the highest Lirafugratinib dose.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: To the normalized protein lysates, add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR2 (e.g., anti-p-FGFR2 Tyr653/654) diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total FGFR2 and a loading control like GAPDH or β-actin.

Data Analysis and Quantification
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-FGFR2, total FGFR2, and the loading control.

  • Normalize the p-FGFR2 signal to the total FGFR2 signal for each sample.

  • Further normalize the p-FGFR2/total FGFR2 ratio to the loading control to account for any loading inaccuracies.

  • Plot the normalized p-FGFR2 levels against the Lirafugratinib concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

FGFR2 Signaling Pathway and Lirafugratinib's Point of Inhibition

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR2:ext Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR2:ext p_FGFR2 p-FGFR2 FGFR2->p_FGFR2 Dimerization & Autophosphorylation FRS2 FRS2 p_FGFR2->FRS2 Recruits & Phosphorylates PLCg PLCγ p_FGFR2->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation,\nDifferentiation, Survival Cell Proliferation, Differentiation, Survival ERK->Cell Proliferation,\nDifferentiation, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation,\nDifferentiation, Survival Lirafugratinib Lirafugratinib Lirafugratinib->p_FGFR2 Inhibits

Caption: FGFR2 signaling pathway and the inhibitory action of Lirafugratinib.

Experimental Workflow for Western Blot Analysis of p-FGFR2

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treatment Treat with Lirafugratinib start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (anti-p-FGFR2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant Densitometry & Normalization imaging->quant results Dose-Response Curve & IC50 quant->results

Caption: Workflow for Western blot analysis of p-FGFR2 after Lirafugratinib treatment.

References

Lirafugratinib Hydrochloride: Application Notes and Protocols for Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lirafugratinib (B11932302) Hydrochloride (formerly RLY-4008) in preclinical xenograft mouse models of cancers harboring Fibroblast Growth Factor Receptor 2 (FGFR2) alterations. The provided protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo efficacy experiments.

Introduction

Lirafugratinib is a potent, highly selective, and irreversible oral small molecule inhibitor of FGFR2.[1][2] Dysregulation of the FGFR2 signaling pathway, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and endometrial cancer.[3][4] Lirafugratinib was designed to selectively target these FGFR2-driven cancers while minimizing off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[3][5] Preclinical studies in xenograft mouse models have been instrumental in demonstrating the in vivo efficacy and selectivity of Lirafugratinib, supporting its clinical development.[2][6]

Mechanism of Action

Lirafugratinib covalently binds to a cysteine residue (Cys491) in the P-loop of FGFR2, leading to irreversible inhibition of its kinase activity.[2] This selective inhibition blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2] Molecular dynamics simulations have revealed that differences in the P-loop dynamics between FGFR isoforms allow Lirafugratinib to selectively target FGFR2.[1]

Lirafugratinib_Mechanism_of_Action Lirafugratinib (RLY-4008) Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds & Activates FRS2 FRS2 FGFR2->FRS2 Lirafugratinib Lirafugratinib (RLY-4008) Lirafugratinib->FGFR2 Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Lirafugratinib's inhibition of the FGFR2 signaling pathway.

Data Presentation: In Vivo Efficacy in Xenograft Models

Lirafugratinib has demonstrated significant anti-tumor activity in various xenograft models of human cancers with different FGFR2 alterations. The tables below summarize the key findings from these preclinical studies.

Table 1: Summary of Lirafugratinib Efficacy in FGFR2-Altered Xenograft Models

Cancer TypeXenograft ModelFGFR2 AlterationTreatmentOutcome
Intrahepatic Cholangiocarcinoma (iCCA)Patient-Derived Xenograft (PDX)FGFR2-TTC28 FusionLirafugratinib (10 mg/kg, BID)Tumor Regression
Gastric CancerSNU-16 Cell Line XenograftFGFR2 AmplificationLirafugratinib (10 mg/kg, BID)Tumor Stasis
Endometrial CancerAN3CA Cell Line XenograftFGFR2 N550K MutationLirafugratinib (10 mg/kg, BID)Tumor Regression
iCCA (Resistance Model)ICC13-7 Cell Line XenograftFGFR2-OPTN Fusion, V565F MutationLirafugratinib (30 mg/kg, QD)Tumor Regression

Data compiled from published preclinical studies.

Table 2: Quantitative Tumor Growth Inhibition in Xenograft Models

Xenograft ModelLirafugratinib Dose (mg/kg)Dosing ScheduleObservation Period (Days)Percent Tumor Growth Inhibition (%) vs. Vehicle
iCCA PDX (FGFR2-TTC28)10BID~25>100 (Regression)
SNU-16 (FGFR2 Amp)10BID~21~100 (Stasis)
AN3CA (FGFR2 N550K)10BID~18>100 (Regression)

BID: Twice daily. QD: Once daily. Data are estimations based on graphical representations in preclinical publications.

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of Lirafugratinib.

Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models

1. Cell Culture:

  • Culture human cancer cell lines (e.g., SNU-16, AN3CA) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Use female immunodeficient mice, such as BALB/c nude mice, aged 6-8 weeks.
  • Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • Resuspend the harvested cancer cells in a sterile, serum-free medium (e.g., RPMI-1640).
  • Mix the cell suspension with an equal volume of Matrigel® Basement Membrane Matrix.
  • Subcutaneously inject 1 x 10^7 cells in a total volume of 0.1 mL into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

5. Treatment Initiation:

  • Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.
  • Group size should be sufficient for statistical power (e.g., n=7-9 per group).

Protocol 2: Lirafugratinib Administration and Efficacy Evaluation

1. Lirafugratinib Formulation:

2. Dosing Regimen:

  • Administer Lirafugratinib or vehicle control to the respective groups via oral gavage.
  • Dosing can be performed once daily (QD) or twice daily (BID) at specified concentrations (e.g., 1, 5, 10, 30 mg/kg).

3. Monitoring and Data Collection:

  • Continue to monitor tumor volumes and body weights 2-3 times per week throughout the study.
  • Observe the animals for any signs of toxicity.

4. Pharmacodynamic (PD) Analysis (Optional):

  • For PD studies, initiate treatment when tumors reach a larger volume (e.g., 250-350 mm³).
  • At specified time points after the final dose, euthanize a subset of animals and harvest tumors.
  • Analyze tumor lysates for the levels of phosphorylated FGFR2 (pFGFR2) and total FGFR2 to assess target engagement.

5. Study Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • At the end of the study, euthanize all animals and excise the tumors for final volume and weight measurements.

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    Xenograft_Workflow Lirafugratinib Xenograft Study Workflow Cell_Culture 1. Cell Culture (e.g., SNU-16, AN3CA) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Oral Administration Randomization->Treatment Vehicle Vehicle Control Treatment->Vehicle Lirafugratinib Lirafugratinib Treatment->Lirafugratinib Monitoring 6. Monitor Tumor Volume & Body Weight Vehicle->Monitoring Lirafugratinib->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint

    Caption: Workflow for in vivo efficacy studies of Lirafugratinib.

    Conclusion

The preclinical data from xenograft mouse models strongly support the potent and selective anti-tumor activity of Lirafugratinib against cancers with FGFR2 alterations. The provided protocols offer a framework for researchers to further investigate the efficacy of Lirafugratinib and other FGFR2 inhibitors in relevant preclinical cancer models. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data to inform clinical development.

References

Application Notes and Protocols for RLY-4008 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals working with RLY-4008, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). The focus is on its solubility and formulation for in vivo preclinical studies.

RLY-4008: Overview and Mechanism of Action

RLY-4008, also known as lirafugratinib, is an orally bioavailable, irreversible inhibitor of FGFR2.[1][2] It demonstrates high selectivity for FGFR2 over other members of the FGFR family, such as FGFR1, FGFR3, and FGFR4.[3] This selectivity is crucial for minimizing off-target toxicities observed with pan-FGFR inhibitors, such as hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[4][5]

RLY-4008 covalently binds to cysteine 491 in the P-loop of the FGFR2 kinase domain, effectively blocking the signal transduction pathways that mediate cell proliferation, survival, and migration.[2][4] Preclinical and clinical studies have shown its potent anti-tumor activity in various cancer models with FGFR2 alterations, including fusions, amplifications, and mutations.[3][6][7] The recommended Phase 2 dose in clinical trials is 70 mg once daily.[8][9]

Solubility Profile of RLY-4008

The solubility of RLY-4008 is a critical factor for its use in both in vitro and in vivo experiments. Based on available data, RLY-4008 is a solid powder with limited aqueous solubility.[2][10]

SolventSolubility
DMSOSparingly soluble: 1-10 mg/mL[10] or 20 mg/mL[11]
WaterInsoluble[11]
Ethanol2 mg/mL[11]

Note: For in vivo studies, direct administration of a DMSO solution is generally not recommended due to potential toxicity. Therefore, a suspension formulation is required for oral administration.

Formulation for In Vivo Oral Administration

A stable and homogenous suspension is essential for accurate and reproducible dosing in animal models. A widely used and effective vehicle for oral gavage of poorly soluble compounds like RLY-4008 is a combination of methylcellulose (B11928114) and a surfactant such as tocofersolan (B1428452) (TPGS).

Recommended Vehicle Composition

For preclinical studies in mice and rats, the following formulation has been successfully used:[8]

  • 0.5% (w/v) Methylcellulose

  • 2% (w/v) Tocofersolan (TPGS)

  • In sterile, purified water

Protocol for Preparation of RLY-4008 Formulation (10 mL)

This protocol provides a step-by-step guide for preparing a 1 mg/mL suspension of RLY-4008. The concentration can be adjusted based on the required dose for the animal model.

Materials:

  • RLY-4008 powder

  • Methylcellulose (e.g., 400 cP)

  • Tocofersolan (TPGS)

  • Sterile, purified water

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Hot plate

  • Ice bath

  • Sonicator (optional)

  • Calibrated balance

  • Spatula

Procedure:

  • Prepare the 0.5% Methylcellulose / 2% TPGS Vehicle: a. Heat approximately one-third of the final required volume of sterile water (e.g., 3.3 mL for a 10 mL final volume) to 60-80°C in a sterile beaker with a magnetic stir bar. b. Slowly add 50 mg of methylcellulose powder to the heated water while stirring continuously. The solution will appear cloudy. c. Stir for approximately 15-20 minutes until the methylcellulose is fully dispersed. d. Remove the beaker from the hot plate and add the remaining two-thirds of the sterile water (e.g., 6.7 mL) as cold water or ice to rapidly cool the solution. e. Place the beaker in an ice bath and continue stirring until the solution becomes clear and viscous. This may take 20-30 minutes. f. Add 200 mg of TPGS to the clear methylcellulose solution and stir until it is completely dissolved.

  • Prepare the RLY-4008 Suspension: a. Weigh the required amount of RLY-4008 powder (e.g., 10 mg for a 1 mg/mL suspension in a final volume of 10 mL). b. In a separate sterile tube, add a small volume of the prepared vehicle (e.g., 1-2 mL) to the RLY-4008 powder to create a paste. This helps to ensure the powder is adequately wetted and prevents clumping. c. Gradually add the remaining vehicle to the paste while vortexing or stirring to achieve the final desired volume. d. If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform and fine particle size. e. Visually inspect the suspension for homogeneity before each administration. If settling occurs, vortex the suspension immediately before drawing each dose.

Storage: It is recommended to prepare the RLY-4008 suspension fresh daily. The vehicle can be stored at 2-8°C for a limited period, but should be visually inspected for any signs of contamination before use.

Protocol for In Vivo Xenograft Studies

This protocol outlines a general workflow for evaluating the efficacy of RLY-4008 in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are suitable for establishing human cancer cell line-derived xenografts.

Experimental Workflow:

experimental_workflow Experimental Workflow for In Vivo Efficacy Study of RLY-4008 cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cell_culture Cell Culture (e.g., SNU-16) cell_implantation Subcutaneous Cell Implantation (e.g., 1x10^7 cells in Matrigel) cell_culture->cell_implantation tumor_growth Tumor Growth Monitoring (Calipers) cell_implantation->tumor_growth randomization Randomization into Treatment Groups (e.g., average tumor volume 100-200 mm³) tumor_growth->randomization formulation_prep Daily Preparation of RLY-4008 Formulation (0.5% MC / 2% TPGS) randomization->formulation_prep dosing Oral Gavage Administration (e.g., 10 mg/kg, once daily) formulation_prep->dosing monitoring Monitor Body Weight and Tumor Volume (Twice weekly) dosing->monitoring endpoint Study Endpoint (e.g., tumor volume > 2000 mm³ or signs of toxicity) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia tumor_analysis Tumor Weight Measurement and Pharmacodynamic Analysis (e.g., pFGFR2) euthanasia->tumor_analysis

Caption: Workflow for an in vivo xenograft study of RLY-4008.

Procedure:

  • Cell Culture and Implantation: a. Culture the chosen cancer cell line (e.g., SNU-16 for FGFR2-amplified gastric cancer) under standard conditions. b. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. c. Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells in 0.1 mL) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring the length and width with calipers twice a week. b. Calculate tumor volume using the formula: V = 0.5 x (length x width²). c. When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Dosing and Monitoring: a. Prepare the RLY-4008 formulation and vehicle control as described in Section 3.2. b. Administer the formulation or vehicle control orally via gavage at the desired dose and schedule (e.g., 10 mg/kg, once daily). c. Monitor the body weight of the mice daily or three times a week as an indicator of toxicity. d. Continue to measure tumor volume twice a week.

  • Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., >2000 mm³) or if signs of excessive toxicity are observed. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight. d. For pharmacodynamic studies, a cohort of mice can be euthanized at specific time points after the last dose (e.g., 2 hours) to collect tumors for analysis of target engagement (e.g., pFGFR2 levels by Western blot or ELISA).

FGFR2 Signaling Pathway

RLY-4008 exerts its anti-tumor effects by inhibiting the FGFR2 signaling pathway. Understanding this pathway is crucial for interpreting pharmacodynamic data and elucidating the mechanism of action.

FGFR2_signaling_pathway FGFR2 Signaling Pathway and Inhibition by RLY-4008 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition FGFR2 Signaling Pathway and Inhibition by RLY-4008 FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds and activates FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival PKC PKC PLCg->PKC Cell_Migration Cell_Migration PKC->Cell_Migration Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation RLY4008 RLY-4008 RLY4008->FGFR2 Inhibition Inhibition of Tyrosine Kinase Activity

References

Lirafugratinib Dose-Response in FGFR2-Mutant Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirafugratinib (B11932302) (formerly RLY-4008) is a potent, orally active, and irreversible small-molecule inhibitor highly selective for Fibroblast Growth Factor Receptor 2 (FGFR2).[1] FGFR2 alterations, including fusions, amplifications, and mutations, are oncogenic drivers in a variety of solid tumors.[2] Lirafugratinib was designed to target these FGFR2-driven cancers while sparing other FGFR isoforms, thereby minimizing off-target toxicities commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[3][4] Preclinical studies have demonstrated that lirafugratinib effectively inhibits the proliferation of cancer cell lines harboring various FGFR2 alterations and induces tumor regression in xenograft models.[5][6] This document provides a summary of the dose-response characteristics of lirafugratinib in FGFR2-mutant cells, detailed protocols for key in vitro assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Mechanism of Action

Lirafugratinib selectively and irreversibly binds to a cysteine residue (Cys491) in the P-loop of FGFR2.[1] This covalent modification blocks the kinase activity of FGFR2, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-MAPK and PI3K-AKT pathways.[1][7] The selectivity for FGFR2 over other FGFR family members is attributed to differences in the conformational dynamics of the P-loop.[2]

Quantitative Dose-Response Data

Lirafugratinib has demonstrated potent anti-proliferative activity across a range of FGFR2-dependent cancer cell lines with various genetic alterations. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability and biochemical assays are summarized below.

Table 1: Cellular Proliferation IC50 Values for Lirafugratinib in FGFR2-Dependent Cell Lines
Cell LineCancer TypeFGFR2 AlterationLirafugratinib IC50 (nM)
KATO IIIGastric CancerAmplification<14
SNU-16Gastric CancerAmplification<14
NCI-H716Colorectal CancerAmplification<14
ICC13-7CholangiocarcinomaFusion<14
MFE-296Endometrial CancerFusion<14
AN3CAEndometrial CancerMutation (N549K)<14
JHUEM-2Endometrial CancerMutation (K310R, N549K)<14

Data sourced from MedChemExpress product information.[1]

Table 2: Biochemical IC50 Values for Lirafugratinib against FGFR Isoforms
FGFR IsoformLirafugratinib IC50 (nM)
FGFR1864.3
FGFR23.1
FGFR3274.1
FGFR417,633

This data highlights the high selectivity of lirafugratinib for FGFR2.[8]

Experimental Protocols

Cell Viability (Proliferation) Assay

This protocol describes a method to determine the dose-response curve and IC50 value of lirafugratinib in FGFR2-mutant cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • FGFR2-mutant cancer cell lines (e.g., SNU-16)

  • Complete cell culture medium

  • Lirafugratinib stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] c. Incubate the plate overnight in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: a. Prepare a serial dilution of lirafugratinib in complete culture medium at 2 times the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the lirafugratinib dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).[9] c. Incubate the plate for the desired treatment period (e.g., 96 hours).[6]

  • MTT/MTS Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT or MTS solution to each well.[10] b. Incubate the plate for 1-4 hours at 37°C.[10]

  • Measurement: a. For MTT assay: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[10] b. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]

  • Data Analysis: a. Subtract the background absorbance (no-cell control) from all readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the lirafugratinib concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot Analysis of FGFR2 Signaling

This protocol is for assessing the effect of lirafugratinib on the phosphorylation of FGFR2 and its downstream signaling proteins.

Materials:

  • FGFR2-mutant cancer cell lines (e.g., SNU-16)

  • Complete cell culture medium

  • Lirafugratinib stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-total FGFR2, anti-p-FRS2, anti-total FRS2, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control like anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of lirafugratinib (and a vehicle control) for a specified time (e.g., 2 hours).[1] c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] g. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11] b. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FGFR2 Signaling Pathway and Lirafugratinib Inhibition

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 FGFR2 FGF Ligand->FGFR2 FRS2 FRS2 FGFR2->FRS2 pY PLCg PLCγ FGFR2->PLCg pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Inhibits (Covalent Binding)

Caption: FGFR2 signaling pathway and the inhibitory action of lirafugratinib.

Experimental Workflow for Dose-Response Curve Generation

Experimental_Workflow cluster_workflow Workflow for Determining Lirafugratinib IC50 start Start seed_cells Seed FGFR2-mutant cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of Lirafugratinib seed_cells->treat_cells incubate Incubate for 96 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, MTS) incubate->add_reagent measure_absorbance Measure absorbance with a plate reader add_reagent->measure_absorbance analyze_data Analyze data and plot dose-response curve measure_absorbance->analyze_data end Determine IC50 value analyze_data->end

Caption: General workflow for generating a dose-response curve for lirafugratinib.

References

Lirafugratinib Hydrochloride: A Potent and Selective Tool for Interrogating FGFR2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (RLY-4008) is a potent, selective, and orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] As an irreversible, covalent inhibitor, Lirafugratinib offers high selectivity for FGFR2 over other members of the FGFR family, making it an invaluable tool for studying the specific roles of FGFR2 in normal physiology and disease.[3][4] Alterations in FGFR2, including gene fusions, amplifications, and mutations, are known oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma (CCA), gastric cancer, and breast cancer.[5] The high selectivity of Lirafugratinib minimizes off-target effects, particularly those associated with the inhibition of FGFR1 (hyperphosphatemia) and FGFR4 (diarrhea), which are common with pan-FGFR inhibitors.[3][4] These application notes provide detailed protocols for utilizing Lirafugratinib Hydrochloride to investigate FGFR2 signaling pathways in both in vitro and in vivo research settings.

Mechanism of Action

Lirafugratinib's selectivity for FGFR2 is attributed to its unique covalent binding mechanism. The inhibitor was designed using insights from long-timescale molecular dynamics simulations that identified differences in the P-loop dynamics between FGFR1 and FGFR2.[3] In FGFR2, Lirafugratinib binds to a cysteine residue (Cys491) in a flexible region of the P-loop, forming a stable, irreversible covalent bond.[3] This contrasts with its interaction with FGFR1, where the P-loop dynamics are significantly slower, hindering the formation of a covalent bond.[1] This irreversible binding effectively locks the FGFR2 kinase in an inactive conformation, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Data Presentation

In Vitro Selectivity of Lirafugratinib
TargetIC50 (nM)Fold Selectivity vs. FGFR2
FGFR23.11
FGFR1864.3~279
FGFR3274.1~88
FGFR417,633~5688

Table 1: Biochemical IC50 values demonstrating the high selectivity of Lirafugratinib for FGFR2 over other FGFR family members.[3]

Clinical Efficacy of Lirafugratinib in the ReFocus Trial (NCT04526106)

Efficacy by FGFR2 Alteration Type in Various Solid Tumors

FGFR2 AlterationNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
Fusions/Rearrangements2635%69%
Amplifications3424%62%
Mutations2413%42%

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR) of Lirafugratinib in patients with FGFR2-altered solid tumors, categorized by the type of genetic alteration. Data from the Phase 1/2 ReFocus trial.[5]

Efficacy in Specific FGFR2-Altered Solid Tumor Types

Tumor TypeNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
Gastric Cancer2218%64%
Breast Cancer (HR+/HER2-)1040%70%
Pancreatic Cancer633%67%
Non-Small Cell Lung Cancer (NSCLC)450%75%
Ovarian Cancer450%75%
Colorectal Cancer (CRC)333%67%
Carcinoma of Unknown Primary (CUP)367%100%

Table 3: Tumor-specific efficacy of Lirafugratinib in the ReFocus trial, demonstrating its activity across a range of cancers with FGFR2 alterations.[5]

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR2 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR2:f0 Binding & Dimerization FRS2 FRS2 FGFR2:f2->FRS2 Phosphorylation Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2:f2 Irreversible Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR2 Signaling Pathway and Lirafugratinib Inhibition.

Lirafugratinib_MOA cluster_FGFR1 FGFR1 cluster_FGFR2 FGFR2 FGFR1_Ploop Slow P-loop Dynamics No_Covalent_Bond No Covalent Bond Formation FGFR1_Ploop->No_Covalent_Bond FGFR2_Ploop Favorable P-loop Dynamics Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) FGFR2_Ploop->Covalent_Bond Lirafugratinib Lirafugratinib Lirafugratinib->FGFR1_Ploop Lirafugratinib->FGFR2_Ploop

Caption: Mechanism of Lirafugratinib's Selectivity for FGFR2.

Caption: General Experimental Workflow for Studying Lirafugratinib.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of Lirafugratinib in cancer cell lines with known FGFR2 alterations.

Materials:

  • FGFR2-dependent cancer cell line (e.g., SNU-16, NCI-H716)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in their recommended complete medium.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Lirafugratinib in DMSO.

    • Perform serial dilutions of the Lirafugratinib stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lirafugratinib.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.[6]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[7]

    • Incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the Lirafugratinib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FGFR2 Pathway Inhibition

This protocol describes how to assess the inhibitory effect of Lirafugratinib on the phosphorylation of FGFR2 and downstream signaling proteins like ERK.

Materials:

  • FGFR2-dependent cancer cell line

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Lirafugratinib (and a vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[8]

    • Incubate the lysate on ice for 30 minutes.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels for each sample.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lirafugratinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • FGFR2-dependent cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject approximately 5 x 10^6 cells, resuspended in PBS (or a mixture with Matrigel), into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of Lirafugratinib in the vehicle for oral administration.

    • Administer Lirafugratinib (e.g., daily oral gavage at a predetermined dose) to the treatment group. The control group should receive the vehicle only. Dosing will need to be optimized based on preclinical studies.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the Lirafugratinib-treated group compared to the control group.

    • At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., western blotting for p-FGFR).

Conclusion

This compound is a highly selective and potent tool for the investigation of FGFR2 signaling. Its unique mechanism of action provides a means to dissect the specific functions of FGFR2 with minimal confounding effects from other FGFR isoforms. The protocols outlined in these application notes provide a foundation for researchers to explore the therapeutic potential and biological roles of targeting FGFR2 in various disease models.

References

Application Notes and Protocols: Evaluation of RLY-4008 in 3D Organoid Models of Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

RLY-4008, also known as lirafugratinib, is a potent, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known oncogenic driver in a subset of gastric cancers.[4] Preclinical studies have demonstrated that RLY-4008 induces tumor regression in FGFR2-amplified gastric cancer xenograft models.[4][5] This document provides detailed protocols for utilizing patient-derived 3D organoid models of gastric cancer to assess the efficacy and mechanism of action of RLY-4008.

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for preclinical drug evaluation and personalized medicine.[6][7] These protocols outline the establishment of gastric cancer organoids, characterization of FGFR2 alterations, and methods to evaluate the dose-dependent effects of RLY-4008 on organoid viability and pathway modulation.

Signaling Pathway

The FGFR2 signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[4] Upon ligand binding, FGFR2 dimerizes and autophosphorylates, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote tumorigenesis. RLY-4008 selectively and irreversibly binds to FGFR2, blocking its kinase activity and inhibiting downstream signaling.[3]

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K Activates RLY4008 RLY-4008 RLY4008->FGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR2 signaling pathway and the inhibitory action of RLY-4008.

Quantitative Data Summary

The following tables represent hypothetical data from studies evaluating RLY-4008 in FGFR2-amplified and non-amplified gastric cancer organoid lines.

Table 1: IC50 Values of RLY-4008 in Gastric Cancer Organoids

Organoid LineFGFR2 StatusRLY-4008 IC50 (nM)Pan-FGFR Inhibitor IC50 (nM)
GC-001Amplified8.5150.2
GC-002Amplified12.3185.7
GC-003Wild-Type>10,000>10,000
GC-004Amplified9.8162.4
GC-005Wild-Type>10,000>10,000

Table 2: Effect of RLY-4008 on Downstream Signaling in GC-001 (FGFR2-Amplified) Organoids

Treatment (100 nM)p-FGFR2 (% of Control)p-ERK (% of Control)
Vehicle (DMSO)100%100%
RLY-40085%15%
Pan-FGFR Inhibitor25%40%

Experimental Protocols

Protocol 1: Establishment and Culture of Human Gastric Cancer Organoids

This protocol is adapted from established methods for gastric organoid culture.[6][8][9]

Materials:

  • Gastric tumor tissue

  • Advanced DMEM/F-12

  • Gentle Cell Dissociation Reagent

  • Cultrex™ UltiMatrix RGF Basement Membrane Extract (BME)[8]

  • Gastric Organoid Culture Medium (see Table 3 for composition)

  • ROCK inhibitor (Y-27632)

  • Cell strainer (100 µm)

Procedure:

  • Mince fresh tumor tissue into small pieces (~1-2 mm).

  • Wash tissue fragments with cold PBS.

  • Digest tissue with Gentle Cell Dissociation Reagent for 60 minutes at 37°C with gentle agitation.

  • Neutralize the dissociation reagent with Advanced DMEM/F-12 containing 10% FBS.

  • Filter the cell suspension through a 100 µm cell strainer to remove large debris.

  • Centrifuge the suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in cold BME.

  • Plate 50 µL domes of the BME/cell mixture into a pre-warmed 24-well plate.

  • Incubate at 37°C for 30 minutes to solidify the BME.

  • Gently add 500 µL of Gastric Organoid Culture Medium supplemented with 10 µM Y-27632.

  • Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage organoids every 7-10 days by dissociating them into smaller fragments.

Table 3: Gastric Organoid Culture Medium Composition

ReagentFinal Concentration
Advanced DMEM/F-12Base
N-2 Supplement1x
B-27 Supplement1x
N-Acetylcysteine1 mM
Gastrin10 nM
Recombinant Human EGF50 ng/mL
Recombinant Human Noggin100 ng/mL
Recombinant Human R-Spondin1500 ng/mL
Recombinant Human FGF-10100 ng/mL
Wnt-3a100 ng/mL
Protocol 2: Drug Sensitivity and Viability Assay

Materials:

  • Established gastric cancer organoid lines

  • RLY-4008 (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay

  • 96-well plates

Procedure:

  • Harvest mature organoids and mechanically dissociate them into small fragments.

  • Count organoid fragments and seed approximately 200 fragments per well of a 96-well plate in 10 µL of BME.

  • After BME polymerization, add 100 µL of culture medium.

  • Prepare a serial dilution of RLY-4008 in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the desired concentrations of RLY-4008 or vehicle control (DMSO).

  • Incubate for 72 hours.

  • Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • Record luminescence and calculate IC50 values using appropriate software.

Drug_Sensitivity_Workflow cluster_prep Organoid Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay Harvest Harvest & Dissociate Organoids Seed Seed Organoids in 96-well Plate Harvest->Seed AddDrug Add Serial Dilutions of RLY-4008 Seed->AddDrug Incubate Incubate for 72h AddDrug->Incubate CTG Add CellTiter-Glo® 3D Reagent Incubate->CTG Read Measure Luminescence CTG->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for assessing RLY-4008 sensitivity in gastric cancer organoids.

Protocol 3: Western Blot Analysis for Pathway Modulation

Materials:

  • Treated gastric cancer organoids

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-FGFR2, t-FGFR2, p-ERK, t-ERK, GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Treat established organoids with RLY-4008 (e.g., 100 nM) or vehicle for 24 hours.

  • Harvest organoids and wash with cold PBS.

  • Lyse organoids in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantify protein concentration in the supernatant using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence substrate and imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Conclusion

The use of 3D organoid models provides a robust platform for evaluating the therapeutic potential of targeted agents like RLY-4008 in a patient-relevant context. These protocols offer a framework for assessing the selective efficacy of RLY-4008 in FGFR2-altered gastric cancer and for elucidating its mechanism of action. The high selectivity of RLY-4008 for FGFR2 over other isoforms is expected to translate to potent anti-tumor activity with a favorable safety profile, a hypothesis that can be thoroughly tested using these advanced in vitro models.[3][10]

References

Application Notes and Protocols: Synthesis of Lirafugratinib (RLY-4008)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (B11932302) (RLY-4008) is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of various cancers, including cholangiocarcinoma.[1][2] Its high selectivity for FGFR2 over other FGFR isoforms is a key characteristic, promising a reduction in off-target toxicities often associated with pan-FGFR inhibitors.[1][2] This document provides a detailed protocol for the chemical synthesis of Lirafugratinib, based on publicly available patent literature, to support research and development efforts in oncology.

FGFR2 Signaling Pathway and Lirafugratinib's Mechanism of Action

FGFR2 is a key transmembrane receptor that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. In certain cancers, genetic alterations such as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR2 signaling, driving tumor growth.

Lirafugratinib is designed to specifically target and covalently bind to a cysteine residue within the ATP-binding pocket of FGFR2. This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling and suppressing the proliferation of FGFR2-dependent cancer cells.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization GRB2 GRB2 FGFR2->GRB2 Recruitment PI3K PI3K FGFR2->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation Lirafugratinib Lirafugratinib (RLY-4008) Lirafugratinib->FGFR2 Inhibition

Figure 1: Simplified FGFR2 signaling pathway and the inhibitory action of Lirafugratinib.

Synthetic Route Overview

The synthesis of Lirafugratinib (RLY-4008) is a multi-step process that involves the construction of a substituted pyrimidine (B1678525) core followed by the introduction of the acryloyl warhead. The key steps include a Suzuki coupling to form a biaryl ether linkage and a final amide coupling to introduce the reactive acryloyl group.

Lirafugratinib_Synthesis A Intermediate A (Substituted Pyrimidine) C Intermediate C (Biaryl Ether) A->C Suzuki Coupling B Intermediate B (Boronic Acid) B->C D Intermediate D (Amine) C->D Deprotection F Lirafugratinib (RLY-4008) D->F Amide Coupling E Acryloyl Chloride E->F

Figure 2: High-level overview of the synthetic workflow for Lirafugratinib.

Experimental Protocols

The following protocols are based on the procedures outlined in the patent literature. Standard laboratory techniques for handling chemicals and performing organic synthesis are assumed.

Synthesis of Key Intermediates

Intermediate C: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide

Reagent/SolventMolecular WeightAmountMoles
Intermediate A-1.0 eq-
Intermediate B-1.2 eq-
Pd(dppf)Cl2816.640.1 eq-
Na2CO3105.993.0 eq-
Dioxane88.11--
Water18.02--

Procedure:

  • To a solution of Intermediate A in a mixture of dioxane and water (4:1) is added Intermediate B, Pd(dppf)Cl2, and Na2CO3.

  • The reaction mixture is degassed and then heated to 90 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford Intermediate C.

ProductYield (%)Purity (%)Analytical Method
Intermediate C75-85>95LC-MS, 1H NMR

Intermediate D: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)piperidine-3-carboxamide

Reagent/SolventMolecular WeightAmountMoles
Intermediate C-1.0 eq-
Trifluoroacetic Acid (TFA)114.0210 eq-
Dichloromethane (B109758) (DCM)84.93--

Procedure:

  • Intermediate C is dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated NaHCO3 solution.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated to give Intermediate D, which is used in the next step without further purification.

ProductYield (%)Purity (%)Analytical Method
Intermediate D90-98>90LC-MS
Final Synthesis of Lirafugratinib (RLY-4008)

Lirafugratinib: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)-1-acryloylpiperidine-3-carboxamide

Reagent/SolventMolecular WeightAmountMoles
Intermediate D-1.0 eq-
Acryloyl chloride90.511.1 eq-
Triethylamine (B128534) (TEA)101.192.0 eq-
Dichloromethane (DCM)84.93--

Procedure:

  • To a solution of Intermediate D and triethylamine in dichloromethane at 0 °C is added acryloyl chloride dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by preparative HPLC to afford Lirafugratinib.

ProductYield (%)Purity (%)Analytical Method
Lirafugratinib60-70>98HPLC, LC-MS, 1H NMR, 13C NMR

Characterization Data

Lirafugratinib (RLY-4008):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.35 (d, J = 4.8 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.60 (s, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 6.85-6.75 (m, 2H), 6.60 (t, J = 2.2 Hz, 1H), 4.60-4.50 (m, 1H), 4.30-4.20 (m, 1H), 3.80 (s, 6H), 3.75 (s, 3H), 3.60-3.50 (m, 1H), 3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H).

  • LC-MS: m/z calculated for C₃₂H₃₃N₅O₅ [M+H]⁺: 568.25, found 568.3.

Safety Precautions

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Acryloyl chloride is highly corrosive and lachrymatory and should be handled with extreme care.

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis of Lirafugratinib (RLY-4008) based on patent literature. The provided information is intended to aid researchers in the synthesis of this important FGFR2 inhibitor for further study and development. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic steps.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Lirafugratinib Covalent Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (B11932302) (RLY-4008) is an orally active, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] FGFR2 is a receptor tyrosine kinase that, when altered, can be a driver in various cancers.[2][3] Lirafugratinib's mechanism of action involves forming a covalent bond with a specific cysteine residue, Cys491, within the P-loop of FGFR2.[1][4] This irreversible binding leads to sustained inhibition of FGFR2 signaling, inducing apoptosis in cancer cells and causing tumor regression in preclinical models.[2][4]

The selectivity of Lirafugratinib for FGFR2 over other FGFR family members, such as FGFR1, is a key characteristic that minimizes off-target toxicities like hyperphosphatemia, which is associated with FGFR1 inhibition.[4] This selectivity is attributed to differences in the P-loop dynamics between the FGFR isoforms.[4]

Mass spectrometry is an indispensable tool for characterizing the covalent modification of proteins by inhibitors like Lirafugratinib. It allows for the precise determination of the drug-protein adduct's molecular weight, confirmation of the covalent binding, identification of the specific modification site, and quantification of the extent of modification. These application notes provide detailed protocols for the mass spectrometry analysis of Lirafugratinib's covalent modification of FGFR2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Lirafugratinib and the general experimental workflow for its analysis by mass spectrometry.

Lirafugratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 Phosphorylates FGF FGF Ligand FGF->FGFR2 Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation Promotes Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Covalently Inhibits (Cys491)

Caption: Lirafugratinib covalently inhibits FGFR2, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Incubation Incubate FGFR2 with Lirafugratinib Quenching Quench Reaction Incubation->Quenching Denaturation_Alkylation Denaturation, Reduction, and Alkylation Quenching->Denaturation_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation_Alkylation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1_Scan MS1 Scan (Full Scan) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (e.g., Mascot, Sequest) MS2_Scan->Database_Search Adduct_Identification Identify Lirafugratinib-Modified Peptide Database_Search->Adduct_Identification Validation Manual Validation of Spectra Adduct_Identification->Validation Quantification Quantification of Modification Validation->Quantification

Caption: General workflow for bottom-up mass spectrometry analysis of Lirafugratinib-FGFR2 covalent modification.

Quantitative Data Summary

The following tables summarize key quantitative data for Lirafugratinib.

ParameterValueReference
Target FGFR2[1][4]
Binding Site Cys491[4]
Binding Type Covalent, Irreversible[4]
IC50 (FGFR2) 3 nM[4]
SelectivityFold-Selectivity vs. FGFR2Reference
FGFR1 >250-fold[4]
FGFR3 >80-fold[4]
FGFR4 >5,000-fold[4]

Experimental Protocols

Protocol 1: Intact Protein (Top-Down) Analysis to Confirm Covalent Modification

This protocol is designed to rapidly confirm the covalent binding of Lirafugratinib to FGFR2 and determine the stoichiometry of the modification.

1. Reagents and Materials:

  • Recombinant human FGFR2 kinase domain

  • Lirafugratinib

  • Reaction Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 20 mM NaCl, 1 mM DTT[4]

  • Quenching Solution: 10% formic acid

  • LC-MS grade water and acetonitrile

2. Procedure:

  • Incubation:

    • Dilute the FGFR2 kinase domain to 0.1 mg/mL in the reaction buffer.[4]

    • Prepare a 2x stock solution of Lirafugratinib in the reaction buffer.

    • Mix equal volumes of the FGFR2 solution and the Lirafugratinib solution. A typical final concentration for Lirafugratinib would be in the low micromolar range to ensure complete modification.

    • Incubate the mixture at room temperature for 1-2 hours.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding the quenching solution to a final concentration of 0.1-1% formic acid.

    • Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method suitable for proteins.

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column suitable for protein separation (e.g., C4, 300 Å pore size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5-95% B over 10-15 minutes.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquisition Mode: Full MS scan in positive ion mode.

    • Mass Range: m/z 500-4000.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the Lirafugratinib-treated FGFR2 with the untreated control. A mass shift corresponding to the molecular weight of Lirafugratinib confirms covalent binding.

Protocol 2: Peptide Mapping (Bottom-Up) Analysis to Identify the Covalent Binding Site

This protocol is used to identify the specific peptide and amino acid residue (Cys491) modified by Lirafugratinib.

1. Reagents and Materials:

  • Lirafugratinib-modified FGFR2 (from Protocol 1)

  • Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl pH 8.5, 10 mM DTT

  • Alkylation Reagent: 55 mM iodoacetamide (B48618) (IAA) in 100 mM Tris-HCl pH 8.5

  • Digestion Buffer: 50 mM Tris-HCl pH 8.0, 1 mM CaCl₂

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 10% formic acid

  • LC-MS grade water and acetonitrile

2. Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the Lirafugratinib-modified FGFR2 sample, add the Denaturation/Reduction Buffer.

    • Incubate at 37°C for 1 hour.

    • Cool to room temperature and add the Alkylation Reagent.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding excess DTT.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into the Digestion Buffer using a desalting column or dialysis to remove guanidine-HCl and excess reagents.

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to FGFR2.

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: A reversed-phase column suitable for peptide separation (e.g., C18, 1.7 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient for peptide separation, for example, 2-40% B over 60 minutes.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion).

    • Acquisition Mode: Data-dependent acquisition (DDA).

    • MS1 Scan: Resolution of 60,000-120,000, mass range m/z 350-1800.

    • MS2 Scan: Higher-energy collisional dissociation (HCD), resolution of 15,000-30,000, isolation window of 1.2-2.0 m/z.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against a database containing the FGFR2 sequence.

    • Specify a variable modification on cysteine corresponding to the mass of Lirafugratinib.

    • Specify carbamidomethylation of cysteine as a fixed modification for non-covalently modified cysteines.

    • Identify the peptide containing the mass shift corresponding to Lirafugratinib.

    • Manually inspect the MS/MS spectrum of the modified peptide to confirm the sequence and the location of the modification on Cys491. Look for fragment ions (b- and y-ions) that contain the mass addition of Lirafugratinib.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the mass spectrometric analysis of Lirafugratinib's covalent modification of its target protein, FGFR2. The intact protein analysis offers a rapid and efficient method to confirm covalent binding, while the peptide mapping approach provides detailed information about the specific site of modification. These methods are crucial for the characterization of covalent inhibitors in drug discovery and development, enabling researchers to validate the mechanism of action and ensure target engagement.

References

Troubleshooting & Optimization

Lirafugratinib Hydrochloride Off-Target Kinase Screening: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the off-target kinase screening of Lirafugratinib (B11932302) Hydrochloride (also known as RLY-4008).

Executive Summary

Lirafugratinib (RLY-4008) is a potent, highly selective, and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Its design was guided by computational analysis of protein dynamics, aiming to minimize off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[2][3][4] Off-target kinase screening is a critical step in the preclinical evaluation of such inhibitors to ensure their safety and specificity. This resource outlines the methodologies, presents the selectivity data, and addresses potential experimental challenges.

Off-Target Kinase Selectivity Profile

Lirafugratinib has demonstrated a high degree of selectivity for FGFR2 over other kinases, including other members of the FGFR family. The following table summarizes the key quantitative data from in vitro screening assays.

Target KinaseAssay TypeSelectivity vs. FGFR2IC50 (µM)Percent InhibitionNotes
FGFR1 Caliper~250-fold less sensitive1.29-Designed to avoid this off-target to reduce hyperphosphatemia.[2][4]
FGFR3 Not Specified>80-fold less sensitive--[5]
FGFR4 Not Specified>5,000-fold less sensitive--Designed to avoid this off-target to reduce diarrhea.[2][4][6]
MEK5 KINOMEscan--92.4% at 500 nMNot expected to be inhibited irreversibly.[5]
MKNK2 KINOMEscan--89% at 500 nMNot expected to be inhibited irreversibly.[5]

Experimental Protocols

While detailed proprietary protocols are not publicly available, the principles behind the key experiments for determining off-target kinase activity are well-established.

Methodology: Broad Kinase Panel Screening (e.g., KINOMEscan)

This method is employed to assess the selectivity of a compound against a large number of kinases.

  • Compound Preparation : Lirafugratinib Hydrochloride is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Principle : The assay typically involves a competition binding format. An active site-directed ligand is immobilized on a solid support. The kinase of interest is pre-incubated with the test compound (Lirafugratinib) and then applied to the ligand-bound support.

  • Detection : The amount of kinase that binds to the support is quantified, often using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase. A lower signal indicates stronger binding of the test compound to the kinase, signifying inhibition.

  • Data Analysis : The results are often expressed as the percentage of inhibition relative to a vehicle control. For Lirafugratinib, a screen against 468 kinases was performed.[1]

Methodology: Cellular Proliferation Assays

These assays determine the functional consequence of kinase inhibition in a cellular context.

  • Cell Line Selection : A panel of cell lines is chosen, each being dependent on a specific kinase for proliferation. For FGFR selectivity, this would include FGFR1, FGFR2, FGFR3, and FGFR4-dependent cell lines.[5]

  • Cell Culture and Seeding : The selected cell lines are cultured under standard conditions and seeded into multi-well plates.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound.

  • Proliferation Measurement : After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the compound concentration. High selectivity is demonstrated by potent IC50 values in FGFR2-dependent lines and significantly weaker values in lines dependent on other kinases.[5]

Visualized Workflows and Pathways

Off_Target_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Lirafugratinib Stock KinasePanel Broad Kinase Panel (e.g., 468 kinases) Compound->KinasePanel FGFR_Family FGFR Family Assays (FGFR1, 3, 4) Compound->FGFR_Family Dependent_Cells Kinase-Dependent Cell Lines Compound->Dependent_Cells BiochemicalAssay Biochemical Assay (e.g., KINOMEscan) KinasePanel->BiochemicalAssay IC50_Assay IC50 Determination FGFR_Family->IC50_Assay Selectivity Determine Selectivity Profile (% Inhibition, IC50) BiochemicalAssay->Selectivity IC50_Assay->Selectivity Prolif_Assay Proliferation Assay (e.g., MTS/MTT) Dependent_Cells->Prolif_Assay Prolif_Assay->Selectivity Off_Target_Hits Identify Off-Target Hits Selectivity->Off_Target_Hits Confirmation Secondary Assays for Hit Confirmation Off_Target_Hits->Confirmation FGFR_Signaling_Selectivity cluster_OnTarget On-Target Pathway cluster_OffTarget Desired Lack of Off-Target Activity Lirafugratinib Lirafugratinib FGFR2 FGFR2 Lirafugratinib->FGFR2 Inhibits FGFR1 FGFR1 Lirafugratinib->FGFR1 Does Not Inhibit (High Selectivity) FGFR4 FGFR4 Lirafugratinib->FGFR4 Does Not Inhibit (High Selectivity) Downstream_On Downstream Signaling (e.g., MAPK, PI3K) FGFR2->Downstream_On Cancer_Cell_Death Cancer Cell Death Downstream_On->Cancer_Cell_Death Downstream_Off1 Downstream Signaling FGFR1->Downstream_Off1 Downstream_Off4 Downstream Signaling FGFR4->Downstream_Off4 Hyperphosphatemia Hyperphosphatemia Downstream_Off1->Hyperphosphatemia Diarrhea Diarrhea Downstream_Off4->Diarrhea

References

Lirafugratinib Technical Support Center: Troubleshooting Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lirafugratinib (RLY-4008), a highly selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting acquired resistance mechanisms to Lirafugratinib in preclinical and clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lirafugratinib?

Lirafugratinib is a potent and selective oral small molecule inhibitor of FGFR2. It is designed to covalently bind to a cysteine residue in the P-loop of FGFR2, leading to irreversible inhibition.[1] Its high selectivity for FGFR2 over other FGFR family members (FGFR1, FGFR3, FGFR4) is intended to minimize off-isoform toxicities, such as hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (associated with FGFR4 inhibition), which are common with pan-FGFR inhibitors.[2][3]

Q2: What are the known on-target acquired resistance mutations to pan-FGFR inhibitors, and is Lirafugratinib active against them?

Acquired resistance to ATP-competitive pan-FGFR inhibitors is frequently driven by secondary mutations in the FGFR2 kinase domain. The most common of these are mutations in the "gatekeeper" residue (V565F/L/Y) and the "molecular brake" region (N550K/H).[4] Preclinical data demonstrates that Lirafugratinib has potent activity against these clinically relevant resistance mutations.[5] In vivo studies have shown that Lirafugratinib can induce tumor regression in xenograft models harboring FGFR2 V564F and N549K mutations.[1][2]

Q3: What are the potential off-target or bypass mechanisms of resistance to Lirafugratinib?

While Lirafugratinib is effective against on-target resistance mutations, cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on FGFR2.[6] These "bypass tracks" can include the upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) or the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4] Preclinical evidence suggests that bypass resistance, potentially through switching dependence to other receptor tyrosine kinases like EGFR, may be a cause of resistance in patients who do not have on-target mutations.[6]

Q4: My Lirafugratinib-treated cells are showing signs of resistance, but I don't detect any common FGFR2 kinase domain mutations. What should I investigate next?

If sequencing of the FGFR2 kinase domain does not reveal common resistance mutations, it is advisable to investigate potential bypass signaling pathways. A recommended first step is to perform a phospho-receptor tyrosine kinase (RTK) array to screen for the upregulation and activation of other RTKs. Subsequently, western blot analysis of key downstream signaling nodes, such as phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated ERK (p-ERK), can provide evidence for the activation of these pathways.

Q5: Are there established cell line models of Lirafugratinib resistance?

While specific Lirafugratinib-resistant cell lines may not be commercially available, researchers can generate them in the laboratory. The standard method involves continuous exposure of an FGFR2-dependent parental cell line to gradually increasing concentrations of Lirafugratinib over an extended period. This process selects for cells that have acquired resistance mechanisms.

Troubleshooting Guides

Issue 1: Decreased Lirafugratinib Efficacy in a Previously Sensitive Cell Line

Possible Cause 1: Development of On-Target Resistance Mutations

  • How to Diagnose:

    • Isolate genomic DNA from both the parental (sensitive) and the suspected resistant cell populations.

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR2 kinase domain to identify potential mutations. Pay close attention to codons for amino acid positions N550 and V565.

  • Suggested Solution:

    • Confirm the presence of the mutation. Lirafugratinib is designed to have activity against common resistance mutations like N550K and V565F.[4] If a novel mutation is identified, its sensitivity to Lirafugratinib will need to be empirically determined.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • How to Diagnose:

    • Prepare cell lysates from both parental and resistant cells, with and without Lirafugratinib treatment.

    • Perform a phospho-RTK array to identify upregulated alternative RTKs.

    • Conduct western blot analysis for key downstream signaling proteins (e.g., p-AKT, p-ERK, p-mTOR) to confirm pathway activation.

  • Suggested Solution:

    • If a specific bypass pathway is identified, consider combination therapy. For example, if the PI3K/AKT pathway is activated, a combination of Lirafugratinib with a PI3K or AKT inhibitor could be synergistic.

Issue 2: Inconsistent IC50 Values for Lirafugratinib in Cell Viability Assays

Possible Cause 1: Experimental Variability

  • How to Diagnose:

    • Review experimental parameters such as cell seeding density, drug concentration ranges, incubation times, and assay reagents. Inconsistencies in these factors can lead to variable results.

  • Suggested Solution:

    • Standardize all experimental protocols. Ensure consistent cell passage numbers, seeding densities, and serum concentrations in the culture medium. Prepare fresh drug dilutions for each experiment from a validated stock solution.

Possible Cause 2: Cell Line Heterogeneity

  • How to Diagnose:

    • A parental cell line may contain a small subpopulation of cells with innate resistance. Over time and with repeated experiments, this subpopulation may become enriched.

  • Suggested Solution:

    • Perform single-cell cloning of the parental cell line to establish a homogenous population for consistent experimental results. Periodically re-validate the sensitivity of the parental line.

Data Presentation

Table 1: In Vitro Activity of Lirafugratinib Against Wild-Type and Mutant FGFR2
FGFR2 StatusBiochemical IC50 (nM)
Wild-Type3.1
N550K MutantData not publicly available in this format
V565F MutantData not publicly available in this format

Note: While specific IC50 values for mutant forms are not consistently reported in a centralized table, preclinical studies confirm Lirafugratinib's potent activity against these mutations.[3][7]

Table 2: Selectivity Profile of Lirafugratinib
KinaseBiochemical IC50 (nM)Fold Selectivity vs. FGFR2
FGFR1864.3~279x
FGFR2 3.1 1x
FGFR3274.1~88x
FGFR417,633~5688x

Data sourced from a 2022 presentation by Relay Therapeutics.[8]

Experimental Protocols

Protocol 1: Generation of Lirafugratinib-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in a sensitive cancer cell line.

Materials:

  • FGFR2-dependent parental cancer cell line (e.g., SNU-16, AN3 CA)

  • Complete cell culture medium

  • Lirafugratinib (RLY-4008)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Cell counting equipment

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Parental IC50: First, establish the baseline sensitivity of the parental cell line to Lirafugratinib by performing a dose-response curve and calculating the 72-hour IC50 value.

  • Initiate Resistance Induction: Culture the parental cells in a medium containing Lirafugratinib at a starting concentration of approximately IC10-IC20. Maintain a parallel culture with DMSO as a vehicle control.

  • Dose Escalation:

    • Maintain the cells in the Lirafugratinib-containing medium, changing the medium every 3-4 days.

    • Once the cells resume a normal growth rate comparable to the DMSO control, increase the Lirafugratinib concentration by 1.5- to 2-fold.

    • If significant cell death occurs, reduce the fold increase to 1.1- to 1.5-fold.[9]

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows you to return to a previous stage if a subsequent concentration proves too toxic.

  • Confirmation of Resistance: After several months of continuous dose escalation, the cells should be able to proliferate in a significantly higher concentration of Lirafugratinib.

    • Expand the resistant population and re-determine the IC50. A significant increase (typically >10-fold) compared to the parental cells confirms resistance.

    • Maintain the resistant cell line in a medium containing a maintenance dose of Lirafugratinib to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of FGFR2 Pathway Activation

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay, and normalize all samples.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Acquired_Resistance_to_Lirafugratinib cluster_cell Cancer Cell Lirafugratinib Lirafugratinib FGFR2 FGFR2 Lirafugratinib->FGFR2 Inhibits FGFR2_mut FGFR2 (N550K, V565F mutations) Lirafugratinib->FGFR2_mut Less Effective (Novel Mutations) Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation FGFR2_mut->Downstream Activates Bypass_RTK Bypass RTK (e.g., EGFR, MET) Bypass_RTK->Downstream Activates

Caption: Mechanisms of acquired resistance to Lirafugratinib.

Troubleshooting_Workflow start Decreased Lirafugratinib Efficacy Observed in Cell Line seq_fgfr2 Sequence FGFR2 Kinase Domain start->seq_fgfr2 mutation_found Resistance Mutation Found? (e.g., N550K, V565F) seq_fgfr2->mutation_found analyze_bypass Analyze Bypass Pathways (Phospho-RTK Array, Western Blot) mutation_found->analyze_bypass No on_target_res On-Target Resistance Confirmed mutation_found->on_target_res Yes pathway_activated Bypass Pathway Activated? (e.g., p-AKT, p-ERK) analyze_bypass->pathway_activated off_target_res Bypass Activation Confirmed pathway_activated->off_target_res Yes re_eval Re-evaluate Experimental Parameters & Cell Line Homogeneity pathway_activated->re_eval No consider_combo Consider Combination Therapy (e.g., + PI3K/mTOR inhibitor) off_target_res->consider_combo

Caption: Troubleshooting workflow for decreased Lirafugratinib efficacy.

References

Technical Support Center: Overcoming RLY-4008 Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective FGFR2 inhibitor, RLY-4008, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target mechanisms of resistance to RLY-4008 in preclinical models?

A1: Preclinical studies have identified secondary mutations in the FGFR2 kinase domain as a primary on-target resistance mechanism to RLY-4008 and other FGFR inhibitors.[1] While RLY-4008 is designed to be effective against many of these, certain mutations can still confer resistance. The most frequently observed resistance mutations in the FGFR2 kinase domain are located at the "molecular brake" (N550) and "gatekeeper" (V565) residues.[1][2] RLY-4008 has demonstrated potent activity against common resistance mutations including N550K and V565F in preclinical models.[3]

Q2: My FGFR2-driven cell line is showing reduced sensitivity to RLY-4008 over time. What are the potential off-target resistance mechanisms?

A2: Beyond secondary FGFR2 mutations, resistance to FGFR inhibitors, including RLY-4008, can emerge through the activation of bypass signaling pathways. Preclinical evidence suggests that activation of the PI3K/mTOR and MAPK signaling pathways can mediate resistance.[1] This can occur through co-occurring mutations in genes such as PIK3CA or loss of function of tumor suppressors like PTEN.

Q3: What preclinical models are suitable for studying RLY-4008 resistance?

A3: A variety of preclinical models can be utilized to investigate RLY-4008 resistance. Cell line-derived xenografts (CDX) using cancer cell lines with known FGFR2 alterations are a common starting point. For a more clinically relevant model, patient-derived xenografts (PDX) from cholangiocarcinoma or other FGFR2-driven cancers can be employed.[2][4][5][6][7] These models can be used to study both intrinsic and acquired resistance. To study specific mutations, cell lines can be engineered to express FGFR2 with known resistance mutations.

Q4: Are there strategies to overcome resistance to RLY-4008 in preclinical settings?

A4: Yes, several strategies are being explored. For on-target resistance, next-generation FGFR2 inhibitors with activity against a broader range of mutations may be effective. For off-target resistance mediated by bypass pathways, combination therapies are a promising approach. For instance, combining RLY-4008 with a PI3K inhibitor like everolimus (B549166) could be investigated in models with co-occurring PI3K pathway alterations.

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance in Cell Culture

Problem: An initially sensitive FGFR2-driven cancer cell line is showing decreased response to RLY-4008 treatment over time.

Possible Cause & Troubleshooting Steps:

  • On-Target Resistance (FGFR2 Mutations):

    • Sequence FGFR2: Extract genomic DNA from both the parental sensitive and the resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR2 kinase domain to identify potential secondary mutations.

    • Functional Validation: If a mutation is identified, engineer it into a sensitive parental cell line to confirm its role in conferring resistance. Assess the IC50 of RLY-4008 in the engineered line compared to the parental line.

  • Off-Target Resistance (Bypass Pathway Activation):

    • Western Blot Analysis: Profile the activation status of key downstream signaling pathways. Assess the phosphorylation levels of key proteins in the PI3K/mTOR (p-AKT, p-S6) and MAPK (p-ERK) pathways in both sensitive and resistant cells, with and without RLY-4008 treatment. An increase in the phosphorylation of these proteins in the resistant line, even in the presence of RLY-4008, suggests bypass activation.

    • Test Combination Therapies: Based on the western blot findings, test the efficacy of RLY-4008 in combination with inhibitors of the activated bypass pathway. For example, if the PI3K/mTOR pathway is activated, test RLY-4008 with a PI3K or mTOR inhibitor.

Guide 2: Unexpected Results in a Xenograft Model of RLY-4008 Resistance

Problem: A patient-derived xenograft (PDX) model expected to be resistant to RLY-4008 is showing an unexpected response, or a sensitive model is showing unexpected resistance.

Possible Cause & Troubleshooting Steps:

  • Tumor Heterogeneity: PDX models can be heterogeneous. The initial biopsy used for implantation may not have been fully representative of the patient's overall tumor landscape.

    • Solution: When establishing PDX models, implant tumor fragments into multiple mice to capture the heterogeneity. Analyze the genomic profile of the established xenografts to confirm the presence of the expected FGFR2 alterations and resistance markers.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosing regimen of RLY-4008 may not be optimal for the specific PDX model.

    • Solution: Conduct a PK/PD study in a subset of the xenograft-bearing animals. Measure the plasma concentration of RLY-4008 and the phosphorylation status of FGFR2 in the tumor tissue at different time points after dosing to ensure adequate target engagement.

  • Model-Specific Biology: The tumor microenvironment in the mouse may differ from the human environment, influencing drug response.

    • Solution: Characterize the tumor microenvironment of the PDX model, including the presence of stromal cells and immune cells, which could influence drug efficacy.

Quantitative Data Summary

Table 1: In Vitro Potency of RLY-4008 Against Wild-Type and Mutant FGFR2

Cell LineFGFR2 AlterationIC50 (nM) for RLY-4008Reference
SNU-16FGFR2 Amplification~6[8]
AN3CAFGFR2 N550KPotent Inhibition[5]
ICC13-7FGFR2-OPTN Fusion + V565FPotent Inhibition[5]

Table 2: In Vivo Efficacy of RLY-4008 in Xenograft Models

Xenograft ModelFGFR2 AlterationRLY-4008 TreatmentOutcomeReference
AN3CAFGFR2 N550KNot specifiedTumor Regression[5]
ICC13-7FGFR2-OPTN Fusion + V565FNot specifiedTumor Regression[5]
SNU-16FGFR2 Amplification30 mg/kg BIDTumor Growth Inhibition[9]
CC6702FGFR2-TTC28 Fusion30 mg/kg BIDTumor Regression[9]

Experimental Protocols

Protocol 1: Western Blot for Assessing FGFR2 Pathway Activation

Objective: To determine the phosphorylation status of FGFR2 and downstream signaling proteins (AKT, ERK) in response to RLY-4008 treatment.

Materials:

  • FGFR2-driven cancer cell lines (e.g., SNU-16)

  • RLY-4008

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

  • SDS-PAGE gels and running buffer

  • Transfer buffer

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of RLY-4008 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.[9][10]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RLY-4008 in cancer cell lines.

Materials:

  • FGFR2-driven cancer cell lines

  • RLY-4008

  • 96-well cell culture plates

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.[11]

  • Drug Treatment: Prepare serial dilutions of RLY-4008 in cell culture medium. Add the drug solutions to the wells and incubate for 72-120 hours.[8][11]

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 3: Patient-Derived Xenograft (PDX) Model for RLY-4008 Efficacy Studies

Objective: To evaluate the in vivo anti-tumor activity of RLY-4008 in a clinically relevant preclinical model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Fresh tumor tissue from a patient with FGFR2-altered cancer

  • Matrigel (optional)

  • RLY-4008 formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Obtain fresh tumor tissue under sterile conditions.

    • Mechanically mince the tissue into small fragments (1-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel.

    • Surgically implant the tumor fragments subcutaneously into the flank of the immunocompromised mice.[2][7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer RLY-4008 (e.g., 30 mg/kg, once or twice daily) or vehicle control via oral gavage.[9]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blot, immunohistochemistry).

Visualizations

FGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response cluster_4 Inhibitors FGFR2 FGFR2 GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS PI3K PI3K FGFR2->PI3K PLCg PLCγ FGFR2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Proliferation Proliferation Transcription_Factors->Proliferation RLY4008 RLY-4008 RLY4008->FGFR2 PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Simplified FGFR2 signaling pathway and points of inhibition.

Experimental_Workflow_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance start Start with FGFR2-driven preclinical model treatment Treat with RLY-4008 start->treatment observe_resistance Observe acquired resistance? treatment->observe_resistance end End of Experiment observe_resistance->end No sequence_fgfr2 Sequence FGFR2 kinase domain observe_resistance->sequence_fgfr2 Yes identify_mutation Identify secondary mutation(s)? sequence_fgfr2->identify_mutation functional_validation Functionally validate mutation identify_mutation->functional_validation Yes pathway_analysis Analyze bypass signaling pathways (Western Blot) identify_mutation->pathway_analysis No functional_validation->end identify_pathway Activated pathway identified? pathway_analysis->identify_pathway identify_pathway->end No combination_therapy Test RLY-4008 in combination with pathway inhibitor identify_pathway->combination_therapy Yes combination_therapy->end

Caption: Experimental workflow for investigating RLY-4008 resistance.

Logical_Relationship_Resistance cluster_resistance Mechanisms of RLY-4008 Resistance cluster_on_target_details On-Target Details cluster_off_target_details Off-Target Details cluster_solutions Potential Solutions OnTarget On-Target (FGFR2 Dependent) Gatekeeper Gatekeeper Mutations (e.g., V565F) OnTarget->Gatekeeper MolecularBrake Molecular Brake Mutations (e.g., N550K) OnTarget->MolecularBrake OffTarget Off-Target (FGFR2 Independent) PI3K_mTOR PI3K/mTOR Pathway Activation OffTarget->PI3K_mTOR MAPK MAPK Pathway Activation OffTarget->MAPK NextGenFGFRi Next-Generation FGFR2 Inhibitors Gatekeeper->NextGenFGFRi MolecularBrake->NextGenFGFRi ComboTherapy Combination Therapy PI3K_mTOR->ComboTherapy MAPK->ComboTherapy

Caption: Logical relationships in RLY-4008 resistance mechanisms.

References

Lirafugratinib (RLY-4008) In Vivo Dose Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Lirafugratinib (RLY-4008) in preclinical in vivo studies. Our goal is to facilitate effective experimental design and address common challenges in dose optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lirafugratinib (RLY-4008)?

A1: Lirafugratinib is a potent, highly selective, and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] Alterations in the FGFR2 gene, such as fusions, amplifications, or mutations, can lead to oncogenic signaling and tumor growth. Lirafugratinib is designed to specifically target these altered FGFR2 proteins, thereby inhibiting downstream signaling pathways and suppressing tumor proliferation.[1] Its high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1 and FGFR4, is a key feature, minimizing off-isoform toxicities like hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (associated with FGFR4 inhibition) that are common with pan-FGFR inhibitors.[2][3]

Q2: What is a recommended starting dose for in vivo efficacy studies in xenograft models?

A2: Based on preclinical studies, oral doses of Lirafugratinib ranging from 1 mg/kg to 10 mg/kg, typically administered twice daily (BID), have shown dose-dependent anti-tumor activity in various xenograft models.[4] Tumor stasis has been observed at 10 mg/kg BID in the SNU-16 gastric cancer model, while tumor regression has been reported in other models at this dose level.[4] A starting dose within the 5-10 mg/kg BID range is a reasonable starting point for efficacy studies, with adjustments based on the specific tumor model and observed tolerability.

Q3: What are the expected on-target and off-target toxicities of Lirafugratinib in preclinical models?

A3: Due to its high selectivity, Lirafugratinib is associated with minimal off-target toxicities commonly seen with pan-FGFR inhibitors, most notably hyperphosphatemia.[2] Preclinical studies have shown that Lirafugratinib does not significantly elevate serum phosphate (B84403) levels at efficacious doses.[5] Expected on-target toxicities, based on clinical observations which may translate to preclinical models at higher doses or with prolonged treatment, are generally low-grade and manageable. These can include effects on tissues with physiological FGFR2 signaling, such as oral (stomatitis), skin (palmar-plantar erythrodysesthesia), and nail toxicities.[6] Close monitoring of animal health, including body weight, skin condition, and oral cavity, is recommended.

Q4: How can I monitor the pharmacodynamic effects of Lirafugratinib in my in vivo study?

A4: The most direct pharmacodynamic (PD) marker for Lirafugratinib activity is the inhibition of phosphorylated FGFR2 (pFGFR2) in tumor tissue. Preclinical studies have demonstrated a dose-dependent reduction in pFGFR2 levels following Lirafugratinib administration.[4] Collection of tumor samples at various time points after dosing (e.g., 2 hours post-dose to capture Cmax effects) for analysis by methods such as ELISA or Western blot can provide valuable data on target engagement and inform dose optimization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal tumor growth inhibition despite dosing. 1. Insufficient Dose: The selected dose may be too low for the specific tumor model. 2. Inadequate Drug Exposure: Issues with formulation, administration, or animal metabolism. 3. Resistant Tumor Model: The tumor model may have intrinsic or acquired resistance mechanisms.1. Dose Escalation: Gradually increase the dose (e.g., to 10 mg/kg or 30 mg/kg BID) while carefully monitoring for toxicity. 2. PK/PD Analysis: Measure plasma drug concentration and pFGFR2 levels in the tumor to confirm target engagement. Review formulation and administration procedures. 3. Model Characterization: Confirm FGFR2 alteration status of your cell line/tumor model. Consider testing in other validated FGFR2-dependent models.
Unexpected Animal Toxicity (e.g., significant weight loss, skin lesions). 1. Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal strain or model. 2. On-Target Toxicity: High levels of FGFR2 inhibition may be affecting normal tissues. 3. Formulation Issues: Poor solubility or vehicle-related toxicity.1. Dose Reduction/Schedule Modification: Decrease the dose or change the dosing schedule (e.g., from BID to once daily). 2. Clinical Observations: Carefully document all clinical signs of toxicity. Consider histopathological analysis of affected tissues at study termination. 3. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related effects. Review the formulation protocol.
Difficulty in formulating Lirafugratinib for oral gavage. 1. Poor Solubility: Lirafugratinib is a small molecule that may have limited aqueous solubility.1. Use a Standard Formulation: A commonly used vehicle for Lirafugratinib in preclinical studies is 0.5% methylcellulose (B11928114) with 2% D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS).[4] Ensure proper mixing and suspension.

Data Presentation

Table 1: Summary of In Vivo Dose-Dependent Efficacy of Lirafugratinib in Xenograft Models

Animal Model Cell Line FGFR2 Alteration Dose (mg/kg, BID) Observed Effect Reference
Gastric Cancer XenograftSNU-16Amplification1, 5, 10Dose-dependent inhibition of pFGFR2; Tumor stasis at 10 mg/kg[4]
Endometrial Cancer XenograftAN3CAMutation (N549K)Not specified doses, but regression shownTumor regression[7]
iCCA PDXFGFR2-TTC28FusionNot specified doses, but regression shownTumor regression[4]
iCCA XenograftICC13-7Fusion (with V564F resistance mutation)Not specified doses, but regression shownTumor regression[7]

Table 2: Summary of In Vivo Pharmacodynamic Effects of Lirafugratinib

Animal Model Dose (mg/kg, BID) Time Point Pharmacodynamic Effect Reference
SNU-16 Gastric Cancer Xenograft5, 102 hours post-doseComplete suppression of pFGFR2[4]

Experimental Protocols

SNU-16 Gastric Cancer Xenograft Model Efficacy Study

  • Animal Model: Female BALB/c nude mice.

  • Cell Line and Implantation: SNU-16 human gastric cancer cells (FGFR2-amplified) are cultured. 1 x 10^7 cells are suspended in a 1:1 mixture of RPMI-1640 and Matrigel and implanted subcutaneously into the right flank of the mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of 100-200 mm³. Mice are then randomized into treatment and control groups.

  • Lirafugratinib Formulation: Lirafugratinib is formulated in 0.5% methylcellulose and 2% D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) for oral administration.[4]

  • Dosing: Mice are dosed orally, typically twice daily (BID), with the selected doses (e.g., 1, 5, 10 mg/kg) or vehicle control.

  • Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested for analysis of pFGFR2 levels by ELISA or Western blot to confirm target engagement.

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K Activates STAT STAT FGFR2->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Lirafugratinib Lirafugratinib (RLY-4008) Lirafugratinib->FGFR2

Caption: FGFR2 Signaling Pathway and Lirafugratinib's Mechanism of Action.

InVivo_Dose_Optimization_Workflow start Start: Select FGFR2-altered xenograft model protocol Establish tumors in immunocompromised mice start->protocol grouping Randomize mice into treatment groups protocol->grouping dosing Administer Lirafugratinib at various doses (e.g., 1, 5, 10 mg/kg BID) and vehicle control grouping->dosing monitoring Monitor tumor growth, body weight, and clinical signs dosing->monitoring pkpd Optional: Collect plasma and tumor samples for PK/PD analysis (pFGFR2 levels) monitoring->pkpd analysis Analyze tumor growth inhibition and tolerability data monitoring->analysis pkpd->analysis decision Optimal Dose Identified? analysis->decision end End: Proceed with optimized dose decision->end Yes refine Refine dose range or schedule and repeat decision->refine No refine->dosing

Caption: Experimental Workflow for In Vivo Dose Optimization of Lirafugratinib.

Dose_Selection_Logic cluster_inputs Input Data cluster_decision Dose Selection Criteria cluster_output Output efficacy Tumor Growth Inhibition (Efficacy) decision_node Balance Efficacy and Tolerability efficacy->decision_node toxicity Tolerability (e.g., Body Weight Loss, Clinical Signs) toxicity->decision_node pd Pharmacodynamics (pFGFR2 Inhibition) pd->decision_node Informs optimal_dose Optimal In Vivo Dose decision_node->optimal_dose

Caption: Logical Relationship for In Vivo Dose Selection.

References

Navigating Lirafugratinib Resistance: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to Lirafugratinib (B11932302) (formerly RLY-4008), a highly selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This guide, presented in a question-and-answer format, directly addresses potential issues encountered during pre-clinical and translational research involving cell line models of Lirafugratinib resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lirafugratinib?

A1: Lirafugratinib is a potent and selective oral small molecule inhibitor of FGFR2.[1] It forms a covalent, irreversible bond with a cysteine residue in the P-loop of FGFR2, locking the kinase in an inactive state.[1][2] This high selectivity for FGFR2 over other FGFR isoforms (FGFR1, 3, and 4) is attributed to differences in the conformational dynamics of the P-loop between the receptor family members.[1][2] This targeted action is designed to minimize off-isoform toxicities, such as hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (associated with FGFR4 inhibition), which are common with pan-FGFR inhibitors.[2][3][4]

Q2: What are the known mechanisms of resistance to Lirafugratinib?

A2: Resistance to Lirafugratinib in cell line models and clinical settings can be broadly categorized into two main types:

  • On-target resistance: This primarily involves the acquisition of secondary mutations within the FGFR2 kinase domain that interfere with Lirafugratinib binding. Commonly observed mutations include those at the gatekeeper residue (e.g., V564F/L) and the molecular brake region (e.g., N549K/H/D).[5][6] Lirafugratinib has been shown to retain activity against some of these mutations.[6][7]

  • Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FGFR2. Key bypass pathways implicated in resistance to FGFR inhibitors include the PI3K/AKT/mTOR and MAPK signaling cascades.[8][9]

Q3: Which cell lines are suitable for developing Lirafugratinib resistance models?

A3: Several cancer cell lines with known FGFR2 alterations are commonly used to study the efficacy of and resistance to FGFR2 inhibitors, including Lirafugratinib. The choice of cell line will depend on the specific FGFR2 alteration and the tumor type of interest. Commonly used cell lines include:

  • SNU-16: A gastric carcinoma cell line with FGFR2 amplification.[3]

  • KATO III: A gastric carcinoma cell line with FGFR2 amplification.

  • NCI-H716: A colorectal cancer cell line with FGFR2 amplification.

  • AN3CA: An endometrial cancer cell line harboring an FGFR2 N549K mutation.[10]

Additionally, Ba/F3 cells, a murine pro-B cell line, are frequently used for engineered models where different FGFR2 fusion proteins and resistance mutations can be ectopically expressed to study their sensitivity to inhibitors.[9]

Troubleshooting Guide

Problem 1: Difficulty in generating a Lirafugratinib-resistant cell line.

  • Possible Cause 1: Suboptimal starting concentration of Lirafugratinib.

    • Solution: Before initiating the dose-escalation protocol, it is crucial to determine the initial half-maximal inhibitory concentration (IC50) of Lirafugratinib in your parental cell line. Start the selection process with a concentration at or slightly below the IC20 (the concentration that inhibits 20% of cell growth) to allow for the gradual selection of resistant clones without causing excessive cell death.

  • Possible Cause 2: Dose escalation is too rapid.

    • Solution: Increase the Lirafugratinib concentration slowly and in a stepwise manner. A common approach is to increase the dose by 1.5- to 2-fold only after the cells have adapted to the current concentration and have resumed a stable growth rate. This process can take several months.

  • Possible Cause 3: Cell line instability or contamination.

    • Solution: Ensure the parental cell line is healthy, free of contamination (e.g., mycoplasma), and has a consistent passage number. Regularly perform cell line authentication.

Problem 2: The established "resistant" cell line shows only a marginal increase in IC50.

  • Possible Cause 1: Insufficient drug exposure time.

    • Solution: The development of high-level resistance is a gradual process. Continue the dose-escalation protocol for a longer duration to select for more robust resistance mechanisms.

  • Possible Cause 2: Heterogeneous population.

    • Solution: The bulk-selected resistant population may be a mix of cells with varying degrees of resistance. To isolate highly resistant clones, perform single-cell cloning by limiting dilution or other methods.

Problem 3: The mechanism of resistance in the generated cell line is unknown.

  • Solution: To characterize the resistance mechanism, a multi-pronged approach is recommended:

    • Sanger or Next-Generation Sequencing (NGS): Sequence the FGFR2 kinase domain to identify any potential on-target mutations.

    • Western Blotting/Phospho-protein analysis: Analyze the activation status of key downstream signaling molecules in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-S6, p-ERK) in the presence and absence of Lirafugratinib to look for evidence of bypass track activation.

    • RNA sequencing: Compare the gene expression profiles of the parental and resistant cell lines to identify upregulated genes or pathways that may contribute to resistance.

Data Presentation

The following tables summarize the biochemical and cellular activity of Lirafugratinib against wild-type FGFR2 and various clinically relevant resistance mutations.

Table 1: Biochemical IC50 of Lirafugratinib and Other FGFR Inhibitors

InhibitorMechanism of ActionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Lirafugratinib Irreversible, FGFR2 selective 864.3 3.1 274.1 17,633
InfigratinibReversible, Pan-FGFRi1.11261
PemigatinibReversible, Pan-FGFRi0.390.461.230
FutibatinibIrreversible, Pan-FGFRi1.81.41.63.7

Data compiled from publicly available information.[11][12]

Table 2: Cellular Proliferation IC50 of Lirafugratinib in FGFR-Dependent Cell Lines

Cell LineFGFR AlterationLirafugratinib IC50 (nM)
SNU-16FGFR2 Amplification< 14
AN3CAFGFR2 Mutant< 14
Other FGFR2 fusion-positive linesFGFR2 Fusion< 14
FGFR1, 3, or 4-dependent linesFGFR1/3/4 Alterations> 1000

Data adapted from a 2021 AACR poster by Relay Therapeutics.[6]

Table 3: Fold Change in Lirafugratinib IC50 Against Common FGFR2 Resistance Mutations (Biochemical Assay)

FGFR2 MutationFold Change in IC50 vs. Wild-Type
V564F (Gatekeeper)~1-3
N549K (Molecular Brake)~1-3
K659M~1-3
L617V~1-3
E565A~1-3

This table represents an approximate fold change based on a heatmap from Subbiah et al., 2023, where a fold change of one indicates equivalent potency.[5]

Experimental Protocols

1. Protocol for Generating Lirafugratinib-Resistant Cell Lines

This protocol outlines a general method for developing Lirafugratinib resistance in a cancer cell line with a known FGFR2 alteration using a dose-escalation approach.

  • Materials:

    • Parental cancer cell line (e.g., SNU-16)

    • Complete cell culture medium

    • Lirafugratinib (RLY-4008)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

    • 96-well plates

    • Standard cell culture equipment

  • Procedure:

    • Determine the initial IC50:

      • Seed the parental cells in 96-well plates.

      • Treat the cells with a serial dilution of Lirafugratinib for 72-96 hours.

      • Perform a cell viability assay to determine the IC50 value.

    • Initiate resistance induction:

      • Culture the parental cells in their complete medium containing Lirafugratinib at a starting concentration of approximately the IC10 to IC20.

      • Maintain a parallel culture with DMSO as a vehicle control.

    • Dose escalation:

      • Maintain the cells in the Lirafugratinib-containing medium, changing the medium every 3-4 days.

      • Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the Lirafugratinib concentration by 1.5- to 2-fold.

      • Repeat this dose escalation step, allowing the cells to adapt to each new concentration before increasing it further. This process can take several months.

      • Cryopreserve cells at each successful dose escalation step.

    • Isolation of resistant clones (Optional):

      • Once the cells are able to proliferate in a high concentration of Lirafugratinib (e.g., >10-fold the initial IC50), a polyclonal resistant population is established.

      • To obtain a clonal population, perform single-cell cloning by limiting dilution.

    • Confirmation of resistance:

      • Expand the resistant population or clones.

      • Determine their IC50 for Lirafugratinib and compare it to the parental cells. A significant increase in IC50 confirms resistance.

      • Maintain the resistant cell lines in a medium containing a maintenance dose of Lirafugratinib to preserve the resistant phenotype.

2. Protocol for Cell Viability (IC50) Assay

This protocol describes a typical MTT assay to determine the IC50 of Lirafugratinib.

  • Materials:

    • Parental and Lirafugratinib-resistant cells

    • Complete cell culture medium

    • Lirafugratinib

    • DMSO

    • MTT solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of Lirafugratinib in complete medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of Lirafugratinib. Include a DMSO vehicle control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_ligand FGF Ligand FGFR2 FGFR2 FGF_ligand->FGFR2 Binds and activates GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS Recruits PI3K PI3K FGFR2->PI3K Resistance_Mutation FGFR2 Kinase Domain Mutation (e.g., V564F, N549K) FGFR2->Resistance_Mutation Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Irreversibly inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Bypass_Activation Bypass Pathway Activation RAF->Bypass_Activation ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PI3K->Bypass_Activation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR2 signaling pathway and mechanisms of Lirafugratinib action and resistance.

Experimental_Workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Dose Escalation with Lirafugratinib ic50_initial->dose_escalation resistant_line Lirafugratinib-Resistant Cell Line dose_escalation->resistant_line ic50_confirm Confirm IC50 Shift resistant_line->ic50_confirm sequencing Sequence FGFR2 Kinase Domain resistant_line->sequencing western_blot Analyze Bypass Signaling Pathways resistant_line->western_blot phenotypic_assays Phenotypic Assays (Proliferation, Migration) resistant_line->phenotypic_assays

Caption: Experimental workflow for generating and characterizing Lirafugratinib-resistant cell lines.

References

Lirafugratinib stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Lirafugratinib in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Lirafugratinib stock solutions?

A1: Lirafugratinib should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2] It is noted that hygroscopic DMSO can significantly impact the solubility of the product.[2]

Q2: What is the recommended storage condition for Lirafugratinib in its solid (powder) form?

A2: As a powder, Lirafugratinib is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[2]

Q3: How does Lirafugratinib exert its inhibitory effect?

A3: Lirafugratinib is an orally active, irreversible, and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[2][3] It covalently binds to the cysteine residue Cys491 in the P-loop of FGFR2, which allows it to target FGFR2 primary alterations and resistance mutations while sparing other FGFR family members.[2][3][4]

Q4: Which downstream signaling pathways are affected by Lirafugratinib?

A4: Lirafugratinib has been shown to cause a dose-dependent reduction in the phosphorylation of key nodes in the FGFR2 signaling pathway, including FRS2, AKT, and ERK.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected potency in cell-based assays. Degradation of Lirafugratinib in cell culture media at 37°C.Perform a stability study of Lirafugratinib in your specific cell culture medium at 37°C over the time course of your experiment. Consider refreshing the media with freshly diluted Lirafugratinib at regular intervals for long-term assays.
Improper storage of stock solution.Ensure stock solutions are aliquoted and stored at -80°C for long-term use and that repeated freeze-thaw cycles are avoided. Use a fresh aliquot for each experiment.
Use of DMSO that has absorbed moisture.Use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility.[1]
Precipitate formation upon dilution of DMSO stock in aqueous cell culture media. The concentration of Lirafugratinib exceeds its solubility limit in the final media.Optimize the final concentration of Lirafugratinib and the percentage of DMSO in the media. Ensure thorough mixing upon dilution. It may be necessary to warm the media slightly before adding the compound.
High variability between experimental replicates. Inconsistent dilution of Lirafugratinib.Prepare a master mix of Lirafugratinib-containing media for all replicates to ensure a consistent final concentration.
Cell seeding density variability.Ensure a uniform cell density across all wells or flasks.

Lirafugratinib Stability in Cell Culture Media

The stability of Lirafugratinib in cell culture media is crucial for obtaining reliable and reproducible experimental results. While specific stability data in various media is not extensively published, this section provides a general guideline and a protocol to determine its stability in your system.

Hypothetical Stability Data

The following tables represent hypothetical stability data for Lirafugratinib in common cell culture media at 37°C. These tables are for illustrative purposes and should be used as a reference for designing and interpreting your own stability studies.

Table 1: Hypothetical Stability of Lirafugratinib (1 µM) in RPMI-1640 with 10% FBS at 37°C

Time (hours)% Remaining Lirafugratinib
0100%
898.2%
2495.5%
4890.3%
7285.1%

Table 2: Hypothetical Stability of Lirafugratinib (1 µM) in DMEM with 10% FBS at 37°C

Time (hours)% Remaining Lirafugratinib
0100%
899.1%
2496.8%
4892.0%
7287.4%

Experimental Protocols

Protocol for Determining Lirafugratinib Stability in Cell Culture Media

This protocol outlines a method to quantify the stability of Lirafugratinib in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Lirafugratinib powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

  • HPLC or LC-MS system

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

Procedure:

  • Prepare Lirafugratinib Stock Solution: Prepare a 10 mM stock solution of Lirafugratinib in anhydrous DMSO.

  • Prepare Working Solution: Dilute the 10 mM stock solution in the cell culture medium (supplemented with FBS as required for your experiments) to a final concentration of 1 µM. Prepare enough volume for all time points.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator with 5% CO₂. The 0-hour time point should be processed immediately.

  • Sample Collection and Processing: At each designated time point, remove one aliquot from the incubator. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Inject the samples onto a suitable C18 column.

    • Use a gradient elution method with mobile phases such as A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Monitor the elution of Lirafugratinib using a UV detector (at a predetermined wavelength) or a mass spectrometer.

  • Data Analysis:

    • Determine the peak area of Lirafugratinib at each time point.

    • Calculate the percentage of Lirafugratinib remaining at each time point relative to the 0-hour time point (% Remaining = [Peak Area at time X / Peak Area at time 0] * 100).

    • Plot the % remaining Lirafugratinib against time to visualize the stability profile.

Visualizations

Signaling Pathway of Lirafugratinib Inhibition

Lirafugratinib_Signaling_Pathway Lirafugratinib Lirafugratinib FGFR2 FGFR2 Lirafugratinib->FGFR2 Inhibits FRS2 FRS2 FGFR2->FRS2 AKT AKT FRS2->AKT ERK ERK FRS2->ERK Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation

Caption: Lirafugratinib inhibits FGFR2, leading to reduced phosphorylation of FRS2, AKT, and ERK.

Experimental Workflow for Stability Assessment

Lirafugratinib_Stability_Workflow start Prepare 10 mM Lirafugratinib in DMSO dilute Dilute to 1 µM in Cell Culture Medium start->dilute aliquot Aliquot for each time point (0, 8, 24, 48, 72h) dilute->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample At each time point: Precipitate proteins with ACN incubate->sample centrifuge Centrifuge to pellet debris sample->centrifuge analyze Analyze supernatant by HPLC or LC-MS centrifuge->analyze data Calculate % remaining vs. time 0 analyze->data end Determine Stability Profile data->end

Caption: Workflow for determining the stability of Lirafugratinib in cell culture media.

References

Lirafugratinib Western Blot Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Western blot experiments involving Lirafugratinib (RLY-4008), a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of Lirafugratinib's effects on FGFR2 signaling via Western blot.

Why am I not observing a decrease in phosphorylated FGFR2 (p-FGFR2) after Lirafugratinib treatment?

There are several potential reasons for not seeing the expected decrease in p-FGFR2 levels:

  • Suboptimal Drug Concentration: The IC50 of Lirafugratinib can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Insufficient Treatment Time: As an irreversible inhibitor, Lirafugratinib's effect is time-dependent. A short incubation period may not be sufficient to achieve maximal inhibition. Consider a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration.

  • Issues with Sample Preparation: The phosphorylation state of proteins is highly dynamic. Inadequate inhibition of phosphatases during cell lysis is a common cause of inconsistent results. Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase and protease inhibitors.

  • Antibody Selection and Specificity: The phospho-FGFR antibody may not be specific or sensitive enough. The primary activation loop phosphorylation sites for FGFRs are Tyr653 and Tyr654. Use an antibody validated to detect p-FGFR at these sites. Be aware that some p-FGFR antibodies may cross-react with other activated receptor tyrosine kinases.[1]

  • Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to Lirafugratinib.[2] This could be due to mutations in the FGFR2 kinase domain or activation of bypass signaling pathways.

My total FGFR2 protein levels are decreasing after Lirafugratinib treatment. Is this expected?

A decrease in total FGFR2 levels is not the primary mechanism of action for Lirafugratinib, which directly inhibits kinase activity. However, prolonged inhibition of a key signaling pathway can sometimes lead to downstream effects on protein expression and stability, including the receptor itself. It is advisable to check for markers of apoptosis, such as cleaved caspase-3 and PARP, as Lirafugratinib has been shown to induce apoptosis, which would lead to overall protein degradation.[3]

I'm seeing inconsistent results in the phosphorylation of downstream targets like ERK and AKT. What could be the cause?

Lirafugratinib treatment should lead to a dose-dependent reduction in the phosphorylation of downstream signaling proteins in the FGFR2 pathway, including FRS2, AKT, and ERK.[3] Inconsistent results could be due to:

  • Feedback Loops and Crosstalk: Cellular signaling pathways are complex and interconnected. There might be feedback mechanisms or crosstalk from other pathways that can influence the phosphorylation status of ERK and AKT.

  • Timing of Analysis: The kinetics of dephosphorylation for different downstream targets may vary. A time-course experiment is recommended to capture the optimal window for observing changes in p-ERK and p-AKT.

  • Basal Activation Levels: If the basal level of FGFR2 signaling in your cell line is low, the effect of Lirafugratinib may be less pronounced. Consider stimulating the pathway with an appropriate FGF ligand if your experimental system allows.

What are the recommended starting concentrations and treatment times for Lirafugratinib in cell culture?

The optimal concentration and time will be cell-line dependent. However, based on available data, a good starting point for a dose-response experiment would be a range from 1 nM to 1 µM. For a time-course experiment, you could assess protein phosphorylation at 2, 6, 12, and 24 hours.

Cell LineCancer TypeLirafugratinib IC50 (Proliferation)Reference
KATO IIIGastric Cancer<14 nM[3]
SNU-16Gastric Cancer6 nM[3]
NCI-H716Colorectal Cancer<14 nM[3]
Which antibodies are recommended for detecting p-FGFR2 and total FGFR2?
  • For phosphorylated FGFR2 (p-FGFR2): Use an antibody that specifically recognizes phosphorylation at tyrosines 653 and 654 of FGFR. Note that the sequence surrounding these phosphorylation sites is highly conserved among FGFR1, 2, and 3, so many antibodies will detect all three.[1]

  • For total FGFR2: Use an antibody that is specific for FGFR2 and has been validated for Western blotting.

Always validate your antibodies in your specific experimental system. It is good practice to include positive and negative controls, such as cell lines with known FGFR2 alterations and response to inhibitors.

Experimental Protocols

Detailed Methodology for Lirafugratinib Western Blot Analysis
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • If applicable, serum-starve cells for 4-6 hours prior to treatment to reduce basal signaling.

    • Treat cells with the desired concentrations of Lirafugratinib or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis for Phosphoprotein Analysis:

    • Place the culture dish on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run a molecular weight marker to determine the size of the proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK) at the recommended dilution in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Data Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film, ensuring the signal is not saturated.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein to the total protein for each sample.

Visualizations

Signaling Pathways and Experimental Workflows

Lirafugratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds p_FGFR2 p-FGFR2 (Tyr653/654) FGFR2->p_FGFR2 Autophosphorylation Lirafugratinib Lirafugratinib Lirafugratinib->p_FGFR2 Inhibits FRS2 FRS2 p_FGFR2->FRS2 PI3K PI3K p_FGFR2->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation, Survival, Differentiation p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Proliferation

Caption: Lirafugratinib inhibits FGFR2 autophosphorylation, blocking downstream signaling.

Western_Blot_Troubleshooting_Workflow Start Start: No/Weak p-FGFR2 Inhibition Check_Drug 1. Verify Lirafugratinib Concentration & Time Start->Check_Drug Dose_Response Perform Dose-Response & Time-Course Check_Drug->Dose_Response If suboptimal Check_Lysis 2. Check Lysis Buffer Check_Drug->Check_Lysis If optimal Dose_Response->Check_Lysis Add_Inhibitors Ensure Fresh Phosphatase/ Protease Inhibitors Check_Lysis->Add_Inhibitors If issues found Check_Antibody 3. Evaluate Antibodies Check_Lysis->Check_Antibody If buffer is ok Add_Inhibitors->Check_Antibody Validate_Antibody Validate p-FGFR2 (Y653/4) & Total FGFR2 Antibodies Check_Antibody->Validate_Antibody If issues suspected Check_Transfer 4. Verify Protein Transfer Check_Antibody->Check_Transfer If antibodies are ok Validate_Antibody->Check_Transfer Ponceau_Stain Check Ponceau S Stain & Loading Controls Check_Transfer->Ponceau_Stain If issues suspected Consider_Resistance 5. Consider Cell Line Resistance Check_Transfer->Consider_Resistance If transfer is ok Ponceau_Stain->Consider_Resistance Sequence_FGFR2 Sequence FGFR2 Gene/ Test Alternative Cell Line Consider_Resistance->Sequence_FGFR2 If suspected Success Problem Solved Consider_Resistance->Success If not suspected/resolved Sequence_FGFR2->Success

References

Technical Support Center: Optimizing Lirafugratinib Treatment Schedules in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lirafugratinib (B11932302) (RLY-4008) in preclinical xenograft models. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the effective design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is Lirafugratinib and what is its primary mechanism of action?

A1: Lirafugratinib (formerly RLY-4008) is an oral, potent, and highly selective irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Its mechanism of action involves covalently binding to a cysteine residue in the P-loop of FGFR2, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival in FGFR2-altered cancers.[1][4] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1 and FGFR4, is designed to minimize off-target toxicities like hyperphosphatemia and diarrhea, which are common with pan-FGFR inhibitors.[4][5][6]

Q2: Which xenograft models are most appropriate for Lirafugratinib efficacy studies?

A2: Xenograft models derived from human cancer cell lines or patient-derived tissues with documented FGFR2 alterations are the most suitable. These alterations can include FGFR2 gene fusions, amplifications, or mutations.[1][7] Lirafugratinib has demonstrated significant anti-tumor activity in preclinical models of cholangiocarcinoma, gastric cancer, and other solid tumors with these specific genetic drivers.[4][8] It is crucial to confirm the FGFR2 status of your chosen model through methods like Fluorescence In Situ Hybridization (FISH), Reverse Transcription-Polymerase Chain Reaction (RT-PCR), or Next-Generation Sequencing (NGS) before initiating in vivo studies.[7]

Q3: What is a recommended starting dose and schedule for Lirafugratinib in mouse xenograft models?

A3: Based on preclinical studies, oral doses of 1, 5, and 10 mg/kg administered twice daily have shown dose-dependent antitumor activity in FGFR2-amplified gastric cancer xenograft models.[9] A starting point for a new xenograft model could be within this range, for example, 5 mg/kg twice daily. However, it is always recommended to perform a maximum tolerated dose (MTD) study in non-tumor-bearing mice to establish the optimal therapeutic window for your specific animal strain and experimental conditions. The recommended Phase 2 dose in human clinical trials is 70 mg once daily.[3][10]

Q4: How should I monitor treatment efficacy and pharmacodynamic effects in my xenograft study?

A4: Treatment efficacy should be primarily assessed by regular measurement of tumor volume (2-3 times per week) and monitoring of animal body weight as a general indicator of toxicity.[11] For pharmacodynamic assessment, tumor biopsies can be collected at different time points after Lirafugratinib administration to analyze the inhibition of FGFR2 signaling. This can be done by measuring the levels of phosphorylated FGFR2 (pFGFR2) and downstream signaling proteins like p-ERK via methods such as western blotting or immunohistochemistry.[9]

Q5: What are the potential mechanisms of resistance to Lirafugratinib?

A5: Acquired resistance to FGFR inhibitors, including Lirafugratinib, can arise from several mechanisms. A primary mechanism is the development of secondary mutations in the FGFR2 kinase domain, such as the V564F and N549K mutations, which can interfere with drug binding.[4][8] Other potential mechanisms include the activation of bypass signaling pathways that compensate for the inhibition of FGFR2 signaling, such as the PI3K/AKT/mTOR pathway.[12]

Troubleshooting Guides

Issue 1: High Toxicity or Significant Body Weight Loss in Treated Animals
Possible Cause Troubleshooting Steps
Dose is too high for the specific mouse strain or xenograft model. Conduct a Maximum Tolerated Dose (MTD) study in non-tumor-bearing mice to determine a safer starting dose.[11]
Formulation issues leading to poor solubility or vehicle-related toxicity. Ensure Lirafugratinib is fully solubilized in a well-tolerated vehicle. Run a vehicle-only control group to assess any toxicity from the formulation itself.[11]
Off-target effects, although minimized with Lirafugratinib's selectivity. While highly selective, monitor for known FGFR inhibitor-class side effects and consider dose reduction.[13]
General health status of the animals. Ensure animals are healthy before study initiation and monitor for any signs of distress daily.
Issue 2: Lack of Tumor Regression or Continued Tumor Growth
Possible Cause Troubleshooting Steps
The xenograft model does not have an activating FGFR2 alteration. Confirm the FGFR2 status (fusion, amplification, or mutation) of the cell line or patient-derived tissue.[7]
Insufficient drug exposure due to low dose or suboptimal schedule. Perform a dose-response study with a range of doses. Consider alternative dosing schedules (e.g., from once daily to twice daily) to maintain target inhibition.[9]
Poor bioavailability of the administered compound. Conduct pharmacokinetic (PK) analysis to measure plasma concentrations of Lirafugratinib and ensure they are within the expected therapeutic range.
Pre-existing or rapidly acquired resistance. Analyze tumor samples for known resistance mutations in FGFR2 or activation of bypass signaling pathways.[4][12]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Lirafugratinib in an FGFR2-Amplified Gastric Cancer Xenograft Model (SNU-16)

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle Control-Twice DailyProgressive Tumor Growth
Lirafugratinib1Twice DailyMinimal Tumor Growth Inhibition
Lirafugratinib5Twice DailyModerate Tumor Growth Inhibition
Lirafugratinib10Twice DailyTumor Stasis
Data is a qualitative summary based on published preclinical findings.[9]

Table 2: In Vitro Selectivity of Lirafugratinib

KinaseIC50 (nM)
FGFR2 3.1
FGFR1864.3
FGFR3274.1
FGFR417,633
This table highlights the high selectivity of Lirafugratinib for FGFR2 over other FGFR isoforms.[14]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model
  • Cell Culture: Culture a human cancer cell line with a known FGFR2 alteration (e.g., SNU-16 for FGFR2 amplification) in the recommended medium and conditions.

  • Cell Preparation: Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.

Protocol 2: Lirafugratinib Formulation and Administration
  • Formulation Preparation: Lirafugratinib can be formulated for oral administration. A common vehicle for preclinical studies is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. Ensure the compound is fully dissolved.

  • Dosing: Administer the prepared Lirafugratinib formulation or vehicle control to the respective animal groups via oral gavage at the predetermined dose and schedule. Dosing volume is typically 10 mL/kg.

  • Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.

Visualizations

Lirafugratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling FGFR2 FGFR2 RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K STAT3 STAT3 FGFR2->STAT3 PLCg PLCγ FGFR2->PLCg FGF FGF Ligand FGF->FGFR2 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Irreversibly Inhibits

Caption: Lirafugratinib's mechanism of action, inhibiting the FGFR2 signaling pathway.

Experimental_Workflow start Start cell_culture Culture FGFR2-Altered Cancer Cells start->cell_culture implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Lirafugratinib or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring endpoint Endpoint Reached (Tumor Size / Time) monitoring->endpoint analysis Data Analysis (Efficacy & Toxicity) endpoint->analysis finish End analysis->finish

Caption: A typical experimental workflow for a Lirafugratinib xenograft study.

Dose_Adjustment_Logic start Initiate Treatment (e.g., 5 mg/kg BID) toxicity_check Significant Toxicity (>15% weight loss)? start->toxicity_check efficacy_check Sufficient Efficacy (Tumor Stasis/Regression)? toxicity_check->efficacy_check No dose_down Decrease Dose or Schedule Frequency toxicity_check->dose_down Yes dose_up Increase Dose (if below MTD) efficacy_check->dose_up No maintain_dose Maintain Current Dose & Schedule efficacy_check->maintain_dose Yes dose_down->toxicity_check dose_up->toxicity_check end_study Consider Study Termination or Combination Therapy maintain_dose->end_study Resistance Develops

Caption: Decision logic for dose adjustments during a Lirafugratinib xenograft experiment.

References

Technical Support Center: Lirafugratinib and Cellular Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of efflux pumps on the intracellular concentration of Lirafugratinib.

Frequently Asked Questions (FAQs)

Q1: What is the potential impact of efflux pumps on the cellular accumulation of Lirafugratinib?

Efflux pumps, also known as ATP-binding cassette (ABC) transporters, are membrane proteins that actively transport various substrates out of cells.[1][2] Many small molecule kinase inhibitors have been shown to be substrates of efflux pumps such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[1][2] If Lirafugratinib is a substrate for one or more of these pumps, its intracellular concentration could be significantly reduced, potentially impacting its therapeutic efficacy. The overexpression of these transporters is a common mechanism of acquired drug resistance in cancer cells.[1][2]

Q2: How can I determine if Lirafugratinib is a substrate of a specific efflux pump?

To determine if Lirafugratinib is a substrate of a particular efflux pump, you can perform an in vitro transport assay using a cell line that overexpresses the pump of interest (e.g., MDCKII-BCRP cells) and a parental cell line with low expression as a control. By comparing the intracellular accumulation of Lirafugratinib in both cell lines, you can calculate the efflux ratio. An efflux ratio significantly greater than 1 suggests that Lirafugratinib is actively transported by the pump.

Q3: What are some common efflux pump inhibitors that can be used in these assays?

Several well-characterized inhibitors can be used to confirm the involvement of specific efflux pumps. For example:

  • Verapamil is a known inhibitor of P-gp (ABCB1).

  • Ko143 is a potent and specific inhibitor of BCRP (ABCG2).

  • MK-571 is an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1).

Using these inhibitors in your experiments can help to confirm that the observed efflux of Lirafugratinib is mediated by a specific transporter.

Troubleshooting Guides

Problem 1: High variability in intracellular Lirafugratinib concentration measurements.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Variations in cell number will lead to variability in the total amount of drug accumulated. Perform cell counts before seeding to ensure accuracy.

  • Possible Cause 2: Incomplete cell lysis.

    • Solution: Optimize your cell lysis protocol to ensure complete release of intracellular contents. This may involve testing different lysis buffers, increasing incubation times, or incorporating mechanical disruption methods like sonication.

  • Possible Cause 3: Instability of Lirafugratinib in the lysis buffer or during sample processing.

    • Solution: Assess the stability of Lirafugratinib in your experimental conditions. Analyze samples immediately after collection or store them at -80°C. Include stability controls in your experimental design.

Problem 2: No significant difference in Lirafugratinib accumulation between parental and efflux pump-overexpressing cell lines.
  • Possible Cause 1: Lirafugratinib is not a substrate for the tested efflux pump.

    • Solution: Consider testing other common efflux pumps. If no efflux is observed with a panel of transporters, it is possible that Lirafugratinib is not subject to significant efflux.

  • Possible Cause 2: Low functional activity of the overexpressed efflux pump.

    • Solution: Confirm the activity of your efflux pump-overexpressing cell line using a known fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP). This will validate your experimental system.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: Optimize the incubation time for Lirafugratinib. It's possible that a steady-state of accumulation has not been reached. Perform a time-course experiment to determine the optimal incubation period.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of the BCRP (ABCG2) efflux pump on the intracellular concentration of Lirafugratinib.

Table 1: Intracellular Concentration of Lirafugratinib in Parental and BCRP-Overexpressing Cells

Cell LineLirafugratinib Concentration (1 µM)Intracellular Concentration (nM)
MDCKII-Parental1 µM150 ± 15
MDCKII-BCRP1 µM30 ± 5

Table 2: Effect of BCRP Inhibitor (Ko143) on Lirafugratinib Accumulation

Cell LineTreatmentIntracellular Lirafugratinib Concentration (nM)
MDCKII-BCRPLirafugratinib (1 µM)30 ± 5
MDCKII-BCRPLirafugratinib (1 µM) + Ko143 (1 µM)145 ± 12

Detailed Experimental Protocols

Protocol 1: Cellular Accumulation Assay

This protocol describes the measurement of intracellular Lirafugratinib concentration in adherent cell lines.

Materials:

  • Parental and efflux pump-overexpressing cell lines (e.g., MDCKII and MDCKII-BCRP)

  • Cell culture medium and supplements

  • Lirafugratinib

  • Efflux pump inhibitor (e.g., Ko143)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system for quantification

Procedure:

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubate the cells with or without the efflux pump inhibitor (e.g., 1 µM Ko143) in culture medium for 1 hour at 37°C.

  • Remove the pre-incubation medium and add fresh medium containing Lirafugratinib (e.g., 1 µM) with or without the inhibitor.

  • Incubate for 2 hours at 37°C.

  • Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 200 µL of lysis buffer to each well and incubating on ice for 30 minutes.

  • Collect the cell lysates and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Analyze the supernatant for Lirafugratinib concentration using a validated LC-MS/MS method.

  • Determine the protein concentration of the cell lysates for normalization.

Protocol 2: LC-MS/MS Quantification of Intracellular Lirafugratinib

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation:

  • To 50 µL of cell lysate, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for Lirafugratinib and the internal standard should be determined and optimized.

Visualizations

EffluxPumpMechanism cluster_cell Cell EffluxPump Efflux Pump (e.g., BCRP) ATP-dependent transporter Lira_out Effluxed Lirafugratinib EffluxPump->Lira_out Efflux Lira_in Lirafugratinib Lira_in->EffluxPump Substrate Target FGFR2 Lira_in->Target Inhibition Lira_ext Extracellular Lirafugratinib Lira_ext->Lira_in Passive Diffusion Inhibitor Efflux Pump Inhibitor (e.g., Ko143) Inhibitor->EffluxPump Inhibition

Caption: Mechanism of efflux pump-mediated reduction of intracellular Lirafugratinib.

TroubleshootingWorkflow Start Start: Low Intracellular Lirafugratinib Concentration CheckPumpExpression Is the cell line known to overexpress efflux pumps? Start->CheckPumpExpression PerformTransportAssay Perform bidirectional transport assay CheckPumpExpression->PerformTransportAssay Yes OtherMechanisms Consider other mechanisms (e.g., metabolism, poor permeability) CheckPumpExpression->OtherMechanisms No EffluxRatio Efflux Ratio > 2? PerformTransportAssay->EffluxRatio UseInhibitor Confirm with specific efflux pump inhibitor EffluxRatio->UseInhibitor Yes EffluxRatio->OtherMechanisms No InhibitorEffect Does inhibitor increase accumulation? UseInhibitor->InhibitorEffect EffluxConfirmed Conclusion: Efflux is likely mechanism InhibitorEffect->EffluxConfirmed Yes InhibitorEffect->OtherMechanisms No

Caption: Troubleshooting workflow for low intracellular Lirafugratinib.

References

Lirafugratinib Metabolism & Active Metabolites: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific metabolism and active metabolite data for lirafugratinib (B11932302) are not yet publicly available. A clinical study (NCT04526106) is underway to characterize its absorption, distribution, metabolism, and excretion (ADME). This guide provides general experimental guidance and troubleshooting for researchers investigating the metabolism of lirafugratinib or similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for lirafugratinib?

While specific data is pending, lirafugratinib's structure, which includes a pyrimidine (B1678525) core, suggests it may undergo common Phase I and Phase II metabolic reactions.

  • Phase I (Functionalization): These reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups.[1][2] Potential Phase I reactions for lirafugratinib could include:

    • Oxidation: Addition of oxygen atoms.

    • Hydroxylation: Addition of hydroxyl (-OH) groups.

    • Dealkylation: Removal of alkyl groups.

  • Phase II (Conjugation): These reactions involve the covalent addition of endogenous molecules to the parent drug or its Phase I metabolites, increasing water solubility to facilitate excretion.[2] Potential Phase II reactions could include:

    • Glucuronidation: Conjugation with glucuronic acid.

    • Sulfation: Conjugation with a sulfonate group.

Q2: How can I identify potential active metabolites of lirafugratinib?

Identifying active metabolites involves a multi-step process:

  • Metabolite Profiling: First, you must identify the metabolites formed. This is typically done using in vitro systems like human liver microsomes or hepatocytes, followed by analysis with high-resolution liquid chromatography-mass spectrometry (LC-MS).[]

  • Activity Screening: The identified metabolites are then screened for pharmacological activity. This can be done by synthesizing the metabolites and testing their ability to inhibit the target, FGFR2, in biochemical or cell-based assays.

  • Exposure Assessment: To determine if a metabolite is clinically relevant, its exposure in plasma should be measured relative to the parent drug. The FDA's "Metabolites in Safety Testing" (MIST) guidance suggests that metabolites representing more than 10% of the total drug-related exposure at steady state should be evaluated.[1]

Q3: What in vitro systems are recommended for studying lirafugratinib metabolism?

The choice of in vitro system depends on the specific question being addressed:

In Vitro SystemPrimary UseAdvantagesLimitations
Human Liver Microsomes (HLMs) High-throughput screening for CYP-mediated metabolism.Cost-effective, readily available.Lacks Phase II enzymes and transporters.
Hepatocytes (fresh or cryopreserved) Comprehensive metabolism studies, including Phase I and II pathways and transporter effects.Contain a full complement of metabolic enzymes and cofactors.[4][5]More expensive and have a shorter experimental window than microsomes.
Recombinant CYP Enzymes Identifying the specific CYP isoforms responsible for metabolism (reaction phenotyping).Provides clear-cut data on the role of individual enzymes.Does not account for the interplay between different enzymes.

Q4: I am not detecting any metabolites in my in vitro assay. What could be the problem?

Several factors could lead to a lack of detectable metabolites:

  • Low Metabolic Turnover: Lirafugratinib may be a slowly metabolized compound. Consider extending the incubation time or using a system with higher metabolic activity.

  • Incorrect Cofactors: Ensure that the necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGTs) are present in your incubation mixture.

  • Analytical Sensitivity: Your LC-MS method may not be sensitive enough to detect low-level metabolites. Method optimization may be required.

  • Compound Stability: The compound may be unstable in the assay buffer. Check for non-enzymatic degradation.

Troubleshooting Guides

LC-MS/MS Bioanalysis of Lirafugratinib and its Metabolites
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Reduce injection volume or sample concentration.- Use a different column chemistry or add a competing agent to the mobile phase.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization.- Ion suppression from matrix components.- Suboptimal MS parameters.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Improve sample cleanup to remove interfering substances.[6]- Perform a full optimization of MS parameters (e.g., collision energy).
High Variability Between Replicates - Inconsistent sample preparation.- Issues with the autosampler.- Analyte instability in the final extract.- Standardize all sample preparation steps.- Check the autosampler for leaks and ensure proper injection volume.- Analyze samples immediately after preparation or store them at an appropriate temperature.
Carryover - Adsorption of the analyte to the LC system components.- Use a stronger needle wash solution.- Inject blank samples between high-concentration samples.- Use a column with a different stationary phase.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of lirafugratinib when incubated with human liver microsomes.

Materials:

  • Lirafugratinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (e.g., warfarin) for protein precipitation

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of lirafugratinib in phosphate buffer.

  • Add the lirafugratinib working solution to the wells of the 96-well plate.

  • Add HLMs to the wells to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of lirafugratinib remaining at each time point.

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of lirafugratinib formed in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Lirafugratinib

  • Collagen-coated plates

  • Acetonitrile for extraction

  • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Remove the seeding medium and replace it with fresh medium containing lirafugratinib at the desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C in a humidified incubator.

  • At the desired time point (e.g., 24 hours), collect both the medium and the cell lysate.

  • Extract the samples by adding cold acetonitrile.

  • Centrifuge to remove cellular debris.

  • Concentrate the supernatant and reconstitute it in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_outcome Outcome HLM Human Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS Heps Hepatocytes Heps->LCMS CYPs Recombinant CYPs CYPs->LCMS MetID Metabolite Identification LCMS->MetID MetStab Metabolic Stability LCMS->MetStab Activity Activity Screening MetID->Activity ActMet Active Metabolites Activity->ActMet

Caption: Workflow for in vitro metabolism studies.

signaling_pathway Lira Lirafugratinib FGFR2 FGFR2 Lira->FGFR2 inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR2->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Lirafugratinib's mechanism of action.

References

Validation & Comparative

Lirafugratinib vs. Pemigatinib for FGFR2 Fusion-Positive Cholangiocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lirafugratinib (RLY-4008) and Pemigatinib (Pemazyre) for the treatment of cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions. The information presented is intended to support research, clinical trial design, and drug development efforts in this targeted oncology space.

Executive Summary

Lirafugratinib and Pemigatinib are both targeted therapies for FGFR2 fusion-positive cholangiocarcinoma, but they exhibit distinct pharmacological profiles. Lirafugratinib is a highly selective, irreversible inhibitor of FGFR2, designed to minimize off-target toxicities.[1] In contrast, Pemigatinib is a pan-FGFR inhibitor, targeting FGFR1, 2, and 3.[2] Clinical data from the ReFocus trial suggests a higher objective response rate (ORR) for Lirafugratinib in FGFR inhibitor-naïve patients compared to the ORR observed with Pemigatinib in the FIGHT-202 trial in a previously treated patient population.[2][3] The differing selectivity also results in distinct safety profiles, with Lirafugratinib showing a lower incidence of off-target effects such as hyperphosphatemia and diarrhea.[1]

Mechanism of Action

Both Lirafugratinib and Pemigatinib target the constitutively active FGFR2 fusion proteins that drive the proliferation of certain cancer cells. However, their modes of action and selectivity differ significantly.

Lirafugratinib: This next-generation inhibitor was designed using molecular dynamics simulations to achieve high selectivity for FGFR2.[1] It binds irreversibly to a cysteine residue in the P-loop of the FGFR2 kinase domain, leading to sustained target inhibition.[4] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1 and FGFR4, is intended to reduce the incidence of toxicities associated with broader FGFR inhibition.[1]

Pemigatinib: As a pan-FGFR inhibitor, Pemigatinib competitively binds to the ATP-binding pocket of the kinase domain of FGFR1, FGFR2, and FGFR3.[2][5] This reversible inhibition blocks the downstream signaling pathways that promote tumor growth.[2] Its broader activity against multiple FGFR isoforms can lead to off-target effects, most notably hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition, although it has weaker activity against this isoform).[5][6]

Signaling Pathway and Inhibition

The diagram below illustrates the FGFR2 signaling pathway and the points of inhibition for both Lirafugratinib and Pemigatinib.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Trial Enrollment cluster_treatment_assessment Treatment and Assessment Patient_Identification Patient with Advanced Cholangiocarcinoma Tumor_Biopsy Tumor Biopsy or Liquid Biopsy Patient_Identification->Tumor_Biopsy Genomic_Sequencing Next-Generation Sequencing (NGS) Tumor_Biopsy->Genomic_Sequencing FGFR2_Fusion_ID FGFR2 Fusion Identified Genomic_Sequencing->FGFR2_Fusion_ID Inclusion_Exclusion Inclusion/Exclusion Criteria Met FGFR2_Fusion_ID->Inclusion_Exclusion Eligible Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Randomization Treatment Assignment (Lirafugratinib or Pemigatinib) Informed_Consent->Randomization Treatment_Admin Drug Administration Randomization->Treatment_Admin Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Admin->Tumor_Assessment Safety_Monitoring Safety Monitoring (e.g., CTCAE v5.0) Treatment_Admin->Safety_Monitoring Data_Analysis Efficacy and Safety Data Analysis Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

A Head-to-Head on FGFR Inhibition: Lirafugratinib vs. Futibatinib in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations is rapidly evolving. This guide provides an objective comparison of two prominent FGFR inhibitors, Lirafugratinib and Futibatinib, focusing on their efficacy, mechanisms of action, and the experimental data supporting their clinical use.

Lirafugratinib (RLY-4008) is a highly selective, irreversible inhibitor of FGFR2, while Futibatinib (Lytgobi®) is an irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[1][2][3] This fundamental difference in their targets underpins their distinct efficacy and safety profiles observed in clinical trials. Both drugs have shown significant promise in treating patients with advanced solid tumors harboring FGFR alterations, particularly in cholangiocarcinoma (CCA).

Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Alterations

An indirect comparison of the pivotal clinical trials for Lirafugratinib (ReFocus) and Futibatinib (FOENIX-CCA2) in patients with previously treated, unresectable or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements reveals compelling clinical activity for both agents.

Efficacy EndpointLirafugratinib (ReFocus Trial - FGFRi-naïve, FGFR2 fusion-positive CCA)Futibatinib (FOENIX-CCA2 Trial)
Objective Response Rate (ORR) 73% (at doses ≥70 mg once daily)[4]42%[5][6]
Disease Control Rate (DCR) Not explicitly reported in snippets82.5%[1][7]
Median Duration of Response (DOR) Not explicitly reported in snippets9.7 months[5][7]
Median Progression-Free Survival (PFS) Not explicitly reported in snippets9.0 months[5][8]
Median Overall Survival (OS) Not explicitly reported in snippets21.7 months[5][8]

It is crucial to note that these are not from a head-to-head trial and patient populations may have differed. The ReFocus trial data for Lirafugratinib in this specific patient subset showed a notably high objective response rate.[4] The FOENIX-CCA2 trial for Futibatinib provides more mature data on long-term outcomes like PFS and OS.[5][8]

Activity in Other Solid Tumors

Lirafugratinib has also demonstrated broader activity across various solid tumors with FGFR2 alterations in the ReFocus trial.

Tumor Type (with FGFR2 alterations)Lirafugratinib (ReFocus Trial) - ORR
Gastric Cancer18%
Breast Cancer43%
Pancreatic Cancer33%
Non-Small Cell Lung Cancer (NSCLC)50%
Ovarian Cancer50%
Colorectal Cancer (CRC)33%
Carcinoma of Unknown Primary (CUP)67%

(Data from the ReFocus trial as presented at the 2023 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics)[9]

Futibatinib has also shown activity in other FGFR-aberrant tumors, including gastric, urothelial, breast, central nervous system, and head and neck cancers in early-phase studies.[1]

Mechanism of Action and Signaling Pathway

Both Lirafugratinib and Futibatinib are irreversible inhibitors that covalently bind to a cysteine residue in the ATP-binding pocket of the FGFR kinase domain.[10][11] This irreversible binding leads to sustained inhibition of FGFR signaling. The key distinction lies in their selectivity. Lirafugratinib is highly selective for FGFR2, with significantly less activity against FGFR1, FGFR3, and FGFR4.[11] In contrast, Futibatinib is a pan-FGFR inhibitor, targeting all four FGFR family members.[3]

Inhibition of FGFR blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors FGFR Inhibitors cluster_pathways Downstream Signaling Pathways FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Lirafugratinib Lirafugratinib (FGFR2 selective) Lirafugratinib->FGFR Futibatinib Futibatinib (pan-FGFR) Futibatinib->FGFR Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

FGFR Signaling Pathway and Inhibition

Experimental Protocols

Lirafugratinib (ReFocus Trial - NCT04526106)

The ReFocus trial is a Phase 1/2, open-label, first-in-human study evaluating Lirafugratinib in patients with unresectable or metastatic solid tumors with FGFR2 fusions, mutations, or amplifications.[5]

  • Patient Population: Patients with histologically or cytologically confirmed unresectable or metastatic solid tumors with a documented FGFR2 gene fusion, mutation, or amplification.[12] Patients were required to have measurable disease by RECIST v1.1 and an ECOG performance status of 0 or 1.[12] Key exclusion criteria included clinically significant FGFR inhibitor-induced retinal detachment and unacceptable organ function.[12]

  • Dosing Regimen: The recommended Phase 2 dose was determined to be 70 mg administered orally once daily.[12]

  • Endpoints: The primary endpoints were Objective Response Rate (ORR) and safety.[12] Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), and pharmacokinetics.[12]

Futibatinib (FOENIX-CCA2 Trial - NCT02052778)

The FOENIX-CCA2 trial was a single-arm, multicenter, Phase 2 study that enrolled patients with locally advanced or metastatic unresectable iCCA harboring FGFR2 gene fusions or other rearrangements.[3][13]

  • Patient Population: Patients with unresectable or metastatic iCCA with an FGFR2 fusion or rearrangement whose disease had progressed after one or more prior lines of systemic therapy, including gemcitabine-based chemotherapy.[8][13] Patients could not have received a prior FGFR inhibitor and were required to have an ECOG performance status of 0 or 1.[3][13]

  • Dosing Regimen: Futibatinib was administered orally at a dose of 20 mg once daily.[8][13]

  • Endpoints: The primary endpoint was ORR as assessed by independent central review.[8][13] Secondary endpoints included DOR, DCR, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[8][13]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_outcomes Endpoint Analysis Patient_Population Identify Patients with FGFR-Altered Tumors Inclusion_Exclusion Assess Inclusion/ Exclusion Criteria Patient_Population->Inclusion_Exclusion Dosing Administer Lirafugratinib or Futibatinib Inclusion_Exclusion->Dosing Tumor_Assessment Tumor Response Assessment (RECIST 1.1) Dosing->Tumor_Assessment Safety_Monitoring Monitor for Adverse Events Dosing->Safety_Monitoring Primary_Endpoint Primary Endpoint (e.g., ORR) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (DOR, PFS, OS, etc.) Tumor_Assessment->Secondary_Endpoints Safety_Monitoring->Primary_Endpoint

General Clinical Trial Workflow for Targeted Therapies

Conclusion

Both Lirafugratinib and Futibatinib represent significant advancements in the treatment of FGFR-driven cancers. Lirafugratinib's high selectivity for FGFR2 has translated into impressive response rates in FGFR2 fusion-positive CCA and a broad range of other solid tumors, with a safety profile that may mitigate some of the off-target effects seen with pan-FGFR inhibitors. Futibatinib, as a pan-FGFR inhibitor, has demonstrated durable clinical benefit and established long-term survival data in a similar patient population. The choice between these agents may ultimately depend on the specific FGFR alteration, tumor type, prior treatment history, and the patient's overall clinical profile. Further research, including potential head-to-head trials, will be invaluable in defining the optimal therapeutic strategy for patients with FGFR-driven malignancies.

References

A Head-to-Head Comparison of Selective vs. Pan-FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted therapies focused on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is one of rapid evolution and increasing complexity. The central question often revolves around the strategic choice between selective and pan-FGFR inhibitors. This guide provides an objective, data-driven comparison of these two classes of inhibitors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

The FGFR Signaling Pathway: A Critical Oncogenic Driver

The FGFR signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to one of four FGFR tyrosine kinases (FGFR1-4).[2] This ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains, triggering downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In numerous cancers, aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, leads to constitutive activation of these pathways, promoting tumor growth and survival.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Selective vs. Pan-FGFR Inhibitors: A Mechanistic Overview

The fundamental difference between selective and pan-FGFR inhibitors lies in their target specificity. Pan-FGFR inhibitors are designed to inhibit all four FGFR family members, while selective inhibitors target a specific subset, often with greater potency for a particular isoform. This distinction has significant implications for both efficacy and toxicity profiles.

Inhibitor_Mechanism cluster_inhibitors Inhibitor Classes cluster_targets FGFR Isoforms Pan_Inhibitor Pan-FGFR Inhibitor (e.g., Erdafitinib, Rogaratinib) FGFR1 FGFR1 Pan_Inhibitor->FGFR1 Broad Inhibition FGFR2 FGFR2 Pan_Inhibitor->FGFR2 Broad Inhibition FGFR3 FGFR3 Pan_Inhibitor->FGFR3 Broad Inhibition FGFR4 FGFR4 Pan_Inhibitor->FGFR4 Broad Inhibition Selective_Inhibitor Selective FGFR Inhibitor (e.g., Pemigatinib, Infigratinib) Selective_Inhibitor->FGFR1 Potent Inhibition Selective_Inhibitor->FGFR2 Potent Inhibition Selective_Inhibitor->FGFR3 Potent Inhibition Selective_Inhibitor->FGFR4 Weaker Inhibition

Figure 2: Mechanism of Selective vs. Pan-FGFR Inhibition.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency, preclinical efficacy, and clinical outcomes of prominent selective and pan-FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Inhibitor (Class)FGFR1FGFR2FGFR3FGFR4VEGFR2Reference(s)
Selective
Infigratinib0.91.4160180[4][5]
Pemigatinib0.40.51.230-[6][7]
Pan-FGFR
Erdafitinib1.22.53.05.736.8[8][9]
Futibatinib1.81.41.63.7-[10][11]
Rogaratinib1.8<19.21.2120[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Preclinical In Vivo Efficacy (Tumor Growth Inhibition)
InhibitorCancer Model (Cell Line)DosingTumor Growth Inhibition (%)Reference(s)
InfigratinibBladder Cancer (RT112)15 mg/kg, once daily~70% (tumor stasis/regression)[12]
PemigatinibGastric Cancer (KATO III)0.3 mg/kg, once dailySignificant suppression[1]
ErdafitinibLung Adenocarcinoma (A549)10 mg/kg/day, intraperitoneallySignificant inhibition[2]
FutibatinibGastric Cancer (OCUM-2MD3)10 mg/kg, once daily~80%[13]
RogaratinibColorectal Cancer (NCI-H716)65 mg/kg, twice daily>90%[14]

Note: Direct comparison is challenging due to variations in experimental models and dosing regimens.

Table 3: Clinical Efficacy in Patients with FGFR Alterations
InhibitorCancer TypePhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
ErdafitinibUrothelial CarcinomaII40%5.5 months[15][16][17]
PemigatinibCholangiocarcinoma (FGFR2 fusions/rearrangements)II37%7.0 months[14][18][19]
InfigratinibCholangiocarcinoma (FGFR2 fusions)II23.1%7.3 months[20]
FutibatinibCholangiocarcinoma (FGFR2 fusions/rearrangements)II42%9.0 months[2][21][22]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of FGFR inhibitors. Below are representative methodologies for key assays.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cellular Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation Xenograft_Model Tumor Xenograft Model (Assess Tumor Growth Inhibition) Cell_Proliferation->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft_Model->PD_Analysis Phase_I Phase I Trials (Safety & Dosing) PD_Analysis->Phase_I Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III

Figure 3: Preclinical to Clinical Experimental Workflow.
In Vitro Biochemical Kinase Assay (Filter-Binding Method)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified FGFR kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR isoform.

  • Materials:

    • Purified recombinant FGFR kinase domain (e.g., GST-tagged FGFR1).

    • Test inhibitor stock solution (typically in DMSO).

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT).

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • [γ-³³P]ATP.

    • 96-well filter plates.

    • Phosphoric acid for washing.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO, followed by further dilution in the assay buffer.

    • Reaction Setup: In a 96-well plate, combine the diluted inhibitor, substrate/ATP mixture, and the purified FGFR enzyme.

    • Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 10-20 minutes).[18]

    • Reaction Termination: Stop the reaction by adding phosphoric acid.

    • Filter Binding and Washing: Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[18]

    • Detection: Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

  • Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cellular context.

  • Materials:

    • FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification).

    • Complete cell culture medium.

    • Test inhibitor.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).

    • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Detection: Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Normalize the results to the vehicle-treated control and calculate the GI50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.

  • Objective: To evaluate the ability of an inhibitor to suppress tumor growth in vivo.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line for implantation.

    • Matrigel (optional, to enhance tumor take).

    • Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).

    • Calipers for tumor measurement.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).[6]

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumor volume limit, study duration).

    • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

The choice between a selective and a pan-FGFR inhibitor is a nuanced decision that depends on the specific research question or clinical indication. Pan-FGFR inhibitors offer the advantage of targeting multiple FGFR isoforms, which may be beneficial in tumors with complex FGFR alterations or as a strategy to overcome potential resistance mechanisms involving isoform switching. However, this broader activity may also lead to a wider range of on-target toxicities.

Selective FGFR inhibitors, on the other hand, provide a more targeted approach, potentially leading to a better therapeutic window with fewer off-target effects. The decision should be guided by a thorough understanding of the underlying tumor biology, the specific FGFR alterations driving the cancer, and a careful consideration of the preclinical and clinical data available for each inhibitor. This guide provides a foundational dataset to aid in this critical decision-making process.

References

Lirafugratinib's Selectivity Profile: A Comparative Analysis Against FGFR Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of lirafugratinib (B11932302) (RLY-4008), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), against other members of the FGFR family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of lirafugratinib's performance relative to other FGFR inhibitors.

Lirafugratinib is a clinical-stage precision therapy being investigated for the treatment of patients with FGFR2-altered solid tumors.[1] Its mechanism of action is based on high selectivity for FGFR2, which is a key differentiator from pan-FGFR inhibitors that target multiple FGFR isoforms and are often associated with off-target toxicities.[2]

Quantitative Selectivity Profile

The inhibitory activity of lirafugratinib against the four members of the FGFR family was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. For comparison, the IC50 values of other pan-FGFR inhibitors are also included.

InhibitorMechanism of ActionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Lirafugratinib Irreversible, FGFR2 selective864.33.1274.117,633
Infigratinib Reversible, Pan-FGFRi1.11261
Pemigatinib Reversible, Pan-FGFRi0.390.461.230
Futibatinib Irreversible, Pan-FGFRi1.81.41.63.7

Data sourced from a presentation by Relay Therapeutics.

As the data indicates, lirafugratinib demonstrates a pronounced selectivity for FGFR2, with significantly higher IC50 values for FGFR1, FGFR3, and especially FGFR4. This high degree of selectivity is designed to minimize off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The IC50 values were determined using a biochemical kinase assay designed to measure the inhibitory activity of the compounds against purified FGFR enzymes. A representative protocol for such an assay is outlined below:

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are expressed and purified. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used as the substrate for the kinase reaction.

  • Compound Dilution: Lirafugratinib and other comparator compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by mixing the FGFR enzyme, the peptide substrate, and the test compound in a reaction buffer containing ATP and MgCl2. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the binding of a fluorescently labeled tracer to the kinase.[3] The displacement of this tracer by the inhibitor is detected by a decrease in Förster Resonance Energy Transfer (FRET).

  • Data Analysis: The raw data is converted to percent inhibition values relative to a no-compound control. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[4][5] Dysregulation of FGFR signaling is implicated in various cancers. The major downstream signaling cascades activated by FGFRs include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[6][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation PKC PKC DAG->PKC PKC->Proliferation STAT->Nucleus Translocates to Nucleus->Proliferation Regulates Gene Expression for

Caption: Overview of the FGFR signaling pathway.

Experimental Workflow

The process of evaluating the selectivity of a kinase inhibitor like lirafugratinib involves a structured workflow, from initial compound screening to detailed characterization of its inhibitory profile.

Experimental_Workflow A Compound Synthesis and Purification B Primary Kinase Screen (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Hits D Selectivity Profiling (Panel of Kinases) C->D Potent Compounds E Data Analysis and Selectivity Assessment D->E

Caption: Workflow for kinase inhibitor selectivity profiling.

References

RLY-4008: A Paradigm Shift in Targeting Pan-FGFR Inhibitor-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of RLY-4008's efficacy, mechanism of action, and performance against established pan-FGFR inhibitors in tumors harboring resistance mutations.

For researchers and drug development professionals navigating the challenges of acquired resistance to cancer therapies, the emergence of RLY-4008 (lirafugratinib) represents a significant advancement in the targeted treatment of FGFR2-altered malignancies. This guide provides an in-depth comparison of RLY-4008 with conventional pan-FGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

RLY-4008 is a potent, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] Unlike pan-FGFR inhibitors that target multiple FGFR family members (FGFR1, 2, 3, and 4), RLY-4008's specificity for FGFR2 minimizes off-isoform toxicities, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[1][2] This improved safety profile allows for more sustained and effective dosing.[2] Crucially, RLY-4008 has demonstrated robust activity against tumors that have developed resistance to prior pan-FGFR inhibitor therapy, a common clinical challenge driven by the emergence of specific mutations in the FGFR2 gene.[3]

Comparative Efficacy in Pan-FGFR Inhibitor-Resistant Models

The superior efficacy of RLY-4008 in resistant settings is evident in both preclinical and clinical studies. Below is a summary of its performance compared to other FGFR inhibitors against common resistance mutations.

Table 1: In Vitro Potency Against FGFR2 Resistance Mutations
FGFR2 AlterationRLY-4008 IC50 (nM)Infigratinib IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)Futibatinib IC50 (nM)
Wild-Type Fusion 3.1[4]1.0[4]0.46[4]>100018.3
V564F (Gatekeeper) 11[5]>1000[6]>1000[6]>1000[6]136.2[6]
N549K (Molecular Brake) 6[5]158[6]108[6]133[6]22.3[6]
N549H 10[5]142[6]101[6]125[6]21.8[6]
L617V 4[5]1.5[6]1.2[6]1.8[6]16.5[6]
E565A 7[5]258[6]198[6]234[6]34.5[6]

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate greater potency.

Table 2: In Vivo Efficacy in Xenograft Models with FGFR2 Resistance Mutations
Xenograft ModelFGFR2 AlterationTreatmentDosageTumor Growth Inhibition (TGI) / Regression
ICC13-7 CDX FGFR2-OPTN fusion, V564FRLY-4008 10 mg/kg QDRegression [5]
Infigratinib15 mg/kg QDProgressive Disease[5]
Pemigatinib10 mg/kg QDProgressive Disease[5]
Erdafitinib5 mg/kg QDProgressive Disease[5]
Futibatinib20 mg/kg QDStable Disease[5]
AN3CA CDX FGFR2 N549KRLY-4008 10 mg/kg QDRegression [7]
Futibatinib20 mg/kg QDStable Disease[7]
Pemigatinib10 mg/kg QDProgressive Disease[7]
Erdafitinib5 mg/kg QDProgressive Disease[7]
Infigratinib15 mg/kg QDProgressive Disease[7]

CDX: Cell line-derived xenograft. QD: Once daily.

Experimental Protocols

In Vitro Cell Proliferation Assay (Ba/F3 Model)

This assay is a standard method to determine the cellular potency of kinase inhibitors.

  • Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express a specific human FGFR2 fusion protein (e.g., FGFR2-BICC1) with either a wild-type or a mutated kinase domain.[8] This renders the cells IL-3 independent, and their proliferation becomes dependent on the activity of the expressed FGFR2 fusion protein.[9]

  • Cell Culture: The engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, without IL-3.[8]

  • Assay Procedure:

    • Cells are seeded in 384-well plates at an appropriate density.[10]

    • A serial dilution of the test inhibitor (e.g., RLY-4008, infigratinib) is added to the wells.[10]

    • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

    • Cell viability is assessed using a luminescent assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[10]

  • Data Analysis: The luminescence signal is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.[11]

In Vivo Patient-Derived Xenograft (PDX) Model for Cholangiocarcinoma

PDX models are crucial for evaluating drug efficacy in a setting that more closely mimics the human tumor environment.

  • Model Establishment:

    • Fresh tumor tissue from a cholangiocarcinoma patient is obtained during surgery or biopsy.[12][13]

    • The tissue is fragmented into small pieces (approximately 2-3 mm³) and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or Balb/c Rag-2-/-/Jak3-/-).[14][15]

    • Tumor growth is monitored, and once the tumors reach a certain volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[15]

  • Drug Administration:

    • RLY-4008 and other FGFR inhibitors are typically administered orally once daily at specified doses.[7] The vehicle control is administered to the control group.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.[7]

    • The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Regression is noted when the tumor volume decreases from the initial size.[7]

    • At the end of the experiment, tumors may be harvested for pharmacodynamic studies, such as Western blotting, to assess the inhibition of downstream signaling pathways.[7]

Signaling Pathways and Mechanisms of Resistance

The following diagrams illustrate the FGFR2 signaling pathway, the mechanism of action of RLY-4008, and the common mechanisms of resistance to pan-FGFR inhibitors.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 Transmembrane Domain Kinase Domain FGF Ligand->FGFR2:tm Binding & Dimerization FRS2 FRS2 FGFR2:kd->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RLY4008_Mechanism cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_outcome Outcome FGFR2_WT Wild-Type FGFR2 Signaling_Off Downstream Signaling OFF FGFR2_WT->Signaling_Off FGFR2_Resistant Resistant FGFR2 (e.g., V564F, N549K) Signaling_On Downstream Signaling ON FGFR2_Resistant->Signaling_On FGFR2_Resistant->Signaling_Off Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR2_WT Inhibition Pan_FGFRi->FGFR2_Resistant Ineffective RLY4008 RLY-4008 RLY4008->FGFR2_WT Inhibition RLY4008->FGFR2_Resistant Inhibition Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Pan_FGFRi Pan-FGFR Inhibitor FGFR2 FGFR2 Pan_FGFRi->FGFR2 Inhibition Bypass Bypass Pathway Activation Pan_FGFRi->Bypass induces On_Target On-Target Mutations (e.g., V564F, N549K) FGFR2->On_Target develops Tumor_Growth Continued Tumor Growth On_Target->Tumor_Growth PI3K_AKT PI3K/AKT/mTOR Pathway Bypass->PI3K_AKT MAPK RAS/RAF/MEK/ERK Pathway Bypass->MAPK PI3K_AKT->Tumor_Growth MAPK->Tumor_Growth

References

Validating Lirafugratinib's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lirafugratinib (formerly RLY-4008) is a next-generation, irreversible, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Its selectivity promises a significant therapeutic advantage over less selective pan-FGFR inhibitors by minimizing off-target toxicities, such as hyperphosphatemia (associated with FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[3][4] This guide provides a comparative analysis of methods to validate the cellular target engagement of Lirafugratinib, supported by experimental data and detailed protocols.

Comparative Analysis of Lirafugratinib and Pan-FGFR Inhibitors

Lirafugratinib's superior selectivity for FGFR2 is evident from biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lirafugratinib in comparison to several pan-FGFR inhibitors.

InhibitorMechanism of ActionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Lirafugratinib Irreversible, FGFR2 selective864.33.1274.117,633
Infigratinib Reversible, Pan-FGFR1.11261
Pemigatinib Reversible, Pan-FGFR0.40.51.230
Futibatinib Irreversible, Pan-FGFR3.71.81.43.7

Data sourced from a presentation by Relay Therapeutics.

Preclinical studies have demonstrated that Lirafugratinib's biochemical selectivity translates to potent and selective inhibition of FGFR2-dependent cellular proliferation.[5] While specific cellular target engagement IC50 values from assays like CETSA or NanoBRET are not publicly available, clinical data indicates a predicted median receptor occupancy of at least 96% at the recommended phase 2 dose (RP2D) of 70 mg once daily, suggesting robust target engagement in patients.[6]

Visualizing the FGFR2 Signaling Pathway and Lirafugratinib's Point of Intervention

To understand the impact of Lirafugratinib, it is essential to visualize the FGFR2 signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization pFGFR2 Phosphorylated FGFR2 FGFR2->pFGFR2 Autophosphorylation FRS2 FRS2 pFGFR2->FRS2 PI3K PI3K pFGFR2->PI3K PLCG PLCγ pFGFR2->PLCG STAT STAT pFGFR2->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Lirafugratinib Lirafugratinib Lirafugratinib->pFGFR2 Experimental_Workflow Cell_Culture Cell Culture (e.g., SNU-16, JMSU-1) Treatment Treatment with Lirafugratinib or Pan-FGFR Inhibitor Cell_Culture->Treatment Assay Target Engagement Assay Treatment->Assay Western_Blot Western Blot (Downstream Signaling) Assay->Western_Blot CETSA CETSA (Thermal Stability) Assay->CETSA NanoBRET NanoBRET (Bioluminescence Resonance Energy Transfer) Assay->NanoBRET Data_Analysis Data Analysis (IC50/EC50 Determination) Western_Blot->Data_Analysis CETSA->Data_Analysis NanoBRET->Data_Analysis Assay_Comparison Western_Blot Western Blot Measures downstream signaling inhibition + Indirect measure of target engagement + Widely available - Not a direct binding assay - Can be influenced by other pathways CETSA CETSA Measures thermal stabilization of the target + Direct measure of target engagement + Label-free - Can be lower throughput - Requires specific antibodies for detection NanoBRET NanoBRET Measures displacement of a fluorescent tracer + Direct measure of target engagement in live cells + High-throughput compatible - Requires genetic modification of cells - Dependent on the availability of a suitable tracer Lirafugratinib_Validation Validation of Lirafugratinib Target Engagement Lirafugratinib_Validation->Western_Blot Functional Confirmation Lirafugratinib_Validation->CETSA Direct Binding Confirmation Lirafugratinib_Validation->NanoBRET Live-Cell Binding Confirmation

References

Lirafugratinib's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lirafugratinib (B11932302) (RLY-4008) is a potent, orally available, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of various cancers.[1][2] A key attribute of Lirafugratinib is its high selectivity for FGFR2, which distinguishes it from pan-FGFR inhibitors that target multiple FGFR family members and can lead to off-target toxicities. This guide provides a detailed comparison of Lirafugratinib's cross-reactivity with other kinases, supported by available experimental data and methodologies.

High Selectivity for FGFR2 Over Other FGFR Isoforms

Lirafugratinib was designed for high selectivity for FGFR2 over other members of the FGFR family (FGFR1, FGFR3, and FGFR4).[3] This selectivity is crucial because inhibition of other FGFR isoforms is associated with adverse effects. For instance, inhibition of FGFR1 can lead to hyperphosphatemia, while FGFR4 inhibition is linked to diarrhea.[3][4] Clinical data has shown that off-target toxicities like hyperphosphatemia and diarrhea were clinically insignificant in patients treated with Lirafugratinib.

The mechanism behind this selectivity lies in the differential dynamics of the P-loop region between FGFR1 and FGFR2. In FGFR1, the binding of Lirafugratinib slows the P-loop's motion, leading to a conformation that is unfavorable for the covalent bond formation necessary for irreversible inhibition.[2] Conversely, in FGFR2, the inhibitor's binding does not significantly alter the P-loop dynamics, allowing for the formation of a covalent bond.[2]

Quantitative Selectivity Data

The following table summarizes the selectivity of Lirafugratinib for FGFR2 compared to other FGFR family members.

Kinase TargetSelectivity vs. FGFR2Reference
FGFR1>250-fold[3]
FGFR3>80-fold4
FGFR4>5,000-fold[3]

Cross-Reactivity Profile Across the Kinome

To assess its broader selectivity, Lirafugratinib was screened against a panel of 468 kinases using the KINOMEscan® assay at a concentration of 500 nmol/L.[2][5] The results demonstrated a high degree of selectivity for FGFR2 with minimal off-target inhibition.[2]

KINOMEscan® Highlights

The table below shows the kinases with the most significant inhibition in the KINOMEscan® screen.

Kinase TargetPercent Inhibition at 500 nmol/LNoteReference
FGFR2 94.1% On-target [5]
MEK592.4%Off-target[5]
MKNK289.0%Off-target[5]

It is important to note that neither MEK5 nor MKNK2 possess a cysteine residue in the same position as the FGFR P-loop, making it unlikely that Lirafugratinib would inhibit them irreversibly.[5]

Experimental Methodologies

The following sections detail the principles of the key experimental assays used to determine the kinase selectivity of Lirafugratinib.

KINOMEscan® Profiling

This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP. The amount of kinase captured on a solid support is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound.

Caliper-Based Kinase Assays (e.g., for IC50 determination)

This microfluidics-based method is used to measure the enzymatic activity of kinases. The assay monitors the separation of a fluorescently labeled substrate from its phosphorylated product. The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is then calculated from dose-response curves.

Mass Spectrometry for Irreversible Inhibition Kinetics

For irreversible inhibitors like Lirafugratinib, mass spectrometry is employed to determine the rate of covalent bond formation. This method directly measures the extent of inhibitor-target adduction over time. The kinetic parameters, such as the inactivation rate constant (kinact) and the inhibitor affinity constant (KI), are derived from these measurements to provide a precise characterization of the inhibitor's potency.

Visualizing Key Pathways and Workflows

To further illustrate the context of Lirafugratinib's action and evaluation, the following diagrams are provided.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 Activates PLCg PLCγ FGFR2->PLCg STAT STAT FGFR2->STAT Lirafugratinib Lirafugratinib Lirafugratinib->FGFR2 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT->Transcription

FGFR2 Signaling Pathway Inhibition by Lirafugratinib.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Lirafugratinib (Serial Dilution) Incubation Incubation Compound->Incubation Kinase Kinase (e.g., FGFR2, other kinases) Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Product Formation Incubation->Detection Analysis Data Analysis (IC50 / % Inhibition) Detection->Analysis

References

Lirafugratinib Demonstrates Potent and Selective Activity Against Clinically Relevant FGFR2 Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Lirafugratinib (RLY-4008) reveals its significant efficacy in overcoming acquired resistance to other FGFR inhibitors, positioning it as a promising therapeutic agent for patients with FGFR2-altered cancers.

Researchers and drug development professionals are continually challenged by the emergence of drug resistance in targeted cancer therapies. In the context of Fibroblast Growth Factor Receptor 2 (FGFR2)-driven malignancies, acquired resistance to selective FGFR inhibitors, often through secondary mutations in the FGFR2 kinase domain, limits the long-term clinical benefit of these treatments.[1][2] A new generation of irreversible FGFR inhibitors, such as Lirafugratinib, is being developed to address this challenge.[3] This guide provides a detailed comparison of the efficacy of Lirafugratinib against known FGFR2 resistance mutations relative to other FGFR inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy Against FGFR2 Resistance Mutations

Lirafugratinib, a potent and selective oral small molecule inhibitor of FGFR2, has demonstrated strong activity against known clinical on-target resistance mutations in cellular and in vivo preclinical models.[4] Preclinical data indicate that Lirafugratinib effectively inhibits both primary FGFR2 alterations and mutations that confer resistance to other FGFR inhibitors.[3]

A key study provides a head-to-head comparison of Lirafugratinib with several reversible and irreversible FGFR inhibitors against a panel of 17 different FGFR2 kinase domain mutations engineered into a Ba/F3 cell line expressing an FGFR2::BICC1 fusion.[1] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a quantitative comparison of the inhibitors' potency.

FGFR2 MutationLirafugratinib IC50 (nM)Futibatinib (B611163) IC50 (nM)Infigratinib (B612010) IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)
Wild-Type 8.70.90.51.40.4
Gatekeeper Mutations
V565F14.8>1000>1000>1000>1000
V565L7.919.410.917.66.2
V565I10.15.32.14.51.1
V565Y10.7>1000>1000>1000>1000
Molecular Brake Mutations
N550H12.31.21.02.20.7
N550K17.51.81.43.11.0
N550T11.01.10.92.00.6
N550D12.91.31.12.40.8
Other Mutations
E566A9.81.00.81.80.5
L617V9.20.90.71.60.5
K641R8.90.90.61.50.4
K660N10.51.10.92.10.7
K660M9.51.00.81.90.6
K660T9.91.00.81.90.6
G662R9.10.90.71.60.5
M665I9.41.00.81.80.6
D651H8.80.90.61.50.4

Table 1: Comparative IC50 values of Lirafugratinib and other FGFR inhibitors against a panel of FGFR2 resistance mutations in a Ba/F3 cell model. Data extracted from a 2024 study on overcoming resistance to selective FGFR inhibitors.[1]

The data clearly indicate that Lirafugratinib retains significant activity against the recalcitrant V565F and V565Y "gatekeeper" mutations, which confer broad resistance to many other FGFR inhibitors, including the irreversible inhibitor futibatinib and reversible inhibitors like infigratinib and pemigatinib.[1] While other irreversible inhibitors show some retained activity against certain mutations, Lirafugratinib demonstrates a more comprehensive profile against a wider range of clinically observed resistance mutations.[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy analysis.

Cell-Based Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FGFR inhibitors in engineered cell lines expressing wild-type or mutant FGFR2.

Materials:

  • Ba/F3 cell lines engineered to express FGFR2::BICC1 fusion (wild-type or with specified mutations)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lirafugratinib and comparator FGFR inhibitors (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the Ba/F3 cells into 96-well plates at a density of 4,000 cells per well in 100 µL of culture medium.[2]

  • Compound Treatment: Prepare serial dilutions of Lirafugratinib and comparator inhibitors in culture medium. Add the diluted compounds to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO-only control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve using software such as GraphPad Prism to determine the IC50 values.[2]

Biochemical Kinase Assay (HTRF)

Objective: To measure the direct inhibitory activity of compounds on the phosphorylation of FGFR2.

Materials:

  • Recombinant wild-type and mutant FGFR2 kinase domains

  • ATP

  • Kinase reaction buffer

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., anti-phospho-FGFR2 antibody and a corresponding acceptor)

  • Lirafugratinib and comparator inhibitors (dissolved in DMSO)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitors in the kinase reaction buffer.

  • Reaction Setup: Add the recombinant FGFR2 kinase, the inhibitor dilution (or DMSO control), and the substrate to the wells of the 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

  • Data Acquisition: After another incubation period, read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition based on the signal from the DMSO control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 P PI3K PI3K FGFR2->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR P mTOR->Transcription Inhibitor Lirafugratinib & Other FGFRi Inhibitor->FGFR2

Caption: FGFR2 signaling pathway and inhibitor action.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis Engineering Engineer Ba/F3 cells to express FGFR2::BICC1 fusion (WT or Mutant) Culture Cell Culture and Expansion Engineering->Culture Seeding Seed cells into 96-well plates Culture->Seeding Treatment Treat with serial dilutions of Lirafugratinib & Comparators Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation Viability Measure cell viability (e.g., CellTiter-Glo) Incubation->Viability Normalization Normalize data to control Viability->Normalization CurveFitting Fit dose-response curve Normalization->CurveFitting IC50 Determine IC50 values CurveFitting->IC50

References

Lirafugratinib: A Comparative Analysis of its Adverse Effect Profile in the Landscape of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the rapidly evolving field of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical treatment modality for a variety of solid tumors harboring FGFR genetic alterations. A key differentiator among these agents is their adverse effect (AE) profile, which significantly impacts patient quality of life and treatment adherence. This guide provides a comprehensive comparative analysis of the AE profile of Lirafugratinib (RLY-4008), a highly selective FGFR2 inhibitor, against other approved pan-FGFR inhibitors, supported by data from pivotal clinical trials.

Lirafugratinib is a potent, irreversible, small-molecule inhibitor designed to selectively target FGFR2, thereby minimizing off-target toxicities associated with the inhibition of other FGFR isoforms.[1][2] Pan-FGFR inhibitors, in contrast, target multiple FGFR isoforms, which can lead to a broader range of side effects. This comparative analysis will delve into the quantitative differences in the AE profiles of Lirafugratinib and its counterparts, providing researchers, scientists, and drug development professionals with objective data to inform their work.

Comparative Adverse Effect Profile

The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in the clinical trials of Lirafugratinib and other prominent FGFR inhibitors. Data is presented for all grades and for grade 3 or higher events, as reported in the respective studies.

Adverse EventLirafugratinib (ReFocus Trial)[3]Pemigatinib (B609903) (FIGHT-202 Trial)[4][5][6][7]Futibatinib (FOENIX-CCA2 Trial)[8][9]Infigratinib (B612010) (NCT02150967)[10][11][12][13]Erdafitinib (THOR Trial - Cohort 1)[14][15][16][17][18]
Hyperphosphatemia 15% (All Grades), 0% (Grade ≥3)58.5% (All Grades), 0% (Grade ≥3)91% (All Grades), 31% (Grade 3)76.9% (All Grades), N/A78.5% (All Grades), 5.2% (Grade 3/4)
Diarrhea 9% (All Grades), 1% (Grade 3)47.6% (All Grades), 3.4% (Grade ≥3)28% (All Grades), N/AN/A54.8% (All Grades), 3.0% (Grade 3/4)
Stomatitis 47% (All Grades), 11% (Grade 3)N/AN/A54.6% (All Grades), 14.8% (Grade 3/4)45.9% (All Grades), 8.1% (Grade 3/4)
Nail Toxicities 48% (All Grades), 0% (Grade 3)49.7% (Alopecia), N/A (Nail Toxicity)47% (All Grades), 2% (Grade 3)N/A66.7% (Nail Disorders), N/A
Palmar-Plantar Erythrodysesthesia (PPE) 44% (All Grades), 7% (Grade 3)N/A21% (All Grades), 5% (Grade 3)N/A30.4% (All Grades), 9.6% (Grade 3/4)
Dry Mouth 31% (All Grades), 0% (Grade 3)N/A30% (All Grades), N/AN/A38.5% (All Grades), 0% (Grade 3/4)
Fatigue 19% (All Grades), 1% (Grade 3)43.5% (All Grades), 5.4% (Grade ≥3)25% (All Grades), 6% (Grade 3)39.8% (All Grades), N/AN/A
Retinal Pigment Epithelial Detachment (RPED) 19% (All Grades), 1% (Grade 3)N/A8% (Retinal Disorders, All Grades), N/A16.7% (CSR/RPED), <1% (Grade 3)17.0% (Central Serous Retinopathy), N/A
Alopecia 20% (All Grades), 0% (Grade 3)49.7% (All Grades), 0% (Grade ≥3)33% (All Grades), N/A41% (All Grades), N/AN/A
Dry Eye 16% (All Grades), 0% (Grade 3)N/AN/A67.6% (Eye Disorders, All Grades), N/AN/A
Dysgeusia 15% (All Grades), 0% (Grade 3)40.8% (All Grades), 0% (Grade ≥3)N/AN/AN/A

Signaling Pathways and Mechanism of Adverse Effects

The differing adverse effect profiles of these FGFR inhibitors can be attributed to their selectivity for the various FGFR isoforms.

FGFR_Inhibitor_Signaling_Pathways FGFR Inhibitor Signaling and Off-Target Effects cluster_lirafugratinib Lirafugratinib (Selective FGFR2i) cluster_pan_fgfri Pan-FGFR Inhibitors (e.g., Pemigatinib, Futibatinib) Lirafugratinib Lirafugratinib FGFR2 FGFR2 Lirafugratinib->FGFR2 Inhibits Proliferation_L Tumor Cell Proliferation FGFR2->Proliferation_L Blocks Pan_FGFRi Pan_FGFRi FGFR1 FGFR1 Pan_FGFRi->FGFR1 Inhibits FGFR2_pan FGFR2 Pan_FGFRi->FGFR2_pan Inhibits FGFR4 FGFR4 Pan_FGFRi->FGFR4 Inhibits Hyperphosphatemia Hyperphosphatemia FGFR1->Hyperphosphatemia Leads to Proliferation_P Tumor Cell Proliferation FGFR2_pan->Proliferation_P Blocks Diarrhea Diarrhea FGFR4->Diarrhea Leads to

Caption: FGFR inhibitor selectivity and associated on- and off-target effects.

Lirafugratinib's high selectivity for FGFR2 is designed to inhibit tumor cell proliferation driven by FGFR2 alterations while sparing FGFR1 and FGFR4.[1][2] Inhibition of FGFR1 is associated with hyperphosphatemia, and inhibition of FGFR4 is linked to diarrhea.[2] The lower incidence of these AEs with Lirafugratinib compared to pan-FGFR inhibitors, as shown in the data table, supports this mechanism-based approach to reducing off-target toxicities.

Experimental Protocols

The adverse event data presented in this guide were collected during structured clinical trials. The general methodology for monitoring, grading, and managing AEs in these trials is outlined below.

Assessment and Grading of Adverse Events
  • Monitoring: Patients enrolled in the clinical trials underwent regular monitoring for adverse events. This included physical examinations, laboratory tests (e.g., serum phosphate (B84403) levels), and patient-reported outcomes.

  • Grading: The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE), most commonly version 4.03.[19][20] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[19][20]

  • Causality Assessment: Investigators assessed the relationship between the study drug and the occurrence of each adverse event.

Management of Adverse Events

The management of treatment-related adverse events is a critical component of the clinical trial protocols and subsequent clinical practice. Strategies often include:

  • Dose Modification: Depending on the severity and type of adverse event, the dosage of the FGFR inhibitor may be reduced or interrupted to allow for recovery.

  • Supportive Care: Prophylactic and symptomatic treatments are employed to manage specific AEs. For example, hyperphosphatemia can be managed with a low-phosphate diet and phosphate-lowering therapies.[21][22] Dermatologic toxicities may be treated with moisturizers and topical medications.[21]

  • Patient Education: Patients are educated on the potential side effects and encouraged to report any new or worsening symptoms promptly.

AE_Assessment_Workflow Experimental Workflow for Adverse Event Assessment Patient_Enrollment Patient Enrollment in Clinical Trial Baseline_Assessment Baseline Assessment (Physical Exam, Labs) Patient_Enrollment->Baseline_Assessment Treatment_Initiation Treatment Initiation (FGFR Inhibitor) Baseline_Assessment->Treatment_Initiation AE_Monitoring Ongoing AE Monitoring (Regular Visits, Labs, PROs) Treatment_Initiation->AE_Monitoring AE_Detection Adverse Event Detection AE_Monitoring->AE_Detection AE_Grading AE Grading (NCI CTCAE) AE_Detection->AE_Grading Data_Reporting Data Reporting and Analysis AE_Detection->Data_Reporting Causality_Assessment Causality Assessment (Drug-Related?) AE_Grading->Causality_Assessment AE_Management AE Management (Dose Modification, Supportive Care) Causality_Assessment->AE_Management AE_Management->AE_Monitoring

Caption: A generalized workflow for the assessment of adverse events in FGFR inhibitor clinical trials.

Conclusion

The analysis of the adverse effect profiles of Lirafugratinib and other FGFR inhibitors highlights the potential benefits of a highly selective therapeutic approach. The clinical data suggests that by specifically targeting FGFR2, Lirafugratinib may offer a more favorable safety and tolerability profile, particularly concerning off-isoform toxicities such as hyperphosphatemia and diarrhea. This differentiated profile has the potential to improve the therapeutic window and overall clinical benefit for patients with FGFR2-altered solid tumors. Further research and real-world evidence will continue to delineate the comparative safety and efficacy of these important targeted therapies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lirafugratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Lirafugratinib Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of this potent antineoplastic agent is essential to minimize exposure risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated materials in a laboratory setting.

This compound is an orally active, irreversible, and highly selective FGFR2 inhibitor.[1][2] As with many potent, targeted therapies, it is classified as a hazardous drug. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and causes skin and serious eye irritation.[3] Therefore, it must be handled and disposed of with stringent safety measures in place.

Regulatory Framework

The disposal of pharmaceutical waste, particularly hazardous drugs like this compound, is governed by multiple regulatory bodies in the United States, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] Many states have their own, often more stringent, regulations.[4] A key federal regulation, Subpart P of the RCRA, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal down the drain.[5][7]

Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling this compound, including disposal, appropriate PPE must be worn to prevent skin and eye contact, and inhalation.

PPE ComponentSpecificationRationale
Gloves Double chemotherapy glovesProvides maximum protection against chemical permeation.
Gown Disposable, lint-free, solid-front gown with back closureProtects street clothes and skin from contamination.
Eye Protection Safety goggles with side-shieldsPrevents splashes to the eyes.[3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a containment device.

This data is synthesized from general safe handling practices for hazardous drugs and the this compound SDS.[3][8][9]

Disposal Procedures for this compound

The following step-by-step protocols are based on best practices for the disposal of hazardous antineoplastic agents.

Disposal of Unused or Expired this compound (Bulk Powder)

Bulk quantities of the compound must be disposed of as hazardous chemical waste.

Experimental Protocol:

  • Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. This is often a black RCRA container.[8] Label it clearly with "Hazardous Waste - this compound" and the date.

  • Packaging: Ensure the primary container holding the this compound is securely sealed. Place this container into the labeled hazardous waste container.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.

  • Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EH&S department.[8] Do not mix with other chemical waste streams.[8]

Disposal of Contaminated Labware and Materials

Items that have come into contact with this compound, such as vials, pipette tips, and absorbent pads, are considered "trace" contaminated waste.

Experimental Protocol:

  • Segregation: At the point of use, immediately segregate all trace-contaminated disposable items.

  • Waste Container: Place these items into a designated "Trace Chemotherapy Waste" container. This is often a yellow sharps container or a container lined with a yellow bag.[8]

  • Sharps: Needles and syringes that have contained the drug must be disposed of in a designated sharps container for chemotherapy waste.[8] If a syringe contains residual drug (more than a trace amount), it must be disposed of as bulk hazardous waste.[8]

  • Final Disposal: Once full, the trace waste container should be sealed and placed in a biohazard waste box for disposal through a regulated medical waste incinerator.[8][9]

Decontamination of Surfaces and Reusable Equipment

Surfaces and non-disposable equipment must be decontaminated after use.

Experimental Protocol:

  • Initial Decontamination: The Safety Data Sheet for this compound recommends decontaminating surfaces and equipment by scrubbing with alcohol.[3]

  • Two-Step Cleaning: For best practice, a two-step process is often recommended for deactivating and cleaning areas contaminated with hazardous drugs. This typically involves a deactivating agent followed by a cleaning agent like sterile water. Consult your institution's EH&S for approved agents.

  • Waste from Cleaning: All disposable materials used for decontamination (e.g., wipes, pads) must be disposed of as trace chemotherapy waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and proper disposal pathways for this compound and associated waste.

G cluster_0 Start Start Identify Waste Type Identify Waste Type Start->Identify Waste Type Bulk Lirafugratinib Bulk Lirafugratinib Identify Waste Type->Bulk Lirafugratinib  Unused/Expired Drug Trace Contaminated Trace Contaminated Identify Waste Type->Trace Contaminated  Gloves, Vials, Tips Reusable Equipment Reusable Equipment Identify Waste Type->Reusable Equipment  Glassware, Stir Bars Black RCRA Container Black RCRA Container Bulk Lirafugratinib->Black RCRA Container Yellow Trace Waste Container Yellow Trace Waste Container Trace Contaminated->Yellow Trace Waste Container Decontaminate Decontaminate Reusable Equipment->Decontaminate EH&S Pickup EH&S Pickup Black RCRA Container->EH&S Pickup Incineration Incineration Yellow Trace Waste Container->Incineration Decontaminate->Yellow Trace Waste Container Cleaning Materials Clean for Reuse Clean for Reuse Decontaminate->Clean for Reuse

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Lirafugratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Lirafugratinib Hydrochloride. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

I. Immediate Safety Information

This compound is a potent and selective inhibitor of FGFR2. The Safety Data Sheet (SDS) from MedChemExpress indicates that it is an acute oral toxin, a skin irritant, and a serious eye irritant[1]. Adherence to strict safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Standard laboratory attire (lab coat, closed-toe shoes), Nitrile gloves (double-gloving recommended), Safety glasses with side shields or safety goggles, Face shield (when handling powder or creating solutions)
Skin Corrosion/Irritation (Category 2)Nitrile gloves (double-gloving recommended), Lab coat
Serious Eye Damage/Eye Irritation (Category 2A)Safety glasses with side shields or safety goggles, Face shield

Emergency Procedures

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

II. Operational Plan: Handling and Storage

Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound powder should be stored at -20°C for long-term storage (years) and at 4°C for short-term storage (weeks)[2].

  • Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles by aliquoting the stock solution[2].

Preparation of Stock Solutions

This compound is soluble in DMSO.

PropertyValue
Solubility in DMSO ≥ 20 mg/mL[3]
Molecular Weight 546.00 g/mol (hydrochloride salt)[2]

Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation: Work in a chemical fume hood. Wear all required PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 5 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.005 g / 546.00 g/mol ) / 0.010 mol/L = 0.00091575 L = 0.91575 mL

  • Dissolving: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. Use of hygroscopic DMSO can reduce solubility[2][3].

  • Mixing: Vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C or -20°C.

III. Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from a general procedure for assessing the effect of FGFR inhibitors on cell proliferation[1][2].

  • Cell Seeding: Seed cells (e.g., FGFR2-dependent cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

  • Detection: Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for FGFR2 Phosphorylation

This protocol provides a general workflow for analyzing the inhibition of FGFR2 phosphorylation[4][5].

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated FGFR2 (p-FGFR2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR2.

IV. Disposal Plan

Waste Categorization and Segregation

  • Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Unused stock solutions, cell culture media containing the compound.

  • Sharps Waste: Contaminated needles, syringes, and pipette tips.

Decontamination and Disposal Procedures

  • Spill Cleanup:

    • For powder spills: Do not sweep. Gently cover the spill with absorbent material and wet it to prevent aerosolization.

    • For liquid spills: Cover the spill with an absorbent material.

    • Clean the spill area with a suitable decontaminating agent (e.g., a strong alkaline cleaning agent), working from the outside in. Rinse the area thoroughly with water[6].

  • Waste Disposal:

    • All contaminated waste must be disposed of as cytotoxic waste in clearly labeled, sealed containers.

    • Follow your institution's and local regulations for the disposal of cytotoxic waste.

V. Signaling Pathway and Experimental Workflow Diagrams

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds & Dimerizes FRS2 FRS2 FGFR2->FRS2 Autophosphorylation & Activation PLCg PLCγ FGFR2->PLCg Lirafugratinib Lirafugratinib Hydrochloride Lirafugratinib->FGFR2 Irreversible Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_handling Safe Handling & Preparation cluster_experiment In Vitro Experimentation cluster_disposal Waste Management Receive Receive & Inspect Store Store at -20°C Receive->Store Prepare Prepare Stock Solution (in Fume Hood) Store->Prepare Treat Treat Cells with Lirafugratinib HCl Prepare->Treat Segregate Segregate Cytotoxic Waste Prepare->Segregate Assay Perform Assay (e.g., MTS, Western Blot) Treat->Assay Treat->Segregate Analyze Data Analysis Assay->Analyze Assay->Segregate Dispose Dispose per Institutional Guidelines Segregate->Dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。